molecular formula C18H36O2 B013888 Stearic acid-1-13C CAS No. 85541-42-0

Stearic acid-1-13C

Numéro de catalogue: B013888
Numéro CAS: 85541-42-0
Poids moléculaire: 285.5 g/mol
Clé InChI: QIQXTHQIDYTFRH-CPZJZEHKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(113C)octadecanoic acid is a stable isotope-labeled analog of stearic acid, an 18-carbon saturated fatty acid that is a ubiquitous and essential component of biological systems. As a research tool, this compound is invaluable for tracing metabolic fates and quantifying flux through biochemical pathways using mass spectrometry. Its core application lies in serving as an internal standard for the precise quantitation of endogenous stearic acid and its derivatives in complex biological matrices such as plasma, tissues, and cell cultures, thereby eliminating variability and enhancing analytical accuracy. Beyond quantitative analysis, (113C)octadecanoic acid is used to elucidate the complex roles of stearic acid in physiology and disease. Stearic acid is a key metabolic substrate, serving as a direct precursor for the biosynthesis of oleic acid via the action of stearoyl-CoA desaturase . It also functions as a significant signaling molecule, with research implicating it in processes related to energy metabolism, and its dysregulation has been observed in the context of cardiovascular diseases, diabetes, and liver injury . By incorporating the (113C) label into these pathways, researchers can track its conversion into various lipid classes, including triglycerides and phospholipids, and monitor its beta-oxidation for energy production. This enables detailed investigations into lipid homeostasis, the metabolic basis of various disorders, and the evaluation of therapeutic interventions targeting lipid metabolism. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound according to laboratory safety protocols.

Propriétés

IUPAC Name

(113C)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583512
Record name (1-~13~C)Octadecanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85541-42-0
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85541-42-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Stearic Acid-1-¹³C as a Stable Isotope Tracer in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracers have revolutionized the study of metabolic pathways, offering a dynamic and quantitative view of substrate flux in vivo. Among these, stearic acid labeled with carbon-13 at the first carbon position (stearic acid-1-¹³C) serves as a powerful tool for investigating fatty acid metabolism. This technical guide provides a comprehensive overview of its application, experimental protocols, and data interpretation, tailored for professionals in metabolic research and drug development.

Core Concepts in Stable Isotope Tracing with Stearic Acid-1-¹³C

Stearic acid (18:0) is a long-chain saturated fatty acid prevalent in the Western diet.[1] Unlike other saturated fatty acids such as palmitic acid (16:0), stearic acid is considered to have a neutral effect on plasma LDL-cholesterol levels.[1][2] Understanding its metabolic fate—including absorption, oxidation, conversion to other fatty acids, and incorporation into complex lipids—is crucial for elucidating its physiological roles in health and disease.

Stearic acid-1-¹³C is a non-radioactive, stable isotope tracer that allows researchers to track the journey of dietary or intravenously administered stearic acid through various metabolic processes.[3][4] The ¹³C label at a specific position enables precise measurement of its incorporation into different metabolic pools and its conversion products using mass spectrometry-based techniques.

Metabolic Fate of Stearic Acid

Once introduced into the system, stearic acid-1-¹³C enters the fatty acid pool and undergoes several key metabolic transformations:

  • Oxidation: A portion of the stearic acid is oxidized for energy production, releasing the ¹³C label as ¹³CO₂ in the breath. The rate of oxidation can be quantified by measuring the enrichment of ¹³CO₂ in expired air.[1][5]

  • Desaturation: Stearic acid can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid (18:1n-9), a monounsaturated fatty acid.[1][2] Isotope labeling studies have shown that the conversion of stearic acid to oleic acid is a significant metabolic pathway.[1]

  • Chain Shortening: Stearic acid can be shortened to palmitic acid (16:0) through peroxisomal β-oxidation.[1]

  • Incorporation into Complex Lipids: The labeled stearic acid and its metabolites are incorporated into various lipid fractions, including triglycerides (TG), cholesteryl esters (CE), and phospholipids (B1166683) (PL).[1][5]

The following diagram illustrates the primary metabolic pathways of stearic acid.

Metabolic Fate of Stearic Acid Dietary Stearic Acid-1-13C Dietary this compound Plasma [1-13C]Stearic Acid Plasma [1-13C]Stearic Acid Dietary this compound->Plasma [1-13C]Stearic Acid Tissue Stearoyl-CoA Tissue Stearoyl-CoA Plasma [1-13C]Stearic Acid->Tissue Stearoyl-CoA Beta-Oxidation Beta-Oxidation Tissue Stearoyl-CoA->Beta-Oxidation Desaturation Desaturation Tissue Stearoyl-CoA->Desaturation Incorporation into Lipids Incorporation into Lipids Tissue Stearoyl-CoA->Incorporation into Lipids [1-13C]Palmitic Acid (16:0) [1-13C]Palmitic Acid (16:0) Beta-Oxidation->[1-13C]Palmitic Acid (16:0) 13CO2 (Breath) 13CO2 (Breath) Beta-Oxidation->13CO2 (Breath) [1-13C]Oleic Acid (18:1) [1-13C]Oleic Acid (18:1) Desaturation->[1-13C]Oleic Acid (18:1) Triglycerides Triglycerides Incorporation into Lipids->Triglycerides Cholesteryl Esters Cholesteryl Esters Incorporation into Lipids->Cholesteryl Esters Phospholipids Phospholipids Incorporation into Lipids->Phospholipids Oral Tracer Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dietary Habituation Dietary Habituation 12-hour Fast 12-hour Fast Dietary Habituation->12-hour Fast Tracer Administration Tracer Administration 12-hour Fast->Tracer Administration Serial Blood Sampling Serial Blood Sampling Tracer Administration->Serial Blood Sampling Serial Breath Sampling Serial Breath Sampling Tracer Administration->Serial Breath Sampling Lipid Extraction Lipid Extraction Serial Blood Sampling->Lipid Extraction IRMS IRMS Serial Breath Sampling->IRMS 13CO2 Analysis GC-FID GC-FID Lipid Extraction->GC-FID FA Profile LC-MS or GC-MS LC-MS or GC-MS Lipid Extraction->LC-MS or GC-MS 13C Enrichment Fatty Acid Turnover Calculation Ra = I * (Ei/Ep - 1) Infusion Rate (I) Infusion Rate (I) Rate of Appearance (Ra) Rate of Appearance (Ra) Infusion Rate (I)->Rate of Appearance (Ra) Infusate Enrichment (Ei) Infusate Enrichment (Ei) Infusate Enrichment (Ei)->Rate of Appearance (Ra) Plasma Enrichment (Ep) Plasma Enrichment (Ep) Plasma Enrichment (Ep)->Rate of Appearance (Ra)

References

Unraveling Fatty Acid Fates: A Technical Guide to 13C-Labeled Stearic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 13C-labeled stearic acid as a powerful tool for elucidating the complex pathways of fatty acid metabolism. By tracing the journey of this stable isotope-labeled saturated fatty acid, researchers can gain unprecedented insights into its absorption, oxidation, and conversion into other bioactive lipid species. This guide provides a comprehensive overview of key experimental protocols, quantitative data from seminal studies, and visual representations of the underlying metabolic and signaling pathways, empowering researchers to design and interpret their own fatty acid metabolism studies.

Introduction to 13C-Labeled Stearic Acid in Metabolic Tracing

Stable isotope labeling has revolutionized the study of metabolic pathways, offering a safe and precise method to track the fate of molecules in biological systems.[1] 13C-labeled stearic acid ([U-13C18]stearic acid or position-specific labeled variants) serves as an invaluable tracer for several reasons. Stearic acid (C18:0) is a common long-chain saturated fatty acid in the diet and a key component of cellular lipids.[2] Unlike some other saturated fatty acids, stearic acid is reported to have a neutral effect on plasma cholesterol levels.[3] Understanding its metabolic processing is crucial for dissecting its physiological and pathophysiological roles. By replacing the naturally abundant 12C with the heavier, non-radioactive 13C isotope, researchers can follow the incorporation and transformation of stearic acid through various metabolic routes using mass spectrometry-based techniques.[4]

Key Metabolic Fates of Stearic Acid

Once introduced into a biological system, 13C-labeled stearic acid can undergo several key metabolic transformations, providing quantitative insights into the rates of these pathways.

Desaturation to Oleic Acid

A primary fate of stearic acid is its conversion to the monounsaturated fatty acid, oleic acid (C18:1), a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD) .[5][6] This conversion is a critical step in maintaining cellular membrane fluidity and in the synthesis of triglycerides and other complex lipids.[7]

Elongation and Chain Shortening

Stearic acid can be further elongated to form very-long-chain saturated fatty acids. Conversely, it can also be a product of the elongation of shorter fatty acids like palmitic acid (C16:0) by enzymes such as Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) .[8][9] Isotope tracing studies have also observed the chain-shortening of 13C-stearic acid to 13C-palmitic acid.[3]

Beta-Oxidation

As an energy source, stearic acid can be broken down through mitochondrial beta-oxidation to produce acetyl-CoA, which then enters the TCA cycle. The rate of oxidation can be quantified by measuring the appearance of 13CO2 in expired breath in in-vivo studies.[3]

Incorporation into Complex Lipids

13C-labeled stearic acid is readily incorporated into various classes of complex lipids, including phospholipids, triglycerides, and cholesteryl esters.[3] Its role as a precursor for the synthesis of ceramides, a class of sphingolipids with important signaling functions, is of particular interest.[10][11]

Quantitative Insights from 13C-Stearic Acid Tracing Studies

The use of 13C-stearic acid has enabled the direct comparison of its metabolic fate with other fatty acids, providing valuable quantitative data.

Parameter13C-Stearic Acid (C18:0)13C-Oleic Acid (C18:1)Reference
Plasma Area Under the Curve (AUC) Higher (66% higher)Lower[3][12]
Plasma Clearance Rate Lower (-46% lower)Higher[3][12]
Cumulative Oxidation Rate Lower (-34% lower)Higher[3][12]

Table 1: Comparative postprandial metabolism of 13C-stearic acid and 13C-oleic acid in postmenopausal women.

Conversion PathwayConversion Rate (%)Reference
Stearic Acid (C18:0) to Oleic Acid (C18:1) ~9-17%[13]
Stearic Acid (C18:0) to Palmitic Acid (C16:0) ~4%[13]
Palmitic Acid (C16:0) to Palmitoleic Acid (C16:1) ~4%[13]

Table 2: In vivo conversion rates of 13C-labeled stearic acid in human studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C-labeled stearic acid.

In Vitro Studies: Administration of 13C-Stearic Acid to Cultured Cells

Objective: To trace the metabolic fate of stearic acid in a specific cell type.

Protocol: Preparation of 13C-Stearic Acid-BSA Complex [14][15][16]

  • Stock Solution Preparation:

    • Prepare a stock solution of 13C-stearic acid (e.g., 150 mM) in ethanol. Heating at 65°C may be required to fully dissolve the fatty acid.

  • BSA Solution Preparation:

    • Prepare a 10% (w/v) solution of fatty acid-free Bovine Serum Albumin (BSA) in serum-free cell culture medium or a suitable buffer (e.g., PBS).

    • Warm the BSA solution to 37°C to aid dissolution and sterile filter.

  • Complex Formation:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • While vortexing or stirring, slowly add the 13C-stearic acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

  • Cell Treatment:

    • Dilute the 13C-stearic acid-BSA complex in the final cell culture medium to the desired working concentration before adding to the cells.

In Vivo Studies: Oral Administration of 13C-Stearic Acid

Objective: To study the whole-body metabolism of dietary stearic acid.

Protocol: Oral Gavage in Rodent Models [17][18]

  • Tracer Preparation:

    • Dissolve the 13C-stearic acid in a suitable vehicle, such as corn oil or a mixture with other fatty acids, to mimic a dietary fat composition.

  • Animal Preparation:

    • Fast the animals for a short period (e.g., 2-4 hours) prior to gavage to ensure gastric emptying.

  • Administration:

    • Administer a precise volume of the 13C-stearic acid solution via oral gavage using a blunt-tipped needle. The dosage is typically based on the animal's body weight (e.g., 2 g/kg).

  • Sample Collection:

    • Collect blood, tissues, and expired breath at various time points post-administration to track the appearance and metabolism of the tracer.

Protocol: Human Studies [3][12]

  • Tracer Incorporation:

    • Incorporate a known amount of 13C-stearic acid (e.g., 1.0 mg/kg body weight) into a standardized meal.

  • Sample Collection:

    • Collect serial blood and breath samples over a defined period (e.g., 12 hours) and fasting samples at later time points (e.g., 24 and 48 hours).

    • Fecal samples can also be collected to assess absorption efficiency.

Sample Preparation for Mass Spectrometry Analysis

Objective: To extract and derivatize fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs) [19][20][21]

  • Lipid Extraction (Folch Method):

    • Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Add water or a salt solution to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (Optional, for total fatty acids):

    • Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat to hydrolyze the ester linkages.

  • Derivatization (Acid-Catalyzed Methylation):

    • Add a solution of boron trifluoride (BF3) in methanol (e.g., 14%) to the lipid extract.

    • Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to convert the fatty acids to FAMEs.

  • Extraction of FAMEs:

    • Add water and a non-polar solvent like hexane (B92381) to the reaction mixture.

    • Vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer containing the FAMEs.

  • Analysis:

    • Analyze the FAMEs by GC-MS to determine the abundance and isotopic enrichment of each fatty acid.

Signaling Pathways and Metabolic Workflows

The metabolic fate of stearic acid is intricately linked to key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these connections and experimental workflows.

Stearic_Acid_Metabolism cluster_ingestion Dietary Intake / Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates 13C-Stearic_Acid 13C-Stearic_Acid 13C-Stearoyl-CoA 13C-Stearoyl-CoA 13C-Stearic_Acid->13C-Stearoyl-CoA ACS 13C-Oleoyl-CoA 13C-Oleoyl-CoA 13C-Stearoyl-CoA->13C-Oleoyl-CoA SCD1 13C-Palmitoyl-CoA 13C-Palmitoyl-CoA 13C-Stearoyl-CoA->13C-Palmitoyl-CoA Chain Shortening Beta-Oxidation Beta-Oxidation 13C-Stearoyl-CoA->Beta-Oxidation CPT1 Complex_Lipids Complex_Lipids 13C-Stearoyl-CoA->Complex_Lipids Acyltransferases 13C-Palmitoyl-CoA->13C-Stearoyl-CoA ELOVL6

Caption: Metabolic pathways of 13C-labeled stearic acid.

Experimental_Workflow Administration Administration of 13C-Stearic Acid Sample_Collection Sample Collection (Blood, Breath, Tissues) Administration->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) GCMS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation Ceramide_Synthesis Stearoyl-CoA Stearoyl-CoA Dihydroceramide Dihydroceramide Stearoyl-CoA->Dihydroceramide CerS Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS Signaling Apoptosis, Proliferation Ceramide->Signaling Mitochondrial_Signaling Stearic_Acid Stearic_Acid TfR1 Transferrin Receptor 1 Stearic_Acid->TfR1 Stearoylation JNK_Signaling JNK Signaling TfR1->JNK_Signaling Inhibits Mitochondrial_Fusion Mitochondrial Fusion TfR1->Mitochondrial_Fusion Promotes via JNK inhibition Mitofusin_Inhibition Mitofusin Inhibition JNK_Signaling->Mitofusin_Inhibition Promotes Mitochondrial_Fragmentation Mitochondrial Fragmentation Mitofusin_Inhibition->Mitochondrial_Fragmentation

References

The Role of Stearic Acid-1-13C in Elucidating Lipid Biosynthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids, playing crucial roles in energy storage, membrane structure, and signaling. Understanding the intricate pathways of its metabolism is paramount for research in metabolic diseases, oncology, and drug development. Stearic acid-1-13C is a stable isotope-labeled tracer that serves as a powerful tool for dissecting the complexities of lipid biosynthesis. By introducing a heavy carbon isotope at the carboxyl position, researchers can meticulously track the journey of the stearic acid molecule as it is absorbed, metabolized, and incorporated into various lipid species. This technical guide provides an in-depth overview of the application of this compound in lipidomics, detailing experimental protocols, data interpretation, and the visualization of metabolic pathways. Stable heavy isotopes, such as carbon-13, are incorporated into molecules like stearic acid to serve as tracers for quantification and metabolic profiling in drug development and research.[1]

Core Lipid Biosynthesis Pathways Involving Stearic Acid

Stearic acid serves as a central hub in lipid metabolism, participating in several key biosynthetic pathways. Once taken up by the cell, this compound can be traced through the following pathways:

  • Glycerolipid Synthesis: Stearic acid is a primary substrate for the synthesis of triglycerides (TAGs) and phospholipids. It is first activated to stearoyl-CoA, which can then be esterified to a glycerol (B35011) backbone to form lysophosphatidic acid, a precursor for both TAGs and various phospholipid classes such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS).

  • Fatty Acid Elongation and Desaturation: Stearoyl-CoA can be elongated by elongase enzymes to form longer-chain saturated fatty acids. Furthermore, it is a key substrate for stearoyl-CoA desaturase (SCD), which introduces a double bond to produce oleic acid (C18:1), a monounsaturated fatty acid crucial for membrane fluidity and as a component of various lipids.

  • Sphingolipid Synthesis: Stearic acid can be incorporated into the ceramide backbone, a central molecule in sphingolipid metabolism. Ceramides are precursors to a diverse array of complex sphingolipids, including sphingomyelin (B164518) and various glycosphingolipids, which are integral components of cellular membranes and are involved in cell signaling.

Experimental Protocols for 13C-Stearic Acid Metabolic Flux Analysis

The following provides a generalized protocol for a this compound labeling experiment in cultured mammalian cells, which can be adapted based on the specific cell type and research question.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment and ensure they are not confluent at the time of harvest.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. The tracer is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Initiation of Labeling: Remove the standard culture medium and replace it with the pre-warmed this compound labeling medium.

  • Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into different lipid species.

Sample Harvesting and Quenching
  • Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular tracer.

  • Quenching Metabolism: Immediately add a cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity and preserve the metabolic state.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the lysate to a new tube. The lipid extraction is then performed, typically using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

Lipid Analysis by Mass Spectrometry
  • Lipid Separation (Optional but Recommended): The total lipid extract can be separated into different lipid classes using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) prior to mass spectrometry analysis.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility.

  • Mass Spectrometry Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the 13C-enrichment in total fatty acid pools after hydrolysis of complex lipids.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of intact lipid molecules, providing information on how the 13C-labeled stearic acid is incorporated into specific lipid species (e.g., PC(18:0/18:1)). High-resolution mass spectrometry is crucial for resolving the isotopic patterns.

Data Analysis and Interpretation
  • Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for stearic acid and its downstream metabolites. This involves correcting for the natural abundance of 13C.

  • Calculation of Fractional Contribution: The fractional contribution of the tracer to a particular lipid pool can be calculated to understand the relative activity of different biosynthetic pathways.

  • Metabolic Flux Analysis (MFA): For a more quantitative analysis, the MIDs can be used as input for 13C-MFA software to calculate the absolute rates (fluxes) through the metabolic network.

Quantitative Data Presentation

The data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison and interpretation.

Lipid SpeciesTime (hours)13C-Enrichment (%)Molar Abundance (nmol/mg protein)
Free Stearic Acid 005.2 ± 0.8
485.3 ± 3.112.7 ± 1.5
2462.1 ± 4.58.9 ± 1.1
Oleic Acid 0015.6 ± 2.2
412.5 ± 1.818.3 ± 2.5
2435.8 ± 3.925.1 ± 3.1
Triglycerides (C18:0) 0045.3 ± 5.7
425.7 ± 2.962.1 ± 7.3
2458.9 ± 6.288.4 ± 9.5
Phosphatidylcholine (C18:0) 0032.8 ± 4.1
418.4 ± 2.138.5 ± 4.6
2445.2 ± 5.342.1 ± 5.0

Table 1: Example of quantitative data from a this compound labeling experiment in a hypothetical cell line. Data are presented as mean ± standard deviation.

Visualizing Lipid Biosynthesis Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following are examples of diagrams created using the Graphviz DOT language.

Lipid_Biosynthesis_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell Seeding Cell Seeding Addition of\nthis compound Addition of This compound Cell Seeding->Addition of\nthis compound Time-course\nIncubation Time-course Incubation Addition of\nthis compound->Time-course\nIncubation Cell Harvest Cell Harvest Time-course\nIncubation->Cell Harvest Metabolism Quenching Metabolism Quenching Cell Harvest->Metabolism Quenching Lipid Extraction Lipid Extraction Metabolism Quenching->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux\nAnalysis Metabolic Flux Analysis Data Processing->Metabolic Flux\nAnalysis

Experimental workflow for this compound tracing.

Stearic_Acid_Metabolism This compound This compound Stearoyl-CoA Stearoyl-CoA This compound->Stearoyl-CoA ACSL Oleoyl-CoA Oleoyl-CoA Stearoyl-CoA->Oleoyl-CoA SCD1 Glycerolipids Glycerolipids Stearoyl-CoA->Glycerolipids Sphingolipids Sphingolipids Stearoyl-CoA->Sphingolipids Elongated Fatty Acids Elongated Fatty Acids Stearoyl-CoA->Elongated Fatty Acids ELOVL

Metabolic fate of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of lipid biosynthesis. Its application in metabolic flux analysis provides a dynamic and quantitative view of how stearic acid is utilized within the cell. The detailed protocols and data analysis workflows presented in this guide offer a framework for designing and executing robust stable isotope tracing experiments. By combining these experimental approaches with powerful visualization tools, scientists can gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states, ultimately paving the way for the development of novel therapeutic strategies targeting lipid metabolism.

References

A Technical Guide to Investigating Saturated Fatty Acid Oxidation with Stearic Acid-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of stable isotope-labeled stearic acid (specifically, stearic acid-1-¹³C) as a tracer for quantifying saturated fatty acid oxidation rates in vivo. Understanding the metabolic fate of individual fatty acids is crucial for research in nutrition, metabolic diseases such as obesity and type 2 diabetes, and the development of therapeutic interventions. Stearic acid, a common long-chain saturated fatty acid, has unique metabolic characteristics that warrant specific investigation. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation, alongside visualizations of the key metabolic pathways and experimental workflows.

Introduction to Stable Isotope Tracers in Fatty Acid Metabolism

Stable isotope tracers, such as ¹³C-labeled fatty acids, are powerful tools for studying metabolic pathways in vivo without the use of radioactive materials.[1] The principle lies in administering a substrate enriched with a stable isotope and tracking its appearance in metabolic end products.[1] When stearic acid-1-¹³C is oxidized, the ¹³C label is released as ¹³CO₂ in the breath. By measuring the enrichment of ¹³CO₂ in expired air over time, researchers can calculate the rate of stearic acid oxidation.[2]

Quantitative Data on Stearic Acid Oxidation

Several studies have utilized ¹³C-labeled stearic acid to compare its oxidation rate with other fatty acids, providing valuable quantitative insights. The data consistently shows that stearic acid is oxidized at a lower rate compared to unsaturated fatty acids like oleic acid and shorter-chain saturated fatty acids.

Parameter Stearic Acid (18:0) Oleic Acid (18:1) Palmitic Acid (16:0) Linoleic Acid (18:2) Reference
Cumulative Oxidation Rate (-34% vs. Oleic Acid) LowerHigher[3][4]
Plasma Clearance Rate (-46% vs. Oleic Acid) LowerHigher[3][4]
Plasma Area Under the Curve (66% higher vs. Oleic Acid) HigherLower[3][4]
Absorption Efficiency 78.0% ± 4.5%97.2% ± 1.7%99.9% ± 0.1%[5]
Incorporation into Triacylglycerol (in vitro) 3.6 ± 0.4 nmol/mg protein/4h (6-8% of other fatty acids)HigherHigherHigher[6]
β-oxidation Rate (in vitro) 22.7 nmol/mg protein/4h (35-40% of other fatty acids)HigherHigherHigher[6]

Experimental Protocol: ¹³C-Stearic Acid Breath Test

The following protocol outlines the key steps for conducting a ¹³C-stearic acid breath test to measure fatty acid oxidation.

Subject Preparation
  • Fasting: Subjects should fast overnight for at least 10-12 hours prior to the test.[7]

  • Dietary Control: For several days leading up to the test, subjects should consume a standardized diet to ensure metabolic consistency. It is also crucial to avoid foods with high natural ¹³C abundance.[7]

  • Medications: A review of concomitant medications is necessary, as some drugs can affect gastric emptying and lipid metabolism.[8]

Test Meal Preparation and Administration
  • Tracer: Stearic acid-1-¹³C is incorporated into a test meal. The dosage is typically based on the subject's body weight (e.g., 1.0 mg/kg).[4]

  • Meal Composition: The test meal should be standardized. A common approach is to dissolve the labeled stearic acid in a lipid source (e.g., corn oil) and mix it into a meal with a defined macronutrient composition. For example, a scrambled egg with white bread and margarine.[7][8]

  • Administration: The subject consumes the entire test meal within a specified timeframe (e.g., 10 minutes).[7]

Sample Collection
  • Baseline Samples: Before consuming the test meal, baseline breath and blood samples are collected to determine the natural ¹³C abundance.[8]

  • Breath Samples: Breath samples are collected at regular intervals for several hours (e.g., every 15-30 minutes for the first 2 hours, then hourly for up to 8 hours).[8] Samples are collected in specialized bags.

  • Blood Samples: Serial blood samples can also be collected to measure the plasma concentration of ¹³C-stearic acid and its metabolites.[3][4]

Sample Analysis
  • Breath Samples: The ¹³C/¹²C ratio in expired CO₂ is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).[1][8]

  • Blood Samples: Plasma lipids are extracted, and the enrichment of ¹³C in stearic acid and other lipid fractions is determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculation of Fatty Acid Oxidation Rate

The rate of fatty acid oxidation is calculated from the ¹³CO₂ enrichment in the breath, the total CO₂ production rate (VCO₂), and the enrichment of the administered tracer.

The formula for calculating the percentage of the ingested dose recovered (PDR) is a key step. The rate of appearance of ¹³CO₂ is then used to determine the oxidation rate of the fatty acid.

  • Formula for FFA oxidation (µmol/kg/min): (Eb x VCO2 x 16) / (Ep x k x % palmitate)

    • Where:

      • Eb = enrichment of breath CO₂

      • VCO2 = ventilation rate (µmol/kg/min)

      • Ep = enrichment of palmitate in plasma

      • k = correction factor for bicarbonate retention in the blood (typically around 0.81)

      • % palmitate = the percentage of palmitate concentration in the blood (this would be adapted for stearate).[2]

It is important to note that CO₂ production rates should ideally be measured directly for each subject, as using predicted values can introduce inaccuracies, especially in populations with altered energy expenditure.[9]

Signaling Pathways Regulating Stearic Acid Oxidation

The oxidation of stearic acid, like other fatty acids, is tightly regulated by a network of signaling pathways that sense the cell's energy status. Key players in this regulation include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMPK , the master energy sensor of the cell, is activated when the AMP/ATP ratio is high (low energy state). Activated AMPK promotes fatty acid oxidation by:

  • Phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), which reduces the levels of malonyl-CoA. Malonyl-CoA is an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria.[10][11]

  • Activating PPARα and its coactivator PGC-1α, which transcriptionally upregulate genes involved in fatty acid oxidation.[6]

PPARα is a nuclear receptor that acts as a lipid sensor. When activated by fatty acids or their derivatives, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, increasing their transcription. These genes encode for proteins involved in fatty acid uptake, activation, and mitochondrial β-oxidation.[10][11][12]

Fatty_Acid_Oxidation_Regulation cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearic Acid->Stearoyl-CoA Acyl-CoA Synthetase Stearoyl-Carnitine Stearoyl-Carnitine Stearoyl-CoA->Stearoyl-Carnitine CPT1 PPARa PPARa Stearoyl-CoA->PPARa activates ACC ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 AMPK AMPK AMPK->ACC - P AMPK->PPARa activates AMP AMP AMP->AMPK ATP ATP ATP->AMPK Beta-Oxidation Beta-Oxidation Stearoyl-Carnitine->Beta-Oxidation CPT2 Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CO2 CO2 TCA Cycle->CO2 RXR RXR PPARa->RXR dimerizes PPRE PPRE RXR->PPRE binds Gene Transcription Gene Transcription PPRE->Gene Transcription activates Gene Transcription->CPT1 upregulates

Diagram 1: Signaling pathways regulating stearic acid oxidation.

Experimental Workflow

The overall workflow for a study investigating stearic acid oxidation using the ¹³C breath test is summarized below.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Testing Testing Day cluster_Analysis Analysis Phase cluster_Interpretation Interpretation & Reporting A Subject Recruitment & Screening B Standardized Diet Period A->B C Overnight Fast B->C D Baseline Sample Collection (Breath & Blood) C->D E Administration of Stearic Acid-1-13C Test Meal D->E F Serial Breath & Blood Sample Collection E->F G Isotope Ratio Mass Spectrometry (Breath 13CO2) F->G H LC-MS/GC-MS Analysis (Plasma Metabolites) F->H I Calculation of Fatty Acid Oxidation Rate G->I H->I J Data Interpretation I->J K Statistical Analysis J->K L Reporting of Findings K->L

Diagram 2: Experimental workflow for a ¹³C-stearic acid breath test study.

Conclusion

The use of stearic acid-1-¹³C as a stable isotope tracer provides a safe and effective method for quantifying the in vivo oxidation rates of this important saturated fatty acid. This technical guide has provided a comprehensive overview of the necessary protocols, data interpretation, and the underlying regulatory pathways. By employing these standardized methods, researchers and drug development professionals can gain valuable insights into the metabolic fate of stearic acid, contributing to a deeper understanding of lipid metabolism in health and disease. The lower oxidation rate and distinct metabolic handling of stearic acid compared to other fatty acids underscore the importance of studying individual fatty acids rather than broad classes.[3][4][6] This detailed approach is essential for the development of targeted nutritional and therapeutic strategies.

References

A Technical Guide to Stearic Acid-1-13C: Commercial Availability, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Stearic acid-1-13C, a crucial tool in metabolic research and drug development. This stable isotope-labeled fatty acid serves as a tracer to elucidate the metabolic fate of stearic acid and its role in various cellular processes. This document outlines its commercial availability, key technical data, experimental protocols for its use, and visual representations of relevant biological pathways and workflows.

Commercial Suppliers and Availability of this compound

This compound is available from a range of specialized chemical suppliers. The table below summarizes the offerings from prominent vendors, providing key specifications to aid in the selection of the most suitable product for your research needs.

Data Presentation: Quantitative Supplier Data
SupplierCatalog NumberCAS NumberMolecular WeightIsotopic Purity (atom % 13C)Chemical PurityAvailable Quantities
BroadPharm BP-41113[1]85541-42-0[1]285.5[1]Not specifiedNot specified250 mg, 500 mg, 1 g[1]
MedChemExpress HY-B2219S85541-42-0285.48Not specifiedNot specifiedInquire for sizes
Santa Cruz Biotechnology sc-21556985541-42-0[2]285.48[2]Not specified≥99%[2]Inquire for sizes
Simson Pharma Limited Not specified85541-42-0[3]Not specifiedNot specifiedHigh qualityInquire for sizes[3]
Eurisotop (a subsidiary of CIL) CLM-67685541-42-0[4]285.47[4]99%[4]98%[4]1 g, 5 g[4]
Sigma-Aldrich 299162[5]85541-42-0[5]285.47[5]99%[5]99% (CP)[5]1 g[5]
CP Lab Safety Not specified85541-42-0[6]285.47[6]min 99%[6]Not specified1 g[6]
Cayman Chemical 2697885541-42-0285.5Not specifiedNot specifiedInquire for sizes

Note: "CP" refers to chemically pure. Specifications and availability are subject to change; please refer to the supplier's website for the most current information.

Experimental Protocols

The primary application of this compound is as a tracer in metabolic flux analysis (MFA) to study the pathways of fatty acid metabolism. Below are generalized protocols for in vitro cell culture and in vivo animal studies, as well as sample preparation for mass spectrometry analysis.

In Vitro Metabolic Labeling with this compound

This protocol describes the labeling of cultured cells to trace the incorporation of stearic acid into various lipid species.

  • Cell Culture: Plate cells at a desired density and culture in standard growth medium until they reach the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled stearic acid in the culture medium will depend on the specific cell type and experimental goals.

  • Labeling: Remove the standard growth medium from the cells and wash with phosphate-buffered saline (PBS). Replace with the prepared labeling medium containing this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Cell Harvesting and Lipid Extraction: After incubation, wash the cells with cold PBS and harvest. Extract total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.

In Vivo Fatty Acid Tracing in Animal Models

This protocol provides a framework for administering this compound to animal models to study its systemic metabolism.

  • Animal Acclimation: Acclimate animals to the experimental conditions and diet.

  • Tracer Administration: Administer this compound to the animals. The route of administration (e.g., oral gavage, intravenous injection) and the dosage will depend on the research question. The tracer can be mixed with a carrier oil for oral administration.

  • Sample Collection: Collect blood samples at various time points post-administration. Tissues of interest can be collected at the end of the experiment.

  • Sample Processing: Separate plasma from blood samples. Store plasma and tissue samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps for preparing lipid extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated lipid standard) to the lipid extract.

  • Derivatization (Optional): For some LC-MS methods, derivatization of the fatty acids may be necessary to improve ionization efficiency and chromatographic separation.

  • Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. Use multiple reaction monitoring (MRM) to specifically detect and quantify the 13C-labeled lipid species.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Metabolic Fate of Stearic Acid

metabolic_fate This compound This compound Stearoyl-CoA Stearoyl-CoA This compound->Stearoyl-CoA Elongation Elongation Stearoyl-CoA->Elongation Desaturation (SCD1) Desaturation (SCD1) Stearoyl-CoA->Desaturation (SCD1) Oleoyl-CoA Oleoyl-CoA Desaturation (SCD1)->Oleoyl-CoA Incorporation into Lipids Incorporation into Lipids Oleoyl-CoA->Incorporation into Lipids

Caption: Metabolic conversion of this compound.

General Workflow for In Vitro Stable Isotope Tracing

invitro_workflow A Cell Culture B Prepare Labeling Medium (with this compound) A->B C Incubate Cells B->C D Harvest Cells & Extract Lipids C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

Caption: Workflow for in vitro 13C-stearic acid tracing.

Stearic Acid and Insulin (B600854) Signaling

insulin_signaling Stearic Acid Stearic Acid PTP1B PTP1B Stearic Acid->PTP1B inhibits Insulin Receptor Insulin Receptor PTP1B->Insulin Receptor dephosphorylates Akt Akt Insulin Receptor->Akt activates Glucose Uptake Glucose Uptake Akt->Glucose Uptake promotes

Caption: Stearic acid's role in insulin signaling.

References

A Comprehensive Technical Guide to the Safe Handling of Stearic Acid-1-13C in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling guidelines for Stearic acid-1-13C, a stable isotope-labeled fatty acid crucial for various research and development applications. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.

Product Identification and Properties

This compound is a valuable tracer in metabolic research and drug development. Its physical and chemical properties are largely similar to its unlabeled counterpart, stearic acid.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Name Octadecanoic-1-13C acid[1]
Synonyms 1-Heptadecanecarboxylic acid-1-13C, 13C Labeled stearic acid, Cetylacetic acid-1-13C, Stearophanic acid-1-13C
CAS Number 85541-42-0[1]
Molecular Formula CH₃(CH₂)₁₆¹³CO₂H[2]
Molecular Weight 285.47 g/mol [2]
Appearance White solid, crystalline solid, or powder[3][4]
Melting Point 68-70 °C (lit.)
Boiling Point 361 °C (lit.)
Flash Point 113.00 °C (closed cup)
Solubility Practically insoluble in water. Soluble in alcohol, ether, and chloroform.[4][5][6]
Storage Temperature Recommended -20°C[7]

Hazard Identification and Safety Precautions

While generally considered to have low toxicity, this compound can cause skin irritation.[1] It is essential to handle this compound with appropriate care.

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statement Codes
Skin Irritation Causes skin irritation (Category 2)P264, P280, P302+P352, P321, P332+P313, P362+P364
General Laboratory Safety Workflow

The following diagram illustrates a standard workflow for handling chemical reagents like this compound in a laboratory setting, emphasizing a cycle of preparation, safe execution, and post-experiment procedures.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment a Review SDS b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure Compound in Ventilated Area b->c Proceed with Caution d Perform Experiment c->d e Handle Waste d->e Experiment Complete f Decontaminate Workspace and Equipment e->f g Doff and Dispose of PPE f->g h Wash Hands Thoroughly g->h

General Laboratory Chemical Handling Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Wear appropriate protective gloves.To prevent skin contact and irritation.[1][8]
Eye/Face Protection Safety glasses with side-shields or goggles.To protect eyes from dust or splashes.[9]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[8]
Respiratory Protection Use a dust mask or respirator when handling large quantities of powder.To avoid inhalation of airborne particles.[10]

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

  • Handling :

    • Wash hands thoroughly after handling.[1]

    • Work in a well-ventilated area to avoid dust inhalation.[10]

    • Minimize dust generation and accumulation.[9]

    • Avoid contact with skin and eyes.[8]

    • Keep away from heat, sparks, and open flames.[8][9]

    • Use spark-proof tools and explosion-proof equipment.[8]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[9]

    • Keep the container tightly closed.[9]

    • Store away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[8][9]

    • The recommended storage temperature is -20°C.[7]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Procedures

Exposure RouteProcedure
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][8][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8][11]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][8][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8][11]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the situation safely.

  • Personal Precautions :

    • Wear appropriate personal protective equipment as outlined in Section 3.

    • Ensure adequate ventilation.[3]

    • Avoid generating dust.[9]

  • Containment and Cleanup :

    • For small spills, sweep or vacuum up the material and place it into a suitable container for disposal.[8][9]

    • Use a spark-proof tool for collection.[8]

    • Avoid dispersal of dust into the air.[12]

    • Prevent the material from entering drains or waterways.[6][13]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][9][11]

  • Specific Hazards : Fine dust dispersed in the air may ignite.[14] Hazardous decomposition products include carbon monoxide and carbon dioxide.[8][9]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. The material should be disposed of as unused product.[6] Do not allow the product to enter sewers or surface water.[1]

This technical guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel handling this material are thoroughly familiar with these guidelines and have access to the full Safety Data Sheet (SDS) provided by the manufacturer.

References

A Guide to the Certificate of Analysis for Stearic Acid-1-13C Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information presented in a Certificate of Analysis (CoA) for Stearic acid-1-13C. Understanding the data and methodologies outlined in a CoA is critical for ensuring the quality and reliability of this stable isotope-labeled standard in research and development applications. This compound is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism, and serves as an internal standard for the quantification of stearic acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Core Specifications and Quantitative Data

A Certificate of Analysis for this compound provides critical data regarding its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for this standard.

Table 1: Identification and General Properties

ParameterSpecificationSource
Chemical Name This compoundN/A
Synonyms Octadecanoic acid-1-13C, 1-Heptadecanecarboxylic acid-1-13C[3][4]
CAS Number 85541-42-0[3][4][5][6]
Molecular Formula CH₃(CH₂)₁₆¹³CO₂H[5]
Molecular Weight 285.47 g/mol [3][5][7]
Appearance Solid[3]
Melting Point 68-70 °C[3]

Table 2: Purity and Enrichment

ParameterSpecificationSource
Chemical Purity (by GC) ≥98%[7]
Isotopic Purity (atom % 13C) ≥99 atom %[3][5][8]
Assay 99% (CP)[3][8]

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Below are detailed methodologies for the key experiments typically performed to certify a this compound standard.

Gas Chromatography (GC) for Chemical Purity

Gas chromatography is employed to determine the chemical purity of the stearic acid standard by separating it from any potential impurities.

Methodology:

  • Sample Preparation: A known amount of this compound is derivatized to a more volatile ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). This is often achieved by reaction with a reagent such as boron trifluoride in methanol (B129727) (BF₃-Methanol).[9] The derivatized sample is then dissolved in a suitable organic solvent like heptane.[9]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • GC Conditions:

    • Column: A fused silica (B1680970) capillary column coated with a polar stationary phase (e.g., G16, a polyethylene (B3416737) glycol) is typically used.[9] A common column dimension is 30 m x 0.32 mm with a 0.5 µm film thickness.[9]

    • Carrier Gas: Helium is commonly used as the carrier gas.[9]

    • Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program might start at 70°C, ramp up to 240°C at a rate of 5°C/min, and then hold at the final temperature.[9]

    • Injector and Detector Temperatures: The injector port is typically maintained at 220°C and the detector at 260°C.[9]

  • Data Analysis: The area of the peak corresponding to the stearic acid methyl ester is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine its isotopic enrichment.

Methodology:

  • Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic enrichment is determined by comparing the intensity of the peak for the ¹³C-labeled molecule (M+1 relative to the unlabeled stearic acid) to the intensity of the peak for any residual unlabeled stearic acid (M).[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the ¹³C label.

Methodology:

  • Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the long alkyl chain.

    • ¹³C NMR: The carbon-13 NMR spectrum is crucial for confirming the position of the isotopic label. The signal for the carbon at the C-1 position will be significantly enhanced due to the ¹³C enrichment. The chemical shifts of the other carbon atoms in the molecule can also be verified against known values for stearic acid.[10][11]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis for this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis and Reporting Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation for Analysis Sample_Receipt->Sample_Preparation GC_Analysis Gas Chromatography (Purity) Sample_Preparation->GC_Analysis MS_Analysis Mass Spectrometry (Isotopic Enrichment) Sample_Preparation->MS_Analysis NMR_Analysis NMR Spectroscopy (Structure) Sample_Preparation->NMR_Analysis Data_Review Data Review and Interpretation GC_Analysis->Data_Review MS_Analysis->Data_Review NMR_Analysis->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

Caption: Overall analytical workflow for this compound CoA generation.

GC_Workflow Start Start: Purity Analysis Derivatization Derivatization to FAME Start->Derivatization Injection Injection into GC-FID Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Data_Processing Peak Integration and Area Calculation Detection->Data_Processing Purity_Calculation Chemical Purity (%) Calculation Data_Processing->Purity_Calculation End End: Report Purity Purity_Calculation->End

Caption: Detailed workflow for GC-based chemical purity analysis.

MS_Workflow Start Start: Isotopic Analysis Ionization Sample Ionization (e.g., EI, ESI) Start->Ionization Mass_Analysis Mass-to-Charge Ratio Analysis Ionization->Mass_Analysis Spectrum_Generation Mass Spectrum Generation Mass_Analysis->Spectrum_Generation Peak_Comparison Comparison of M and M+1 Peak Intensities Spectrum_Generation->Peak_Comparison Enrichment_Calculation Isotopic Enrichment (atom %) Calculation Peak_Comparison->Enrichment_Calculation End End: Report Enrichment Enrichment_Calculation->End

Caption: Workflow for determining isotopic enrichment by Mass Spectrometry.

References

The Metabolic Fate of Stearic Acid-1-13C In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a common component of the human diet. Understanding its metabolic fate is crucial for elucidating its role in health and disease, particularly in the context of cardiovascular health and metabolic syndromes. Stable isotope labeling, specifically with Carbon-13 at the first carbon position (Stearic acid-1-13C), provides a powerful and safe tool for tracing its absorption, distribution, metabolism, and excretion (ADME) in vivo.[1][2] This technical guide provides an in-depth overview of the metabolic journey of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways and experimental workflows.

Absorption and Bioavailability

Following oral ingestion, this compound is absorbed in the small intestine. Its absorption efficiency, however, is reported to be lower than that of unsaturated fatty acids like oleic and linoleic acid.

Table 1: Intestinal Absorption Efficiency of 1-13C Labeled Fatty Acids in Healthy Men

Fatty AcidAbsorption Efficiency (%)
[1-13C]Stearic Acid78.0 ± 4.5[3]
[1-13C]Oleic Acid97.2 ± 1.7[3]
[1-13C]Linoleic Acid99.9 ± 0.1[3]

More recent studies with mixed diets suggest a higher absorption for stearic acid, though still slightly lower than other fatty acids.

Table 2: Fatty Acid Absorption from Mixed Diets in Healthy Men

Fatty AcidAbsorption (%)
Stearic Acid94.1 ± 0.2[4]
Palmitic Acid97.3 ± 0.2[4]
Lauric, Myristic, Oleic, Linoleic, trans 18:1 monoenes>99[4]

Metabolism: Oxidation and Conversion

Once absorbed, this compound enters various metabolic pathways. A significant portion undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The labeled carbon at the C1 position is released as 13CO2, which can be measured in expired breath to quantify the rate of oxidation.

Another crucial metabolic fate of stearic acid is its desaturation to oleic acid (C18:1n-9) by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[5] This conversion is a key regulatory step in lipid metabolism. Additionally, stearic acid can be elongated to longer-chain saturated fatty acids or undergo chain-shortening to palmitic acid (C16:0).[6]

Table 3: Postprandial Metabolism of U-13C Stearic Acid vs. U-13C Oleic Acid in Postmenopausal Women

ParameterU-13C Stearic AcidU-13C Oleic Acid
Plasma Area Under the Curve (AUC)66% higher-
Plasma Clearance Rate46% lower-
Cumulative Oxidation Rate34% lower-
Labeled Plasma Metabolites Detected 13C16:0, 13C16:1, 13C18:1[6][7]None detected within timeframe[6][7]

Table 4: Conversion Rates of Labeled Saturated Fatty Acids

ConversionRate (%)Study Population
Stearic acid (18:0) to Oleic acid (18:1)~9%[6]Men
Stearic acid (18:0) to Oleic acid (18:1)14%[6]Men and Women
Stearic acid (18:0) to Oleic acid (18:1)17%[6]Postmenopausal Women
Palmitic acid (16:0) to Palmitoleic acid (16:1)2%[6]Men and Women
Stearic acid (18:0) to Palmitic acid (16:0)1.3% - 7%[6]Men and Women

Distribution and Incorporation into Tissues

Following absorption and metabolism in the liver, 13C-labeled fatty acids and their metabolites are transported in lipoproteins and incorporated into various tissues.[8] Labeled stearic acid has been shown to be incorporated into triglycerides, phospholipids, and cholesteryl esters.[6][7]

Experimental Protocols

The in vivo tracing of this compound metabolism relies on well-defined experimental protocols.

General Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration & Sampling cluster_analysis Analytical Phase cluster_data Data Interpretation subject_prep Subject Preparation (Fasting, Diet Control) administration Oral Administration of This compound subject_prep->administration tracer_prep Tracer Preparation (this compound in meal/capsule) tracer_prep->administration sampling Serial Sample Collection (Breath, Blood, Feces) administration->sampling breath_analysis Breath Analysis (IRMS for 13CO2) sampling->breath_analysis blood_analysis Blood Analysis (GC-MS/LC-MS for labeled FAs) sampling->blood_analysis fecal_analysis Fecal Analysis (Extraction & GC-MS) sampling->fecal_analysis data_analysis Kinetic Modeling & Data Analysis breath_analysis->data_analysis blood_analysis->data_analysis fecal_analysis->data_analysis

Caption: General experimental workflow for in vivo tracing of this compound.

Detailed Methodologies

3.2.1. Subject Preparation and Diet Control:

  • Subjects typically undergo a period of dietary stabilization prior to the study.[3]

  • A standardized meal is provided with the [1-13C]stearic acid tracer to ensure consistent absorption conditions.[3]

  • Fasting is required before the administration of the tracer.[7]

3.2.2. Tracer Administration:

  • A bolus of [1-13C]stearic acid is ingested orally, often mixed with a carrier oil or incorporated into a test meal.[3][7] The dosage is typically calculated based on the subject's body weight.[7]

3.2.3. Sample Collection:

  • Breath Samples: Expired air is collected at baseline and at regular intervals post-ingestion to measure the enrichment of 13CO2.[7]

  • Blood Samples: Venous blood is drawn at specified time points to analyze the concentration of 13C-labeled stearic acid and its metabolites in plasma and different lipid fractions.[7]

  • Fecal Samples: Feces are collected over a period of several days to determine the amount of unabsorbed [1-13C]stearic acid.[3]

3.2.4. Sample Analysis:

  • Breath 13CO2 Analysis: Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for measuring the 13CO2/12CO2 ratio in breath samples.[7]

  • Lipid Extraction and Analysis: Lipids are extracted from plasma and fecal samples. Fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the 13C-labeled species.[3][7]

Signaling Pathways and Metabolic Conversions

The metabolism of stearic acid is intricately linked to key cellular signaling pathways that regulate energy homeostasis and lipid synthesis.

metabolic_pathways SA This compound (C18:0) SA_CoA Stearoyl-CoA-1-13C SA->SA_CoA Acyl-CoA Synthetase Palmitoyl_CoA 13C-Palmitoyl-CoA (C16:0) SA_CoA->Palmitoyl_CoA Chain Shortening (Peroxisomal β-oxidation) Acetyl_CoA 13C-Acetyl-CoA SA_CoA->Acetyl_CoA β-oxidation Oleoyl_CoA 13C-Oleoyl-CoA (C18:1) SA_CoA->Oleoyl_CoA Desaturation SCD1 SCD1 Elongation Elongation SA_CoA->Elongation Incorporation Incorporation into Complex Lipids SA_CoA->Incorporation Palmitoyl_CoA->Acetyl_CoA β-oxidation Palmitoyl_CoA->Incorporation TCA Citric Acid Cycle Acetyl_CoA->TCA CO2 13CO2 (Expired in Breath) TCA->CO2 Oleoyl_CoA->Incorporation Longer_SFA Longer-Chain Saturated FAs Elongation->Longer_SFA Triglycerides Triglycerides Incorporation->Triglycerides Phospholipids Phospholipids Incorporation->Phospholipids Cholesteryl_Esters Cholesteryl Esters Incorporation->Cholesteryl_Esters

References

Methodological & Application

Application Notes and Protocols for Tracing Stearic Acid Metabolism in Cell Culture using Stearic acid-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Stearic acid-1-¹³C as a metabolic tracer in cell culture experiments. This powerful technique allows for the precise tracking of stearic acid uptake, elongation, desaturation, and incorporation into complex lipids. The methodologies outlined are broadly applicable for studying lipid metabolism in various cellular contexts, including cancer biology, metabolic diseases, and drug development.

Introduction

Stearic acid (C18:0) is a common saturated fatty acid that plays a crucial role in cellular structure, energy storage, and signaling.[1] Alterations in stearic acid metabolism have been implicated in numerous diseases, including cancer and metabolic syndrome.[2] Stable isotope tracing with Stearic acid-1-¹³C, coupled with mass spectrometry, offers a robust method to elucidate the dynamics of these metabolic pathways. By introducing a ¹³C label at the carboxyl carbon, researchers can follow the fate of the stearic acid backbone as it is metabolized and integrated into various cellular lipid species.[3]

Key Applications

  • Metabolic Flux Analysis: Quantify the rates of stearic acid uptake, oxidation, and conversion to other fatty acids, such as oleic acid.

  • Lipidomics: Trace the incorporation of stearic acid into complex lipids, including triglycerides, phospholipids, and cholesterol esters, to understand lipid remodeling.[4]

  • Drug Discovery: Evaluate the efficacy of novel therapeutics targeting fatty acid metabolism by monitoring their impact on stearic acid flux.

  • Disease Modeling: Investigate dysregulated lipid metabolism in various disease models, such as cancer cell lines, to identify potential therapeutic targets.[5]

Quantitative Data Presentation

The following table summarizes representative data on the incorporation of ¹³C from Stearic acid-1-¹³C into major lipid classes in a cancer cell line after a 24-hour incubation period.

Lipid Class% ¹³C Incorporation (of total lipid class)Key Metabolites Observed
Free Fatty Acids 85%¹³C₁-Stearic acid, ¹³C₁-Oleic acid
Phospholipids 45%¹³C₁-Phosphatidylcholine, ¹³C₁-Phosphatidylethanolamine
Triglycerides 60%Triglycerides containing ¹³C₁-stearic and/or ¹³C₁-oleic acid
Cholesterol Esters 15%Cholesterol esters containing ¹³C₁-stearic and/or ¹³C₁-oleic acid

Note: The exact percentage of incorporation can vary depending on the cell type, experimental conditions, and incubation time.

Experimental Protocols

I. Preparation of ¹³C-Stearic Acid Labeling Medium
  • Prepare a Stock Solution of ¹³C-Stearic Acid:

    • Dissolve Stearic acid-1-¹³C in ethanol (B145695) to a concentration of 10 mM.

    • Store the stock solution at -20°C.

  • Complex with Bovine Serum Albumin (BSA):

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

    • Warm the BSA solution to 37°C.

    • Slowly add the Stearic acid-1-¹³C stock solution to the BSA solution while stirring to achieve a final concentration of 1 mM stearic acid. This results in a molar ratio of approximately 3:1 (stearic acid:BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterile filter the solution through a 0.22 µm filter.

  • Prepare the Final Labeling Medium:

    • Supplement the desired cell culture medium (e.g., DMEM) with the ¹³C-Stearic acid-BSA complex to a final concentration of 50-100 µM.[6] The optimal concentration should be determined empirically to avoid lipotoxicity.[7]

    • The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the background of unlabeled fatty acids.

II. Cell Culture and Labeling
  • Cell Seeding:

    • Seed cells in multi-well plates or culture dishes at a density that will result in approximately 80% confluency at the time of harvest.

  • Labeling:

    • Once the cells have reached the desired confluency, aspirate the growth medium and wash the cells twice with warm PBS.

    • Add the pre-warmed ¹³C-Stearic acid labeling medium to the cells.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

III. Metabolite Extraction (Total Lipids)
  • Cell Harvesting:

    • Place the culture dishes on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization. If using trypsin, neutralize with medium containing serum and centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a cold 2:1 (v/v) chloroform:methanol (B129727) solution to the cell pellet.

    • Vortex thoroughly for 15 minutes to lyse the cells and solubilize the lipids.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid film at -80°C until further analysis.

IV. Sample Preparation for Mass Spectrometry

A. For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

    • Re-suspend the dried lipid extract in 1 mL of 1 M methanolic KOH.

    • Incubate at 60°C for 1 hour to saponify the lipids.

    • Add 1 mL of 14% boron trifluoride in methanol and incubate at 60°C for 30 minutes to methylate the fatty acids.

    • Add 1 mL of water and 1 mL of hexane (B92381) to the tube.

    • Vortex vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC-MS vial for analysis.

B. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Reconstitution:

V. Mass Spectrometry Analysis

A. GC-MS Analysis of FAMEs:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for FAMEs analysis (e.g., DB-23).

  • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different FAMEs.

  • Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) to detect the M+0 and M+1 isotopologues of stearic acid methyl ester and its metabolites.

B. LC-MS/MS Analysis of Intact Lipids:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 or C8 reversed-phase column is typically used for lipid separation.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification of ¹³C-labeled lipids.

Example MRM Transitions for ¹³C₁-Stearic Acid and its Metabolite:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
¹³C₁-Stearic Acid 284.3284.3
¹³C₁-Oleic Acid 282.3282.3

Note: These transitions are for the deprotonated molecules in negative ion mode. The optimal transitions and collision energies should be determined empirically on the specific instrument used.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stearic acid-1-13C Tracing cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_extraction Extraction cluster_analysis Analysis prep_medium Prepare 13C-Stearic Acid Labeling Medium seed_cells Seed Cells add_medium Add Labeling Medium seed_cells->add_medium incubate Incubate (6-48h) add_medium->incubate harvest Harvest Cells incubate->harvest extract Lipid Extraction (Folch Method) harvest->extract dry Dry Lipid Extract extract->dry prepare_sample Sample Preparation (Derivatization or Reconstitution) dry->prepare_sample ms_analysis GC-MS or LC-MS/MS Analysis prepare_sample->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for tracing Stearic acid-1-¹³C in cell culture.

stearic_acid_metabolism Metabolic Fate of this compound cluster_modification Fatty Acid Modification cluster_incorporation Incorporation into Complex Lipids cluster_oxidation Beta-Oxidation SA_13C This compound (extracellular) SA_13C_intra This compound (intracellular) SA_13C->SA_13C_intra Uptake Acyl_CoA 13C1-Stearoyl-CoA SA_13C_intra->Acyl_CoA Activation Oleoyl_CoA 13C1-Oleoyl-CoA Acyl_CoA->Oleoyl_CoA Desaturation (SCD1) Elongation Elongation Products (e.g., 13C1-C20:0) Acyl_CoA->Elongation Elongation (ELOVLs) PL Phospholipids Acyl_CoA->PL TG Triglycerides Acyl_CoA->TG CE Cholesterol Esters Acyl_CoA->CE Beta_Ox Beta-Oxidation Acyl_CoA->Beta_Ox Oleoyl_CoA->PL Oleoyl_CoA->TG Oleoyl_CoA->CE Acetyl_CoA Acetyl-CoA (unlabeled) Beta_Ox->Acetyl_CoA Propionyl_CoA_13C 13C-Propionyl-CoA Beta_Ox->Propionyl_CoA_13C

Caption: Metabolic pathways of Stearic acid-1-¹³C in a typical mammalian cell.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Stearic Acid-1-13C for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique used in metabolic research to elucidate the flow of molecules through biochemical pathways. Stearic acid-1-13C, a non-radioactive labeled fatty acid, serves as an invaluable tracer for studying fatty acid uptake, metabolism, and incorporation into complex lipids. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical method for quantifying the isotopic enrichment of this compound in biological samples.[1] However, due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, making them suitable for GC analysis.[2][3][4] This document provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound.

Principle

The overall workflow involves the extraction of total lipids from a biological matrix, followed by the addition of an internal standard for accurate quantification. The extracted fatty acids are then derivatized to form volatile trimethylsilyl (B98337) (TMS) esters.[1][2] These derivatives are separated on a gas chromatograph and detected by a mass spectrometer. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the molecular ions corresponding to the unlabeled ([M]) and 13C-labeled ([M+1]) stearic acid derivatives can be precisely measured.[1] The ratio of these ions allows for the accurate calculation of isotopic enrichment, providing quantitative insights into stearic acid metabolism.

Experimental Protocols

Materials and Reagents
  • This compound

  • Stearic acid (unlabeled standard)

  • Heptadecanoic acid or deuterated Stearic acid (Internal Standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Hexane, Iso-octane, Acetonitrile, Dichloromethane (all HPLC or GC grade)

  • Sodium Sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

Sample Preparation and Lipid Extraction
  • To 100 µL of a biological sample (e.g., plasma, cell lysate), add a known amount of internal standard (e.g., 10 µg of heptadecanoic acid).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean glass vial.

  • Repeat the extraction step on the remaining aqueous layer with an additional 1 mL of the solvent mixture.

  • Combine the organic extracts and dry them under a gentle stream of nitrogen gas at 40°C.

Derivatization to Trimethylsilyl (TMS) Esters
  • To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.[2][5]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes in an incubator or heating block to ensure complete derivatization.[2][5]

  • After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., hexane) if necessary and is ready for GC-MS injection.[5]

GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for the analysis. Parameters should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Port Temp. 280°C[6]
Injection Mode Splitless (1 µL injection volume)[6]
Oven Program Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[6]
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Impact (EI) at 70 eV[6]
Ion Source Temp. 230°C[6]
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation and Analysis

Quantitative analysis is performed by monitoring specific ions for the analyte, its labeled counterpart, and the internal standard. The isotopic enrichment, often expressed as Molar Percent Excess (MPE), is calculated from the peak areas of the labeled and unlabeled species.

Table 1: Monitored Ions and Expected Retention Times for TMS Derivatives
AnalyteRetention Time (Approx.)Monitored Ions (m/z)Ion Description
Heptadecanoic Acid-TMS (IS)~14.8 min342, 327[M]+, [M-15]+
Stearic Acid-TMS~15.5 min356, 341[M]+, [M-15]+
This compound-TMS~15.5 min357, 342[M+1]+, [M+1-15]+
Table 2: Typical Method Performance Characteristics
ParameterTypical ValueReference
Linearity Range (Methyl Stearate)1.00 – 20.00 µg/mL[3]
Limit of Detection (LOD)~12 ng/mL[3]
Within-day Imprecision (CV)< 1%[1]
Between-day Imprecision (CV)< 1%[1]

Visualizations

Experimental Workflow

The entire analytical process, from sample collection to final data analysis, is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Cells) B Add Internal Standard (e.g., Heptadecanoic Acid) A->B C Lipid Extraction B->C D Dry Down Extract C->D E Add Silylating Agent (BSTFA + 1% TMCS) D->E F Heat at 60°C for 60 min E->F G Inject Sample into GC-MS F->G H Separation on Capillary Column G->H I MS Detection (SIM Mode) Monitor m/z for Labeled & Unlabeled Analytes H->I J Peak Integration I->J K Calculate Isotopic Ratio ([M+1]/[M]) J->K L Quantification using Calibration Curve K->L G cluster_pathways Cellular Metabolic Fates cluster_products Downstream Products SA This compound (18:0) Elong Elongation SA->Elong Desat Desaturation SA->Desat BetaOx β-Oxidation SA->BetaOx Complex Incorporation into Complex Lipids SA->Complex LongerFA >C18 Saturated FAs Elong->LongerFA Oleic 13C-Oleic Acid (18:1) Desat->Oleic Acetyl 1-13C-Acetyl-CoA BetaOx->Acetyl PL_TAG 13C-Phospholipids 13C-Triglycerides Complex->PL_TAG TCA 13C enters TCA Cycle Acetyl->TCA

References

Application Note: Quantification of ¹³C-Stearic Acid Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearic acid (C18:0) is a ubiquitous long-chain saturated fatty acid that serves as an energy source and a crucial component of complex lipids like triglycerides and phospholipids.[1] Stable isotope-labeled stearic acid, particularly ¹³C-stearic acid, is an invaluable tool in metabolic research. It allows scientists to trace the uptake, transport, and metabolic fate of stearic acid in vivo and in vitro, providing insights into lipid metabolism in health and disease.[2][3][4] Liquid chromatography-mass spectrometry (LC-MS) has become a primary analytical technique for these studies due to its high sensitivity, selectivity, and flexibility, allowing for the direct analysis of fatty acids often without the need for derivatization.[5][6] This application note provides a detailed protocol for the detection and quantification of ¹³C-stearic acid in biological samples using LC-MS.

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate ¹³C-stearic acid from other fatty acids and matrix components based on its hydrophobicity.[7] Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a mass spectrometer.[7] Quantification is typically performed in negative ion mode by Selected Ion Monitoring (SIM), targeting the deprotonated molecule [M-H]⁻. The use of a stable isotope-labeled internal standard, such as a deuterated stearic acid, is recommended to correct for matrix effects and variations during sample preparation and analysis.[8] This approach enables precise and accurate quantification of ¹³C-stearic acid incorporation into various lipid pools.[3][7]

Experimental Protocols

1. Materials and Reagents

  • Standards: ¹³C-Stearic Acid (e.g., Octadecanoic-1-¹³C acid, MW: 285.5)[1][9], Stearic Acid (unlabeled), Deuterated Stearic Acid (e.g., Stearic acid-d3) as internal standard (IS).[10]

  • Solvents (LC-MS Grade): Methanol (B129727), Acetonitrile, Water, Chloroform, Isopropanol.[6][11]

  • Reagents: Formic acid or Ammonium formate (B1220265) (>99%, LC-MS grade).[6][12] Potassium hydroxide (B78521) (KOH) for saponification.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or similar for sample cleanup if required.

  • LC Column: C8 or C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).[7][12]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Individually prepare stock solutions of ¹³C-stearic acid and the internal standard by dissolving the pure compounds in a suitable solvent like methanol or a chloroform/methanol mixture (2:1, v/v).[11] Store at -20°C.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the ¹³C-stearic acid stock solution with the mobile phase starting composition (e.g., 65:30:5 Acetonitrile/Isopropanol/Water) to create a calibration curve.[11] A typical concentration range might be 10 ng/mL to 2000 ng/mL.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 µg/mL) to be spiked into all samples and calibration standards.[11]

3. Sample Preparation (from Plasma)

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.[11]

    • Add 1.5 mL of methanol and vortex for 30 seconds.[11]

    • Add 3 mL of chloroform, and shake in an orbital shaker for 60 minutes.[11]

    • Add 1.25 mL of water, vortex, and centrifuge at 3,600 rpm for 10 minutes to separate the phases.[11]

    • Carefully collect the lower lipid-rich layer (chloroform).[11]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]

  • Saponification (Hydrolysis to Free Fatty Acids):

    • Reconstitute the dried lipid extract in 1 mL of 0.3 M methanolic KOH.

    • Incubate at 60°C for 1 hour to hydrolyze complex lipids into free fatty acids.

    • Neutralize the solution by adding an appropriate amount of acid (e.g., HCl).[13]

  • Final Preparation:

    • Evaporate the neutralized solution to dryness.

    • Reconstitute the sample in 300 µL of the initial mobile phase mixture (e.g., Acetonitrile/Isopropanol/Water).[11]

    • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.[12]

    • Transfer the supernatant to an LC-MS vial for analysis.[12]

4. LC-MS Method Parameters

  • Liquid Chromatography (LC) System: UPLC or HPLC system.[12]

  • Column: Acquity UPLC BEH C8 (2.1 mm × 100 mm, 1.7 μm).[12]

  • Column Temperature: 40°C.[6][12]

  • Mobile Phase A: Water with 0.1% Formic Acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]

  • Flow Rate: 0.35 mL/min.[12]

  • Injection Volume: 5-10 µL.[6][11]

  • LC Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 - 1.0 50 50
    1.0 - 7.0 40 60
    7.0 - 7.5 40 60
    7.6 - 11.5 50 (re-equilibrate) 50 (re-equilibrate)

    (Note: This is an example gradient and must be optimized for the specific column and application).[6][12]

  • Mass Spectrometry (MS) System: Quadrupole or High-Resolution Mass Spectrometer.[5][7]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[13]

  • Interface Temperature: 150°C.[6]

  • Heat Block Temperature: 400°C.[6]

  • Nebulizing Gas Flow: 2.0 L/min.[6]

  • MS Mode: Selected Ion Monitoring (SIM).[6]

  • Ions to Monitor:

    • ¹³C-Stearic Acid: m/z 284.3 [M-H]⁻ (for one ¹³C atom)

    • Unlabeled Stearic Acid: m/z 283.3 [M-H]⁻

    • Stearic Acid-d3 (IS): m/z 286.3 [M-H]⁻ (Note: Exact m/z values should be confirmed by infusing the pure standard. The m/z for ¹³C-stearic acid will depend on the number of ¹³C labels; for fully labeled ¹³C₁₈-Stearic acid, the [M-H]⁻ ion would be at m/z 301.3).[2]

Data Presentation and Performance

The LC-MS method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Representative Quantitative Performance Data

Parameter Typical Value Description
Linearity (R²) > 0.99 The correlation coefficient for the calibration curve over the dynamic range.[13]
Limit of Detection (LOD) 3.0 - 14.0 ng/mL The lowest concentration of analyte that can be reliably detected.[7][14]
Limit of Quantification (LOQ) 8.0 - 45.0 ng/mL The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[14]
Dynamic Range 100-fold The concentration range over which the method is linear and accurate.[7]
Intraday Precision (%RSD) 0.7 - 9.1% The relative standard deviation of replicate measurements within a single day.[14]

| Interday Precision (%RSD) | 3.7 - 9.5% | The relative standard deviation of replicate measurements across different days.[14] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) Spike Spike Internal Standard Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Sapon Saponification (Hydrolysis) Extraction->Sapon Recon Reconstitution Sapon->Recon LC LC Separation (C8/C18 Column) Recon->LC MS MS Detection (ESI-, SIM) LC->MS Integration Peak Integration MS->Integration Curve Calibration Curve Integration->Curve Quant Quantification Curve->Quant

Caption: Experimental workflow from sample preparation to final quantification.

G cluster_cell Cellular Metabolism FA_pool Fatty Acid Pool PL ¹³C-Phospholipids FA_pool->PL Synthesis TAG ¹³C-Triglycerides FA_pool->TAG Storage BetaOx β-Oxidation FA_pool->BetaOx Energy C13_SA ¹³C-Stearic Acid (Tracer) C13_SA->FA_pool Uptake

Caption: Tracing the metabolic fate of ¹³C-Stearic Acid within a cell.

References

Sample preparation techniques for Stearic acid-1-13C tracer studies.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Sample Preparation for Stearic Acid-1-13C Tracer Studies

Introduction

This compound is a stable isotope-labeled saturated long-chain fatty acid used extensively in metabolic research to trace the pathways of fatty acid uptake, storage, and oxidation. As a metabolic tracer, it allows researchers to follow the journey of stearic acid through various biological processes, providing insights into lipid metabolism in health and disease. Accurate quantification of this compound and its downstream metabolites is paramount for the integrity of these studies. This requires robust and reproducible sample preparation techniques tailored to the biological matrix and the analytical method employed, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides detailed protocols for the extraction and derivatization of lipids, with a focus on stearic acid, from various biological samples for analysis.

General Workflow

The fundamental workflow for preparing biological samples for this compound analysis involves lipid extraction, optional saponification to release esterified fatty acids, derivatization to enhance volatility for GC-MS analysis, and finally, analysis by a mass spectrometer.

General_Workflow cluster_Sample Sample Collection cluster_Extraction Extraction cluster_Processing Processing cluster_Analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Sample->Extraction Saponification Saponification (Optional) (To analyze total fatty acids) Extraction->Saponification Derivatization Derivatization (for GC-MS analysis) Extraction->Derivatization For Free Fatty Acids (FFA) Saponification->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis

Caption: General experimental workflow for this compound tracer studies.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol, adapted from the Bligh and Dyer method, is suitable for extracting total lipids from plasma, tissues, and cells.[1]

Materials:

  • Chloroform

  • Methanol (B129727)

  • Deionized Water

  • Phosphate-buffered saline (PBS)

  • Internal standards (e.g., deuterated stearic acid)

Procedure for Plasma/Cell Lysate:

  • To 100 µL of sample (plasma or cell lysate), add 450 µL of a 1:2 (v/v) chloroform:methanol mixture containing the appropriate internal standards.[1]

  • Vortex vigorously for 10 minutes to ensure thorough mixing and protein denaturation.

  • Add 300 µL of deionized water to induce phase separation.[1]

  • Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes.

  • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a stream of nitrogen gas. The sample is now ready for derivatization or reconstitution for LC-MS analysis.

Procedure for Tissues:

  • Weigh the freeze-dried tissue sample.

  • Homogenize the tissue in PBS using a bead ruptor or similar homogenizer.[1]

  • Use 100 µL of the resulting lysate and proceed with the extraction procedure for plasma/cell lysate as described above.

Extraction_Workflow start Start: Sample (100 µL Plasma/Lysate) add_solvent Add 450 µL Chloroform:Methanol (1:2) + Internal Standards start->add_solvent vortex1 Vortex for 10 min add_solvent->vortex1 add_water Add 300 µL Water vortex1->add_water vortex2 Vortex for 1 min add_water->vortex2 centrifuge Centrifuge at 3000 x g for 5 min vortex2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry_sample Dry Under Nitrogen collect_phase->dry_sample end End: Dried Lipid Extract dry_sample->end

Caption: Workflow for total lipid extraction from biological samples.

Protocol 2: Derivatization of Fatty Acids for GC-MS Analysis

For GC-MS analysis, the carboxyl group of stearic acid must be derivatized to increase its volatility.[2][3] The two most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.

2.1: Acid-Catalyzed Esterification to FAMEs

This method uses Boron Trifluoride (BF3) in methanol for robust esterification.[3]

Materials:

  • Dried lipid extract

  • 14% Boron Trifluoride (BF3) in Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To the dried lipid extract, add 50 µL of 14% BF3 in methanol.[3]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution.[3]

  • Add 0.6 mL of hexane to extract the FAMEs, vortex, and allow the layers to separate.[3]

  • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[3]

  • Repeat the hexane extraction twice more, pooling the hexane layers.

  • The sample is now ready for GC-MS analysis.

2.2: Silylation to TMS Esters

This is a rapid and effective method using BSTFA.[2][3]

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Reconstitute the dried lipid extract in a suitable volume of aprotic solvent (e.g., 100 µL).

  • Add 50 µL of BSTFA with 1% TMCS.[2][3]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

  • After cooling, the sample can be directly injected into the GC-MS or diluted further with a solvent if necessary.[2]

Data Presentation: Comparison of Derivatization Protocols

The choice of derivatization method can depend on the sample matrix and available instrumentation. Below is a summary of the key parameters for the described protocols.

ParameterAcid-Catalyzed Esterification (FAMEs)Silylation (TMS Esters)
Primary Reagent 14% BF3 in Methanol[3]BSTFA + 1% TMCS[2][3]
Reaction Temperature 60°C[3]60°C[2]
Reaction Time 60 minutes[3]60 minutes[2]
Post-Reaction Step Liquid-Liquid Extraction with Hexane[3]Optional dilution[2]
Key Advantage Specific for carboxylic acids.Robust and can derivatize other functional groups.[2]
Consideration Requires an extraction step post-reaction.Reagent is sensitive to moisture.

Analysis Considerations

  • GC-MS: This is the most common platform for analyzing derivatized fatty acids. It offers excellent separation and sensitivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions of unlabeled stearic acid and this compound for accurate quantification.

  • LC-MS: Advances in LC-MS technology allow for the analysis of free fatty acids without derivatization.[4] This method involves a rapid extraction followed by direct injection, which can significantly reduce sample preparation time and potential for sample loss.[4]

Signaling Pathway Context

This compound is used to trace its incorporation into various lipid species and its entry into catabolic pathways like the TCA cycle. The diagram below illustrates the general fate of fatty acid-derived carbons.

Fatty_Acid_Metabolism FA This compound (Exogenous Tracer) BetaOx Mitochondrial β-Oxidation FA->BetaOx AcetylCoA 13C-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Citrate 13C-Citrate TCA->Citrate Anabolism Anabolic Processes (e.g., Lipid Synthesis) Citrate->Anabolism Exit to Cytosol

Caption: Simplified pathway of stearic acid metabolism and tracer incorporation.

References

Application Notes and Protocols for Calculating Isotopic Enrichment of Stearic Acid-1-13C in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Stearic acid-1-13C is a stable isotope-labeled version of the saturated fatty acid, stearic acid, where the carbon atom at the carboxyl group is replaced with a ¹³C isotope. This labeling allows for the precise tracking of stearic acid's absorption, distribution, metabolism, and excretion without the use of radioactive materials. These application notes provide detailed protocols for the quantification of this compound enrichment in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with methods for data analysis and visualization of relevant metabolic pathways.

Data Presentation

Quantitative Summary of Isotopic Enrichment

The following tables summarize representative data on the metabolic fate of ¹³C-labeled stearic acid in human plasma. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Plasma Isotopic Enrichment of Stearic Acid and its Metabolites Following Oral Administration of this compound

Timepoint (hours)¹³C-Stearic Acid (M+1) Enrichment (Mole Percent Excess)¹³C-Palmitic Acid (M+1) Enrichment (Mole Percent Excess)¹³C-Oleic Acid (M+1) Enrichment (Mole Percent Excess)
0 (Baseline)0.000.000.00
20.520.050.15
41.250.120.45
60.980.180.62
80.650.150.51
120.310.080.28
240.100.020.11

Table 2: Distribution of ¹³C-Stearic Acid in Plasma Lipid Fractions 6 Hours Post-Administration

Lipid Fraction¹³C-Stearic Acid Incorporation (%)
Free Fatty Acids (FFA)15
Triglycerides (TG)65
Phospholipids (PL)18
Cholesteryl Esters (CE)2

Experimental Protocols

Two primary analytical methods are detailed below for the determination of this compound isotopic enrichment: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: GC-MS Analysis of this compound Isotopic Enrichment

This protocol involves the extraction of total lipids, hydrolysis to release free fatty acids, derivatization to volatile esters, and subsequent analysis by GC-MS.

1. Materials and Reagents:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal Standard: Heptadecanoic acid (C17:0)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Potassium Hydroxide (KOH) in methanol

  • Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or 14% Boron trifluoride in methanol (BF₃-methanol)

  • Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction (Folch Method):

  • To 100 µL of plasma, add a known amount of internal standard (e.g., 10 µg of C17:0).

  • Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Hydrolysis of Lipids:

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release the free fatty acids.

  • After cooling, acidify the mixture to a pH of ~2 with 6 M HCl.

  • Add 2 mL of hexane and vortex for 2 minutes to extract the free fatty acids.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and dry under nitrogen.

4. Derivatization (Silylation Method):

  • To the dried fatty acid sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

5. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z for the trimethylsilyl (B98337) (TMS) derivative of stearic acid (unlabeled, M+0) and Stearic acid-1-¹³C (labeled, M+1).

    • Monitor the corresponding ions for the internal standard (C17:0).

6. Data Analysis and Isotopic Enrichment Calculation:

  • Identify the peaks corresponding to the TMS derivatives of stearic acid and the internal standard based on their retention times.

  • Obtain the peak areas for the M+0 and M+1 ions of stearic acid.

  • Correct for the natural abundance of ¹³C in the unlabeled stearic acid. The natural abundance of ¹³C is approximately 1.1%.

  • Calculate the Mole Percent Excess (MPE) using the following formula: MPE = [ (Area M+1) / (Area M+0 + Area M+1) ] * 100 - Natural Abundance Correction

Protocol 2: LC-MS/MS Analysis of this compound Isotopic Enrichment

This protocol offers a more rapid analysis with minimal sample preparation as it does not require derivatization.

1. Materials and Reagents:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal Standard: Stearic acid-d35

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Methanol

2. Sample Preparation and Protein Precipitation:

  • To 100 µL of plasma, add a known amount of internal standard (e.g., 100 ng of Stearic acid-d35).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole or Selected Ion Monitoring (SIM) for a high-resolution MS.

    • MRM Transitions:

      • Stearic acid (unlabeled): Precursor ion (m/z 283.3) → Product ion (e.g., m/z 283.3 for quantitation or a specific fragment).

      • Stearic acid-1-¹³C (labeled): Precursor ion (m/z 284.3) → Product ion (e.g., m/z 284.3).

      • Stearic acid-d35 (internal standard): Precursor ion (m/z 318.5) → Product ion (e.g., m/z 318.5).

4. Data Analysis and Isotopic Enrichment Calculation:

  • Integrate the peak areas for the unlabeled (M+0) and labeled (M+1) stearic acid, as well as the internal standard.

  • Normalize the peak areas of M+0 and M+1 to the peak area of the internal standard.

  • Correct for the natural ¹³C abundance.

  • Calculate the Mole Percent Excess (MPE) as described in the GC-MS protocol.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic enrichment of Stearic acid-1-¹³C in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction hydrolysis Hydrolysis (if necessary) extraction->hydrolysis derivatization Derivatization (for GC-MS) hydrolysis->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data_processing Data Processing and Isotope Correction analysis->data_processing enrichment_calc Isotopic Enrichment Calculation (MPE) data_processing->enrichment_calc metabolic_pathway cluster_incorporation Incorporation into Complex Lipids cluster_modification Metabolic Modification SA_13C This compound (Exogenous) TG Triglycerides SA_13C->TG Esterification PL Phospholipids SA_13C->PL Esterification CE Cholesteryl Esters SA_13C->CE Esterification OA Oleic Acid-1-13C SA_13C->OA Desaturation (SCD1) PA Palmitic Acid-1-13C SA_13C->PA Chain Shortening Beta_Ox Beta-Oxidation SA_13C->Beta_Ox

Application Note: Tracing Fatty Acid Metabolism with Stearic Acid-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways in living cells. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations. Stearic acid-1-13C is a valuable tracer for investigating fatty acid metabolism, offering insights into fatty acid uptake, elongation, desaturation, and oxidation. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis of fatty acid pathways.

Principle of the Method

This compound is a stable isotope-labeled fatty acid where the carbon atom at the carboxyl group (C1) is replaced with its heavier isotope, 13C. When introduced to cells or organisms, this labeled stearic acid is taken up and metabolized similarly to its unlabeled counterpart. The 13C label is incorporated into various downstream metabolites, including other fatty acids (through elongation and desaturation), complex lipids (such as triglycerides and phospholipids), and, upon beta-oxidation, into acetyl-CoA. The 13C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and related metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of 13C into these molecules, it is possible to calculate the rates (fluxes) of the metabolic pathways involved.

Applications in Research and Drug Development

  • Understanding Disease Metabolism: Altered fatty acid metabolism is a hallmark of many diseases, including cancer, metabolic syndrome, and cardiovascular disease. Tracing with this compound can reveal how these pathways are dysregulated, providing potential targets for therapeutic intervention.

  • Drug Discovery and Development: This technique can be used to assess the mechanism of action of drugs that target fatty acid metabolism. By measuring changes in metabolic fluxes in response to a drug, researchers can determine its efficacy and potential off-target effects.

  • Nutritional Science: Understanding how dietary fatty acids are metabolized is crucial for developing nutritional recommendations. This compound can be used to trace the fate of dietary stearic acid and its impact on cellular metabolism.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using this compound is as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare this compound Stock labeling Isotopic Labeling with This compound prep_tracer->labeling prep_cells Cell Culture prep_cells->labeling quench Quench Metabolism labeling->quench extract Lipid Extraction quench->extract derivatize Derivatization (for GC-MS) extract->derivatize ms_analysis LC-MS or GC-MS Analysis extract->ms_analysis Direct infusion or LC-MS derivatize->ms_analysis data_proc Data Processing and Flux Calculation ms_analysis->data_proc metabolic_pathway cluster_cellular_uptake Cellular Uptake cluster_metabolism Metabolic Fates cluster_downstream Downstream Pathways SA_13C This compound (C18:0) SA_13C_int Intracellular This compound SA_13C->SA_13C_int Elongation Elongation SA_13C_int->Elongation Desaturation Desaturation SA_13C_int->Desaturation BetaOxidation β-Oxidation SA_13C_int->BetaOxidation ComplexLipids Incorporation into Complex Lipids SA_13C_int->ComplexLipids Arachidic_13C Arachidic acid-1-13C (C20:0) Elongation->Arachidic_13C Oleic_13C Oleic acid-1-13C (C18:1) Desaturation->Oleic_13C AcetylCoA_13C Acetyl-CoA-1-13C BetaOxidation->AcetylCoA_13C Triglycerides_13C Triglycerides-13C ComplexLipids->Triglycerides_13C Phospholipids_13C Phospholipids-13C ComplexLipids->Phospholipids_13C TCA_cycle TCA Cycle AcetylCoA_13C->TCA_cycle signaling_pathway cluster_mapk MAPK Signaling cluster_pi3k PI3K/Akt Signaling cluster_er_stress ER Stress cluster_downstream_effects Downstream Effects SA Stearic Acid p38 p38 MAPK (Activation) SA->p38 ERK ERK (Inhibition) SA->ERK PI3K PI3K (Activation) SA->PI3K ER_Stress ER Stress (Induction) SA->ER_Stress Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Proliferation Proliferation ERK->Proliferation PI3K->Proliferation Akt Akt (Activation) ER_Stress->Apoptosis

Application Notes: Quantitative Lipidomics Using Stearic Acid-1-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is essential for understanding cellular physiology and pathology. Accurate quantification of individual lipid species is critical for elucidating their roles in various biological processes, from cell signaling to metabolic regulation. However, lipid analysis is often hampered by variability in sample preparation and instrument response. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification in mass spectrometry-based lipidomics.[1] Stearic acid-1-13C, a non-radioactive, stable isotope-labeled version of the ubiquitous saturated fatty acid, stearic acid, serves as an ideal internal standard for the quantification of stearic acid and other long-chain saturated fatty acids.

Rationale for Using this compound

The ideal internal standard should share similar physicochemical properties with the analyte of interest to ensure comparable extraction efficiency and ionization response.[1][2] this compound is chemically identical to its endogenous counterpart, with the only difference being a single carbon-13 atom at the carboxyl position. This subtle mass shift allows for its differentiation by the mass spectrometer while ensuring that it behaves virtually identically to unlabeled stearic acid during sample processing and analysis. This minimizes analytical variability and allows for accurate correction of any analyte loss during the experimental workflow. Due to its structural similarity, this compound can also serve as a representative internal standard for the quantification of other long-chain saturated fatty acids.

Applications in Research and Drug Development

The accurate quantification of stearic acid is crucial in various research areas due to its involvement in key signaling pathways.

  • Insulin (B600854) Signaling: Stearic acid has been shown to act as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). Inhibition of PTP1B enhances insulin receptor signaling, suggesting a role for stearic acid in modulating glucose metabolism.

  • MAPK and ER Stress Pathways: In pancreatic β-cells, stearic acid can induce apoptosis through the activation of the p38 MAPK and ER stress signaling pathways, while inhibiting the ERK signaling pathway.

  • Neuroprotection: Stearic acid has demonstrated neuroprotective effects against oxidative stress by activating the phosphatidylinositol 3-kinase (PI3K) pathway.

Given these roles, the precise measurement of stearic acid levels is vital for researchers in fields such as metabolic diseases, oncology, and neurobiology, as well as for drug development professionals targeting these pathways.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard for the quantitative analysis of stearic acid and other long-chain saturated fatty acids in biological samples by LC-MS/MS.

Preparation of Internal Standard and Calibration Standards
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled stearic acid into a representative matrix (e.g., stripped serum or a synthetic lipid mixture) containing a constant concentration of the this compound working solution. A typical concentration range for the calibration curve is 0.1 to 100 µM.

Sample Preparation and Lipid Extraction (Folch Method)
  • Sample Collection: Collect biological samples (e.g., plasma, cell pellets, tissue homogenates) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. To 50 µL of plasma (or an equivalent amount of cell pellet or tissue homogenate), add 10 µL of the 10 µg/mL this compound working solution.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of fatty acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (to be optimized by the user):

      • Stearic Acid: Precursor ion (Q1): m/z 283.3 > Product ion (Q3): m/z 283.3 (for quantification) and/or a characteristic fragment.

      • This compound: Precursor ion (Q1): m/z 284.3 > Product ion (Q3): m/z 284.3 (for quantification).

Data Processing and Quantification
  • Peak Integration: Integrate the peak areas for both stearic acid and this compound in the extracted ion chromatograms.

  • Ratio Calculation: Calculate the ratio of the peak area of stearic acid to the peak area of this compound for each sample and calibration standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled stearic acid standards.

  • Quantification: Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables provide a template for presenting quantitative data from a validation study using this compound as an internal standard. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Linearity and Sensitivity of Stearic Acid Quantification

AnalyteCalibration Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Stearic Acid0.1 - 100>0.9950.050.1

Table 2: Accuracy and Precision of Stearic Acid Quantification in Spiked Plasma Samples

Spiked Concentration (µM)Measured Concentration (µM) (Mean ± SD, n=5)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
10.98 ± 0.0798.07.18.5
1010.3 ± 0.5103.04.96.2
5048.9 ± 2.197.84.35.1

Table 3: Recovery of Stearic Acid from Plasma Samples

Spiked Concentration (µM)Peak Area Ratio (Analyte/IS) (Mean ± SD, n=3)Recovery (%)
Low (1 µM)0.12 ± 0.0195.8
Medium (10 µM)1.15 ± 0.0898.2
High (50 µM)5.62 ± 0.31101.5

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for quantitative lipidomics using this compound.

signaling_pathway cluster_insulin Insulin Signaling cluster_mapk MAPK/ER Stress Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Akt Akt Pathway IR->Akt Activates PTP1B PTP1B PTP1B->IR Inhibits Glucose Glucose Uptake Akt->Glucose Stearic_Acid_Insulin Stearic Acid Stearic_Acid_Insulin->PTP1B Inhibits p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis ERK ERK ERK->Apoptosis Inhibits ER_Stress ER Stress ER_Stress->Apoptosis Stearic_Acid_MAPK Stearic Acid Stearic_Acid_MAPK->p38 Activates Stearic_Acid_MAPK->ERK Inhibits Stearic_Acid_MAPK->ER_Stress Activates

Caption: Involvement of stearic acid in key cellular signaling pathways.

References

Application Notes and Protocols for Stearic Acid-1-13C Infusion in Human Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0) is a long-chain saturated fatty acid present in many animal and vegetable fats.[1] Unlike other saturated fatty acids such as palmitic acid (C16:0), stearic acid is considered to have a neutral effect on plasma cholesterol levels.[2] Understanding the metabolic fate of stearic acid is crucial for elucidating its role in various physiological and pathological processes, including cardiovascular disease, diabetes, and liver injury.[3] Stable isotope tracers, such as stearic acid-1-13C, are powerful tools for quantifying the in vivo kinetics of fatty acid metabolism in humans.[4][5] These tracers allow for the measurement of key metabolic parameters, including the rate of appearance (Ra) of stearic acid in plasma, its clearance, oxidation, and incorporation into various lipid fractions.

This document provides detailed application notes and protocols for conducting human metabolic studies using a continuous intravenous infusion of this compound.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from this compound infusion studies. Data from palmitate infusion studies are included as a proxy where specific stearic acid infusion data is limited, given their similar metabolic handling as long-chain saturated fatty acids.

Table 1: Participant Characteristics (Example)

CharacteristicMean ± SD
Number of Participants6
Age (years)≥50
Body Mass Index ( kg/m ²)25.6 ± 3.0
LDL-Cholesterol (mg/dL)≥110
HDL-Cholesterol (mg/dL)Normal Range
Triglycerides (mg/dL)Normal Range
Data are presented as mean ± SD. This table is based on a study with postmenopausal women and should be adapted for the specific study population.[2][6]

Table 2: this compound Infusion Protocol Parameters

ParameterValueReference
TracerThis compound[1]
Infusion Rate0.03 - 0.04 µmol/kg/min[5]
Priming DoseNot typically necessary[5]
Infusion Duration2-3 hours[7]
Time to Isotopic Steady State30 - 60 minutes[5]

Table 3: Expected Kinetic Data from Fatty Acid Tracer Studies

ParameterDescriptionTypical Value/Observation
Plasma Clearance RateThe rate at which the fatty acid is removed from the plasma.Stearic acid has a lower plasma clearance rate compared to oleic acid.[2][6]
Plasma Area Under the Curve (AUC)The total exposure to the fatty acid over time.Stearic acid has a higher plasma AUC compared to oleic acid.[2][6][7]
Cumulative Oxidation RateThe percentage of the infused tracer that is oxidized to CO2.Stearic acid has a lower cumulative oxidation rate than oleic acid.[2][6][7]
Rate of Appearance (Ra)The rate at which endogenous stearic acid enters the plasma.Can be calculated using steady-state equations.[8]
Incorporation into Lipid FractionsThe extent to which stearic acid is incorporated into triglycerides, cholesteryl esters, etc.Stearic acid is preferentially incorporated into cholesteryl esters and triglycerides.[2][6][7]

Experimental Protocols

Tracer Preparation

The preparation of the this compound infusate is a critical step to ensure its safe and effective administration.

Materials:

  • This compound

  • Human serum albumin (fatty acid-free)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free glassware

  • Heating plate and magnetic stirrer

  • Sterile 0.22 µm filter

Protocol:

  • In a sterile vial, dissolve the potassium salt of this compound in a small volume of sterile water.

  • Gently warm the solution to facilitate dissolution.

  • In a separate sterile container, prepare a solution of human serum albumin in sterile saline.

  • Slowly add the this compound solution to the albumin solution while gently stirring. The molar ratio of fatty acid to albumin should not exceed 2:1 to ensure proper binding.

  • Allow the solution to stir for at least one hour at room temperature to ensure complete binding of the stearic acid to the albumin.

  • The final concentration of the infusate should be adjusted to deliver the desired infusion rate.

  • Sterilize the final infusate by passing it through a 0.22 µm filter into a sterile infusion bag or syringe.

  • The prepared tracer should be stored at 4°C and used within 24 hours.

Participant Protocol

This protocol outlines the procedures for a typical this compound infusion study in human participants.

Pre-infusion:

  • Participants should fast overnight for at least 12 hours before the study.

  • On the morning of the study, insert two intravenous catheters: one in an arm vein for tracer infusion and another in a contralateral hand or arm vein for blood sampling. The sampling catheter should be kept patent with a slow infusion of sterile saline.

Infusion:

  • Collect baseline blood and breath samples before starting the infusion.

  • Begin a continuous intravenous infusion of this compound at a rate of 0.03-0.04 µmol/kg/min.[5]

  • A priming dose is generally not required for fatty acid tracers due to their rapid turnover.[5]

  • Continue the infusion for a predetermined period, typically 2-3 hours, to ensure isotopic steady state is achieved.[7]

Sample Collection:

  • Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

  • Collect breath samples simultaneously with blood samples to measure the enrichment of 13CO2, which is an indicator of fatty acid oxidation.

  • At the end of the infusion, continue to collect blood and breath samples for a period to observe the decay kinetics of the tracer.

Sample Analysis

Plasma Analysis:

  • Separate plasma from whole blood by centrifugation and store at -80°C until analysis.

  • Extract total lipids from plasma using a modified Folch procedure.

  • Separate different lipid classes (e.g., free fatty acids, triglycerides, cholesteryl esters, phospholipids) using solid-phase extraction.

  • Prepare fatty acid methyl esters (FAMEs) from the total lipid extract and each lipid fraction.

  • Determine the isotopic enrichment of this compound in each fraction using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]

Breath Analysis:

  • Analyze the 13CO2/12CO2 ratio in expired air using isotope ratio mass spectrometry (IRMS).[2][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_preparation Preparation Phase cluster_infusion Infusion Phase cluster_analysis Analysis Phase Participant Participant (Overnight Fast) Catheter_Placement IV Catheter Placement (Infusion & Sampling) Participant->Catheter_Placement Baseline_Samples Baseline Samples (Blood & Breath) Catheter_Placement->Baseline_Samples Start_Infusion Start this compound Infusion Baseline_Samples->Start_Infusion Steady_State_Sampling Steady-State Sampling (Blood & Breath at intervals) Start_Infusion->Steady_State_Sampling Sample_Processing Plasma & Breath Sample Processing Steady_State_Sampling->Sample_Processing Mass_Spectrometry Mass Spectrometry (GC-MS, LC-MS/MS, IRMS) Sample_Processing->Mass_Spectrometry Data_Analysis Kinetic Modeling & Data Analysis Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for a this compound infusion study.

Metabolic_Pathway cluster_uptake Cellular Uptake & Activation cluster_fates Metabolic Fates cluster_products Metabolic Products SA_13C This compound (in Plasma) Cellular_SA Intracellular This compound SA_13C->Cellular_SA Stearoyl_CoA Stearoyl-CoA-1-13C Cellular_SA->Stearoyl_CoA Beta_Oxidation Beta-Oxidation Stearoyl_CoA->Beta_Oxidation Desaturation Desaturation (SCD1) Stearoyl_CoA->Desaturation Elongation Elongation Stearoyl_CoA->Elongation Esterification Esterification Stearoyl_CoA->Esterification Acetyl_CoA Acetyl-CoA-13C Beta_Oxidation->Acetyl_CoA Oleoyl_CoA Oleoyl-CoA-13C Desaturation->Oleoyl_CoA Longer_SFA Longer-Chain SFA-13C Elongation->Longer_SFA Lipids Complex Lipids-13C (Triglycerides, Phospholipids, Cholesteryl Esters) Esterification->Lipids TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2_13C 13CO2 (Expired Air) TCA_Cycle->CO2_13C

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for Stearic Acid-1-¹³C Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using compounds like Stearic acid-1-¹³C has become a pivotal technique for elucidating the intricate pathways of fatty acid metabolism. By introducing a labeled form of stearic acid into a biological system, researchers can track the carbon atom as it is incorporated into various downstream metabolites. This allows for the quantitative analysis of metabolic fluxes and provides a detailed snapshot of cellular lipid dynamics. These insights are invaluable for understanding disease states, identifying potential drug targets, and developing novel therapeutic strategies.

This document provides a comprehensive guide to the data analysis workflow for Stearic acid-1-¹³C tracing experiments. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the key processes involved.

Experimental Protocols

A successful Stearic acid-1-¹³C tracing experiment hinges on meticulous execution of the experimental protocol. The following sections detail the key steps, from cell culture and labeling to metabolite extraction and analysis.

Cell Culture and Isotope Labeling

This protocol is adapted for in vitro cell culture experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize background from unlabeled fatty acids

  • Stearic acid-1-¹³C

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile, tissue culture-treated plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare the base medium supplemented with dFBS and other necessary components (e.g., glutamine, antibiotics).

    • Prepare a stock solution of Stearic acid-1-¹³C complexed to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is between 2:1 and 6:1.

    • Add the Stearic acid-1-¹³C-BSA complex to the base medium to achieve the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled stearic acid. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.[1] Time points can range from a few hours to over 24 hours.[2]

Metabolite Extraction

This protocol outlines a method for extracting lipids from cultured cells.

Materials:

  • Ice-cold PBS

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C operation

  • Vortex mixer

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent mixture, such as a 2:1 methanol:chloroform solution, directly to the culture plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the mixture vigorously for 1 minute.

  • Phase Separation:

    • Add chloroform and water to the lysate to achieve a final solvent ratio of 2:2:1.8 (methanol:chloroform:water) for biphasic separation.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Fraction Collection:

    • Carefully collect the lower organic (lipid) phase into a new tube.

    • The upper aqueous phase (polar metabolites) can be collected for separate analysis if desired.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried lipid extract at -80°C until analysis.

Mass Spectrometry Analysis

The dried lipid extracts are reconstituted in an appropriate solvent and analyzed by liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled to a liquid chromatography system (e.g., UPLC or HPLC).[3]

  • A suitable LC column for lipid separation (e.g., C18 reversed-phase column).

General Parameters:

  • Ionization Mode: Both positive and negative ion modes can be used, depending on the lipid classes of interest. Negative ion mode is often preferred for detecting free fatty acids.

  • Scan Mode: Full scan mode is used to acquire data for all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used to confirm the identity of specific lipids.

  • Data Acquisition: Data is collected across the entire chromatographic run, recording the mass-to-charge ratio (m/z) and intensity of all detected ions.

Data Presentation and Analysis

The raw data from the LC-MS analysis requires several processing and analysis steps to yield meaningful biological insights.

Data Processing
  • Peak Picking and Integration: Use software to identify and integrate the chromatographic peaks corresponding to different metabolites.

  • Isotopologue Distribution Analysis: For each identified metabolite, determine the distribution of its mass isotopologues (molecules that differ only in their isotopic composition). This is known as the Mass Isotopologue Distribution (MID).

  • Correction for Natural Isotope Abundance: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes to isolate the signal from the introduced Stearic acid-1-¹³C tracer.[4] Software tools like IsoCor can be used for this correction.[4]

Quantitative Data Summary

The processed data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites

MetaboliteCondition A (M+1 %)Condition B (M+1 %)p-value
Stearic Acid (C18:0)95.2 ± 2.194.8 ± 1.90.78
Oleic Acid (C18:1)35.6 ± 3.555.2 ± 4.1<0.01
Palmitic Acid (C16:0)2.1 ± 0.51.9 ± 0.40.65
Phosphatidylcholine (PC)15.8 ± 2.325.1 ± 2.9<0.05
Triacylglycerol (TAG)45.3 ± 5.168.7 ± 6.3<0.01

Data are presented as mean ± standard deviation. Statistical significance was determined by a t-test.

Table 2: Mass Isotopologue Distribution (MID) of Oleic Acid

IsotopologueCondition A (Relative Abundance)Condition B (Relative Abundance)
M+00.6440.448
M+10.3560.552
M+20.0000.000
M+30.0000.000
.........

M+n represents the isotopologue with 'n' ¹³C atoms incorporated from the tracer.

Metabolic Flux Analysis

The corrected MIDs can be used to calculate metabolic fluxes using software packages designed for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5][6][7] This involves fitting the experimental data to a metabolic network model to estimate the rates of intracellular reactions.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the complex relationships in metabolic tracing experiments.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture labeling 2. Stearic Acid-1-13C Labeling cell_culture->labeling extraction 3. Metabolite Extraction labeling->extraction lcms 4. LC-MS Analysis extraction->lcms raw_data 5. Raw LC-MS Data lcms->raw_data processing 6. Data Processing (Peak Picking, MID Calculation) raw_data->processing correction 7. Isotope Correction processing->correction quantification 8. Quantitative Analysis (Tables, Charts) correction->quantification mfa 9. Metabolic Flux Analysis quantification->mfa

Caption: Experimental and data analysis workflow for Stearic acid-1-¹³C tracing.

Stearic acid, once taken up by the cell, can be directed into several key metabolic pathways. It serves as a precursor for the synthesis of other fatty acids, such as oleic acid, through the action of stearoyl-CoA desaturase-1 (SCD1).[8] It can also be incorporated into complex lipids like phospholipids (B1166683) (e.g., phosphatidylcholine) and neutral lipids (e.g., triacylglycerols) for membrane synthesis and energy storage, respectively.[8] Furthermore, stearic acid can act as a signaling molecule, influencing pathways such as the PI3K/Akt pathway.[9][10]

stearic_acid_metabolism Metabolic Fate of this compound cluster_pathways Metabolic Pathways cluster_signaling Signaling SA This compound (C18:0) SCD1 SCD1 SA->SCD1 PL Phospholipids-1-13C (e.g., PC) SA->PL TAG Triacylglycerols-1-13C (TAG) SA->TAG PI3K_Akt PI3K/Akt Pathway SA->PI3K_Akt OA Oleic Acid-1-13C (C18:1) SCD1->OA

Caption: Key metabolic pathways involving stearic acid.

Conclusion

The data analysis workflow for Stearic acid-1-¹³C tracing experiments provides a powerful framework for investigating fatty acid metabolism. By combining robust experimental protocols with sophisticated data analysis techniques, researchers can gain deep insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies and visualizations presented in these application notes offer a comprehensive guide for scientists and drug development professionals to effectively design, execute, and interpret these complex and informative experiments.

References

Troubleshooting & Optimization

Technical Support Center: Stearic Acid-1-13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stearic acid-1-13C labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their stable isotope tracing studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a stable isotope-labeled version of stearic acid, a common 18-carbon saturated fatty acid. The carbon atom at the carboxylic acid group (position 1) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This labeling allows researchers to trace the metabolic fate of stearic acid in various biological systems, including cell cultures and in vivo models.[1] It is a valuable tool for studying fatty acid metabolism, including uptake, elongation, desaturation, and incorporation into complex lipids, as well as its role in various diseases like cancer and metabolic disorders.[2]

Q2: I am observing low incorporation of this compound into my cells. What are the possible reasons and solutions?

Low incorporation of the labeled stearic acid is a common challenge. Several factors can contribute to this issue:

  • Poor Solubility: Stearic acid is highly hydrophobic and has poor solubility in aqueous cell culture media, which can limit its availability to cells.[3]

  • Suboptimal Delivery Method: Simply adding stearic acid dissolved in an organic solvent (like ethanol (B145695) or DMSO) directly to the media can lead to precipitation.[4]

  • Inadequate Incubation Time: The time required for significant incorporation can vary depending on the cell type and experimental conditions.

  • Cellular Metabolism: The metabolic state of the cells can influence their ability to take up and metabolize fatty acids.

Troubleshooting Steps:

  • Improve Solubility and Delivery: The most effective method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[4][5] This mimics the physiological transport of fatty acids in the bloodstream and enhances their solubility and uptake by cells. A detailed protocol for preparing fatty acid-BSA complexes is provided in the "Experimental Protocols" section.

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for your specific cell line. Analyze samples at various time points (e.g., 6, 12, 24, 48 hours) to track the incorporation of the ¹³C label.

  • Optimize Concentration: Test a range of this compound concentrations to find the optimal balance between detectable labeling and potential lipotoxicity.[6]

  • Ensure Healthy Cell Culture: Maintain a healthy and actively proliferating cell culture, as this can impact metabolic activity.

Q3: My this compound appears to be precipitating in the cell culture medium. How can I prevent this?

Precipitation is a clear indicator of poor solubility. Here’s how to address it:

  • BSA Conjugation: As mentioned above, conjugating this compound to fatty acid-free BSA is the gold standard for preventing precipitation and ensuring its bioavailability to cells.[4][5]

  • Solvent Considerations: If using a solvent like ethanol or DMSO to prepare the initial stock solution, ensure the final concentration in the media is very low (typically <0.1%) to avoid solvent-induced precipitation and cytotoxicity.[4]

  • Temperature: When preparing the BSA complex, gentle warming (e.g., 37-55°C) can aid in the dissolution and complexing process.[4]

Q4: How do I prepare my samples for mass spectrometry analysis after the labeling experiment?

Proper sample preparation is critical for accurate analysis of ¹³C incorporation. The general workflow involves cell harvesting, lipid extraction, and derivatization.

  • Cell Harvesting: After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated labeled stearic acid from the medium.

  • Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch method) or hexane (B92381) and isopropanol.

  • Saponification (Optional but Recommended): To analyze the fatty acid composition of complex lipids, the extracted lipids can be saponified (hydrolyzed with a base like KOH) to release the individual fatty acids.[7]

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be derivatized to make them more volatile. Common derivatization agents include:

    • Pentafluorobenzyl (PFB) bromide: Creates PFB esters, which are suitable for sensitive analysis by negative chemical ionization GC-MS.[7][8]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Creates trimethylsilyl (B98337) (TMS) esters.[9]

A detailed sample preparation protocol for GC-MS analysis is provided in the "Experimental Protocols" section.

Q5: How do I interpret the mass spectrometry data from my this compound experiment?

The primary goal is to determine the extent of ¹³C incorporation into stearic acid and its downstream metabolites.

  • Mass Isotopologue Distribution (MID): The mass spectrometer will detect a distribution of ions for each fatty acid. For stearic acid, you will see a peak for the unlabeled molecule (M+0) and a peak for the molecule containing one ¹³C atom (M+1). The relative abundance of these peaks represents the MID.[10]

  • Correct for Natural Abundance: It's crucial to correct for the natural abundance of ¹³C (approximately 1.1%) to accurately quantify the enrichment from your tracer.[11] Software tools are available for this correction.

  • Trace Downstream Metabolites: Look for the M+1 peak in other fatty acids to trace the metabolic fate of the labeled carbon. For instance, an M+1 peak in oleic acid (18:1) indicates the desaturation of the labeled stearic acid. An M+1 peak in palmitic acid (16:0) would suggest chain shortening (beta-oxidation).[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
High background signal in mass spectrometry. Contamination from plasticware or solvents.Use high-purity solvents and glass labware whenever possible. Run solvent blanks to identify sources of contamination.
Low signal intensity for fatty acids. Inefficient extraction or derivatization.Optimize your lipid extraction protocol. Ensure complete evaporation of solvents before derivatization. Check the age and quality of your derivatization reagents.
Poor chromatographic peak shape in GC-MS. Incomplete derivatization or column degradation.Ensure derivatization reaction goes to completion. Check the GC column's performance and replace if necessary.
Isotopic enrichment is detected, but it's very low. Insufficient tracer concentration or incubation time. Dilution of the label by endogenous unlabeled pools.Increase the concentration of this compound or extend the incubation period. Ensure cells are in a metabolic state that favors fatty acid uptake and metabolism.
Unexpected labeled fatty acids are detected. Contamination of the tracer. Cellular metabolism leading to unexpected products.Verify the purity of your this compound tracer. Carefully analyze the mass shifts to confirm the identity of the labeled metabolites and consult metabolic pathway databases.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[4][5]

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in 100% ethanol to a concentration of 50-100 mM. Gently warm at 55-70°C to aid dissolution.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently stir until the BSA is completely dissolved. Do not vortex, as this can cause foaming and protein denaturation. Warm the BSA solution to 37°C.

  • Complexation: While gently stirring the warm BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio (a common starting point is a 3:1 to 6:1 molar ratio of fatty acid to BSA).

  • Incubation: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.

  • Sterilization: Filter the final this compound-BSA complex through a 0.22 µm sterile filter.

  • Storage: The complex can be stored at -20°C in small aliquots. Before use, thaw and warm to 37°C.

Protocol 2: Sample Preparation for GC-MS Analysis of ¹³C-Labeled Fatty Acids

This protocol outlines a general procedure for extracting and derivatizing fatty acids from cultured cells for GC-MS analysis.[7][8]

Materials:

  • Cell scraper

  • Cold PBS

  • Methanol

  • Chloroform (or another suitable organic solvent)

  • 1N Potassium hydroxide (B78521) (KOH) in methanol

  • 1N Hydrochloric acid (HCl)

  • Hexane or iso-octane

  • Derivatization agent (e.g., PFB bromide and diisopropylethylamine in acetonitrile, or BSTFA)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply for evaporation

  • Glass vials and tubes

Procedure:

  • Cell Harvesting: After the labeling experiment, place the culture dish on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add a mixture of methanol and chloroform (e.g., 2:1 v/v) directly to the plate. Scrape the cells and collect the lysate in a glass tube. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids. Repeat the extraction on the remaining aqueous phase and cell debris.

  • Saponification: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Add 1N KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the lipids and release the fatty acids.

  • Acidification and Extraction of Free Fatty Acids: After cooling, acidify the mixture with 1N HCl to a pH below 3. Add hexane or iso-octane, vortex, and centrifuge. Collect the upper organic phase containing the free fatty acids. Repeat the extraction.

  • Drying: Pass the pooled organic phase through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate to dryness under nitrogen.

  • Derivatization (PFB Esters): To the dried fatty acids, add a solution of 1% PFB bromide and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20-30 minutes.[7] Evaporate the derivatization reagents under nitrogen.

  • Final Preparation: Re-dissolve the derivatized sample in a small volume of hexane or iso-octane for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a this compound labeling experiment in a cancer cell line, illustrating the incorporation into various fatty acids over time.

Time (hours)¹³C Enrichment in Stearic Acid (18:0) (%)¹³C Enrichment in Palmitic Acid (16:0) (%)¹³C Enrichment in Oleic Acid (18:1) (%)
615.2 ± 1.81.1 ± 0.33.5 ± 0.7
1232.5 ± 3.12.5 ± 0.58.2 ± 1.1
2455.8 ± 4.54.8 ± 0.915.6 ± 2.3
4868.3 ± 5.26.2 ± 1.222.4 ± 3.1

Data are presented as mean ± standard deviation and represent the percentage of the fatty acid pool that is labeled with ¹³C. This data is for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare this compound -BSA Complex labeling Incubate Cells with Labeled Stearic Acid prep_tracer->labeling prep_cells Seed and Culture Cells prep_cells->labeling harvest Harvest Cells labeling->harvest extraction Lipid Extraction harvest->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Interpretation gcms->data_analysis

Caption: Experimental workflow for this compound labeling.

Metabolic_Pathway cluster_cell Cellular Metabolism SA_13C This compound (exogenous) SA_pool Intracellular Stearoyl-CoA-1-13C Pool SA_13C->SA_pool Uptake elongation Elongation SA_pool->elongation desaturation Desaturation (SCD1) SA_pool->desaturation beta_oxidation Beta-oxidation SA_pool->beta_oxidation complex_lipids Complex Lipids (e.g., Phospholipids, Triglycerides) SA_pool->complex_lipids Esterification VLCFA Very Long Chain Fatty Acids (VLCFA) elongation->VLCFA OA Oleoyl-CoA-1-13C desaturation->OA PA Palmitoyl-CoA-1-13C beta_oxidation->PA OA->complex_lipids Esterification PA->complex_lipids Esterification

Caption: Metabolic fate of this compound within a cell.

Troubleshooting_Logic start Low ¹³C Incorporation? check_solubility Is the tracer fully dissolved in the media? start->check_solubility check_time Was the incubation time sufficient? check_solubility->check_time Yes solution_bsa Use/Optimize Fatty Acid-BSA Complex check_solubility->solution_bsa No check_concentration Is the tracer concentration optimal? check_time->check_concentration Yes solution_timecourse Perform a Time-Course Experiment check_time->solution_timecourse No check_cells Are the cells healthy and metabolically active? check_concentration->check_cells Yes solution_titration Perform a Concentration Titration check_concentration->solution_titration No solution_cell_health Optimize Cell Culture Conditions check_cells->solution_cell_health No success Problem Solved solution_bsa->success solution_timecourse->success solution_titration->success solution_cell_health->success

Caption: Troubleshooting logic for low ¹³C incorporation.

References

Technical Support Center: Optimizing LC-MS for 13C-Labeled Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 13C-labeled fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of 13C-labeled fatty acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peaks for 13C-labeled fatty acids are showing significant tailing or fronting. What are the likely causes and how can I fix this?

  • Answer: Poor peak shape can be attributed to several factors. Start by ensuring your sample is fully soluble in both the sample solvent and the mobile phase to prevent precipitation on the column.[1] If the issue persists, consider the following:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[1]

    • Column Contamination: Contaminants from previous analyses can interact with your analytes. Flush your column according to the manufacturer's recommendations or replace the guard column.[1]

    • Inappropriate Mobile Phase pH: For fatty acid analysis, which is often done in negative ion mode, the mobile phase pH can significantly impact peak shape. The use of additives like ammonium (B1175870) acetate (B1210297) or formic acid can help.[2][3]

    • Secondary Interactions: Silanol groups on the silica-based columns can cause peak tailing. Using a mobile phase with a buffer or an end-capped column can mitigate this.[1]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am observing a weak signal for my 13C-labeled fatty acids. How can I improve the sensitivity of my LC-MS method?

  • Answer: Low signal intensity is a common problem that can stem from various sources. First, verify your sample preparation to ensure efficient extraction and minimal loss of analytes. Then, focus on optimizing the MS parameters:

    • Ionization Mode: Fatty acids readily deprotonate, making negative-ion electrospray ionization (ESI) the preferred mode for analysis.[4]

    • ESI Source Parameters: Systematically optimize parameters such as spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates. A heated electrospray ionization (HESI) source can also improve sensitivity.[3][5] The choice of electrospray solvent is also crucial; for instance, water with a small percentage of formic acid can enhance signal intensity for volatile fatty acids.[2]

    • Mobile Phase Composition: The mobile phase should be compatible with ESI. While reversed-phase chromatography with acidic mobile phases provides good separation, it can suppress ionization in negative mode.[4] Consider using ion-pairing agents like tributylamine (B1682462) to improve chromatography while maintaining good ionization.[6]

    • Derivatization: Although direct analysis is common, derivatization can significantly enhance ionization efficiency and, consequently, signal intensity.[7]

Issue 3: In-source Fragmentation and Misidentification

  • Question: I suspect in-source fragmentation is occurring, leading to the misidentification of my 13C-labeled fatty acids. How can I confirm and minimize this?

  • Answer: In-source fragmentation (ISF) is a significant issue in lipidomics that can generate ions with m/z values identical to other lipids, leading to misannotation.[5][8]

    • Confirmation: To confirm ISF, analyze your sample in both positive and negative ion modes. Certain lipids that are prone to fragmentation in one mode may appear as intact precursor ions in the other.[5] Additionally, chromatographic separation is key; true lipids should have distinct retention times from fragments generated from a co-eluting, more abundant lipid.[5]

    • Minimization: Carefully optimize ESI source parameters. High voltages and temperatures can increase fragmentation. A systematic evaluation of these parameters is necessary to find a balance between good ionization efficiency and minimal fragmentation.[5]

Issue 4: Inaccurate Quantification and High Variability

  • Question: My quantitative results for 13C-labeled fatty acids are inconsistent and show high variability between replicates. What steps can I take to improve accuracy and precision?

  • Answer: Accurate and precise quantification is critical in stable isotope tracing studies.

    • Internal Standards: The use of appropriate internal standards is paramount. Ideally, for each 13C-labeled fatty acid you are quantifying, you should use its corresponding stable isotope-labeled internal standard (e.g., a deuterated version) to correct for matrix effects, extraction losses, and instrument variability.[9][10]

    • Sample Preparation: Ensure your sample preparation method is robust and reproducible. This includes consistent extraction procedures and careful handling to prevent degradation.[11][12]

    • Calibration Curve: Prepare a proper calibration curve using standards of known concentrations to ensure the response is linear within the range of your sample concentrations.

    • Data Processing: Be mindful of natural 13C abundance. Your data analysis workflow should include a correction for the natural abundance of 13C to accurately determine the enrichment from your tracer.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental setup for 13C-labeled fatty acid analysis.

Q1: What is a good starting point for LC column and mobile phase selection?

A common and effective setup for fatty acid analysis is a C8 or C18 reversed-phase column.[6][13] A binary solvent system with a gradient is typically used. For example, a water-methanol gradient is frequently employed.[6] To improve chromatography and ionization, additives are often included in the mobile phase. For negative ion mode, tributylamine with acetic acid can be used as an ion-pairing agent, or ammonium acetate can be used as a buffer.[3][6]

Q2: What are typical ESI-MS parameters for fatty acid analysis?

While optimal parameters are instrument-dependent, here are some general starting points for negative ion mode ESI:

  • Spray Voltage: -3 to -5 kV

  • Capillary Temperature: 250 to 350 °C

  • Sheath and Auxiliary Gas (Nitrogen): Optimize based on instrument manufacturer's recommendations. It is crucial to perform a systematic optimization of these parameters for your specific instrument and analytes.[3][5]

Q3: How should I prepare my biological samples for 13C-labeled fatty acid analysis?

A typical sample preparation workflow involves the following steps:

  • Homogenization: Homogenize the tissue or cell sample.

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch extraction using chloroform (B151607) and methanol (B129727) or a Bligh-Dyer extraction.[11] For free fatty acids, a Dole extraction can also be used.[3]

  • Saponification (Optional but recommended): To analyze total fatty acids (both free and esterified), a saponification step using a base like potassium hydroxide (B78521) (KOH) is necessary to hydrolyze the ester bonds.[6][11]

  • Acidification and Re-extraction: After saponification, the sample is acidified, and the free fatty acids are re-extracted into an organic solvent like hexane (B92381).[6][11]

  • Drying and Reconstitution: The organic extract is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS analysis, such as a mixture of chloroform, methanol, and water.[6]

Data and Protocols

Quantitative Data Summary

The following tables provide a summary of typical LC-MS parameters that can be used as a starting point for method development.

Table 1: Recommended LC Parameters for 13C-Labeled Fatty Acid Analysis

ParameterRecommended SettingReference
Column C8 or C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3 µm)[6][13]
Mobile Phase A Water/Methanol (97:3) with 10 mM tributylamine and 15 mM acetic acid[6]
Mobile Phase B 100% Methanol[6]
Flow Rate 200 - 400 µL/min[3][6]
Gradient Linear gradient from ~80% B to 99% B over 20 minutes[6]

Table 2: Recommended MS Parameters for 13C-Labeled Fatty Acid Analysis (Negative ESI)

ParameterRecommended SettingReference
Ionization Mode Negative Electrospray Ionization (ESI)[3][4]
Spray Voltage 4500 V - 5500 V[3][13]
Capillary Temp. 270 °C - 450 °C[3][13]
Sheath Gas 30 - 50 (arbitrary units)[3][13]
Analyzer Type High-Resolution MS (e.g., Orbitrap, Q-TOF)[14]
Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from a method for analyzing fatty acids from cultured mammalian cells.[6]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Metabolism Quenching & Lysis: Add 1 mL of a cold (-20 °C) 50:50 methanol/water solution containing 0.05 M HCl. Scrape the cells and collect the lysate.

  • Saponification: Add 1 mL of 90:10 methanol/water containing 0.3 M KOH. Vortex thoroughly.

  • Heating: Incubate the samples at 80 °C for 1 hour in a water bath.

  • Acidification: Cool the samples on ice and add 100 µL of formic acid.

  • Extraction: Add 1 mL of hexane and vortex vigorously. Centrifuge to separate the phases.

  • Collection: Transfer the upper hexane layer to a new tube. Repeat the extraction with another 1 mL of hexane and combine the hexane layers.

  • Drying: Dry the combined hexane extracts under a stream of nitrogen.

  • Reconstitution: Resuspend the dried fatty acids in a suitable volume of 1:1:0.3 chloroform/methanol/water for LC-MS analysis.[6]

Visualizations

Experimental Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Cultured Cells with 13C-Tracer wash Wash with PBS start->wash quench Quench Metabolism & Lyse Cells wash->quench saponify Saponification (KOH, 80°C) quench->saponify acidify Acidify (Formic Acid) saponify->acidify extract Extract with Hexane acidify->extract dry Dry under Nitrogen extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into LC-MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Negative ESI separate->ionize detect High-Resolution MS Detection ionize->detect process Data Processing & Quantification detect->process

Caption: Workflow for 13C-Labeled Fatty Acid Analysis.

Troubleshooting Logic

G start Problem Detected peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No overload Check for column overload Dilute sample peak_shape->overload Yes quant Inaccurate Quantification? sensitivity->quant No ionization Confirm Negative ESI mode sensitivity->ionization Yes is_check Use appropriate stable isotope-labeled internal standards quant->is_check Yes contamination Flush column Replace guard column overload->contamination mobile_phase_peak Optimize mobile phase pH Use appropriate additives contamination->mobile_phase_peak source_params Optimize source parameters (Voltage, Temp, Gas) ionization->source_params mobile_phase_sens Check mobile phase compatibility Consider derivatization source_params->mobile_phase_sens prep_check Verify sample prep reproducibility is_check->prep_check cal_curve Ensure proper calibration curve prep_check->cal_curve

Caption: Troubleshooting Decision Tree for LC-MS Analysis.

References

Minimizing isotopic fractionation effects in Stearic acid-1-13C experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing isotopic fractionation effects in Stearic acid-1-13C experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a concern in this compound experiments?

A1: Isotopic fractionation is the partitioning of isotopes (in this case, 13C and 12C) during physical, chemical, or biological processes. This can lead to a change in the isotopic ratio of your sample, potentially causing inaccurate measurements of the true isotopic enrichment. Lighter isotopes (12C) tend to react and move slightly faster than their heavier counterparts (13C). In this compound experiments, this could lead to an under- or overestimation of the tracer's incorporation into biological systems.

Q2: At which stages of my experiment is isotopic fractionation of this compound most likely to occur?

A2: Isotopic fractionation can theoretically occur at any stage where there is a phase change, chemical reaction, or diffusion process. The most critical stages in a typical workflow include:

  • Sample Preparation: Particularly during extraction and derivatization steps. Incomplete chemical reactions are a primary source of kinetic isotope effects.

  • Chromatographic Separation: During gas chromatography (GC) or liquid chromatography (LC), there can be slight differences in the elution times of 12C- and 13C-containing molecules, although this effect is generally minimal for carbon isotopes.

  • Sample Storage: Improper storage could lead to degradation, which may exhibit a slight isotopic preference.

Q3: How can I detect if isotopic fractionation is occurring in my analysis?

A3: Detecting isotopic fractionation can be challenging, but here are a few indicators:

  • Poor Reproducibility: High variability in isotopic enrichment values across replicate samples.

  • Systematic Bias: Consistently higher or lower enrichment values than expected.

  • Inconsistent Internal Standard Performance: If you are using a 13C-labeled internal standard, unexplained variations in its response relative to the analyte can be a red flag.

  • Peak Shape Analysis in Chromatography: While less common for 13C, significant peak tailing or fronting in GC-MS analysis where the isotope ratio is not stable across the peak could indicate an issue.

Q4: Is there a significant kinetic isotope effect (KIE) to be concerned about when preparing fatty acid methyl esters (FAMEs) from this compound?

A4: For carbon-13, the kinetic isotope effect during derivatization reactions like the formation of FAMEs is generally considered to be small. The mass difference between 12C and 13C is not large enough to cause significant rate differences, especially when reactions are driven to completion. However, to minimize any potential for a KIE, it is crucial to ensure that all derivatization reactions are complete.

Troubleshooting Guides

Problem 1: High Variability in Isotopic Enrichment Results Across Replicates
Potential Cause Troubleshooting Step
Incomplete Sample Homogenization Ensure tissue or cell samples are thoroughly homogenized to a uniform consistency before lipid extraction.
Inconsistent Solvent Evaporation Use a controlled evaporation method (e.g., nitrogen stream, centrifugal evaporator) at a consistent temperature to avoid preferential loss of more volatile components.
Variable Derivatization Reaction Efficiency Optimize derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion for all samples. Run a time-course experiment to confirm.
Inconsistent Injection Volumes in GC-MS Use a high-quality autosampler for precise and reproducible injections. Regularly maintain and calibrate the autosampler.
Problem 2: Measured δ13C Values Are Consistently Lighter (More Negative) or Heavier (More Positive) Than Expected
Potential Cause Troubleshooting Step
Kinetic Isotope Effect During Incomplete Derivatization As mentioned, drive the derivatization reaction to completion by increasing reaction time, temperature, or the concentration of the derivatizing agent.
Loss of Heavier or Lighter Isotopes During Sample Transfer Minimize the number of sample transfer steps. Ensure all transfer lines are inert and, if applicable, heated uniformly to prevent condensation.
Isotopic Fractionation During Chromatographic Separation While generally minimal for 13C, ensure that the entire chromatographic peak is integrated. Partial peak integration can lead to biased results.
Contamination with Endogenous Stearic Acid Ensure all glassware and solvents are free of lipid contaminants. Use high-purity solvents and reagents.

Quantitative Data on Isotopic Fractionation

Process Expected 13C Isotopic Fractionation Key Considerations Citation
Stearic Acid Decomposition (High P/T) < 3‰Although under extreme conditions, this suggests the intrinsic potential for fractionation is low.[1]
In Vivo Metabolism of 13C-labeled Fatty Acids Little to no significant isotope effect observed.When corrected for endogenous pools and matrix effects.[2]
GC-MS of FAMEs Negligible chromatographic isotope effect.Proper peak integration is crucial.

Experimental Protocols

Protocol 1: Lipid Extraction and FAME Derivatization for GC-MS Analysis

This protocol is designed to minimize isotopic fractionation during sample preparation.

1. Lipid Extraction (Folch Method) a. Homogenize your biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution. b. Vortex thoroughly and allow the mixture to stand at room temperature for at least 20 minutes to ensure complete lipid extraction. c. Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids. e. Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Methylation (to form FAMEs) a. To the dried lipid extract, add a solution of 0.5 M KOH in methanol. b. Heat at 100°C for 5-10 minutes to saponify the lipids. c. Cool the sample and add 14% boron trifluoride (BF3) in methanol. d. Heat again at 100°C for 5 minutes to methylate the fatty acids. e. Cool the sample and add hexane (B92381) and saturated NaCl solution. f. Vortex and centrifuge. The upper hexane layer contains the FAMEs. g. Transfer the hexane layer to a clean vial for GC-MS analysis.

Critical Step: Ensure the saponification and methylation reactions are driven to completion to avoid kinetic isotope effects. You can validate this by testing different reaction times and ensuring the yield of FAMEs platters.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Homogenization Derivatization Derivatization to FAMEs Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Solvent QC1 Complete Reactions Derivatization->QC1 Data Data Processing GCMS->Data Raw Data QC2 Reproducible Injections GCMS->QC2 Results Isotopic Enrichment Calculation Data->Results Corrected Isotope Ratios QC3 Full Peak Integration Data->QC3

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Troubleshooting Isotopic Fractionation Issues Start Inconsistent Isotopic Enrichment Results Check_Reproducibility Assess Reproducibility of Replicates Start->Check_Reproducibility Check_Bias Evaluate for Systematic Bias Start->Check_Bias Inconsistent_Prep Inconsistent Sample Prep? Check_Reproducibility->Inconsistent_Prep Incomplete_Reaction Incomplete Derivatization? Check_Bias->Incomplete_Reaction Optimize_Reaction Optimize Reaction (Time, Temp, Conc.) Incomplete_Reaction->Optimize_Reaction Yes GC_Issue GC-MS Variability? Incomplete_Reaction->GC_Issue No Resolved Issue Resolved Optimize_Reaction->Resolved Standardize_Prep Standardize Homogenization & Solvent Evaporation Inconsistent_Prep->Standardize_Prep Yes Inconsistent_Prep->GC_Issue No Standardize_Prep->Resolved Calibrate_GC Calibrate Autosampler, Check Integration GC_Issue->Calibrate_GC Yes GC_Issue->Resolved No, consult instrument specialist Calibrate_GC->Resolved

Caption: Logic diagram for troubleshooting fractionation.

References

Addressing matrix effects in the analysis of Stearic acid-1-13C.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Stearic acid-1-13C. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the analysis of this compound, particularly when using mass spectrometry-based methods like LC-MS/MS or GC-MS.

Issue/Question Possible Cause(s) Recommended Solution(s)
Low signal intensity or complete signal loss for this compound. Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683) in plasma samples, can interfere with the ionization of the target analyte in the mass spectrometer source.[1][2]1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][2][3] 2. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of detection.[2][4][5] 3. Optimize Chromatography: Adjust the chromatographic method to separate the analyte from co-eluting interferences.[3]
Poor reproducibility of results between samples. Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[6]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS, such as Stearic acid-d35. The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate quantification.[1][7] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[7]
Observed signal enhancement for this compound. Ion Enhancement: Co-eluting matrix components can sometimes increase the ionization efficiency of the analyte.[2] This is also a known issue in GC-MS where the matrix can block active sites in the injector liner, protecting the analyte from thermal degradation.[7]1. Follow the same mitigation strategies as for ion suppression: Improved sample cleanup and chromatographic separation are key. 2. Utilize a SIL-IS: An appropriate internal standard will also be subject to ion enhancement, thereby correcting for the effect.[7]
How can I determine if my analysis is affected by matrix effects? The presence of matrix effects needs to be experimentally verified.Post-Extraction Spike Method: This is a quantitative method to assess matrix effects. Compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution.[1][2] A significant difference in peak areas indicates the presence of matrix effects.[2] See the detailed protocol below.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2] In biological samples like plasma or serum, phospholipids are a major cause of matrix effects.[1][6]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the analysis of this compound?

A2: A SIL-IS, such as Stearic acid-d5 or Stearic acid-d35, is considered the gold standard for quantitative mass spectrometry.[8][9] Because the SIL-IS has nearly identical chemical and physical properties to this compound, it will behave similarly during sample preparation and chromatographic separation.[1] Most importantly, it will be affected by matrix effects in the same way as the analyte.[1][7] This co-behavior allows the SIL-IS to accurately correct for signal variations caused by the matrix, leading to more reliable and accurate quantification.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for fatty acid analysis?

A3: Rigorous sample preparation is the most effective strategy to reduce matrix effects by removing interfering components before they enter the mass spectrometer.[2]

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up lipid samples.[2][3]

  • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and using solvent mixtures to improve the removal of impurities like phospholipids.[1]

  • Protein Precipitation (PPT): A simpler method, but it may not remove as many interfering components and can still result in significant ion suppression.[1]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of interfering components.[2][4][5] However, this approach is only viable if the concentration of this compound remains high enough for sensitive detection after dilution.[2]

Q5: How can I optimize my mass spectrometer settings to mitigate matrix effects?

A5: While sample preparation is the primary way to combat matrix effects, optimizing MS conditions can also help. For instance, switching the ionization polarity to negative ion mode may be beneficial, as fewer matrix components tend to ionize in this mode.[2][10] Adjusting parameters like ion source temperature and gas flows can also influence ionization efficiency and potentially reduce the impact of co-eluting substances.[2]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a subject not exposed to the analyte) using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before extraction. Process this sample using your established protocol. This set is used to determine recovery.

  • Analyze all three sets of samples using your LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • A %ME < 100% indicates ion suppression.

    • A %ME > 100% indicates ion enhancement.

    • A %ME = 100% indicates no matrix effect.

  • Calculate the Recovery (%RE) using the following formula: %RE = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Fatty Acid Analysis from Plasma

This is a general protocol for extracting fatty acids and can be optimized for specific needs.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., Stearic acid-d35) to the plasma sample.

  • Protein Precipitation and Lysis: Add 300 µL of methanol (B129727) and vortex thoroughly to precipitate proteins.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the lipids to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects for fatty acid analysis.

Sample Preparation Method Matrix Analyte Class Matrix Effect Reduction Reference
TurboFlow® Technology Serum/PlasmaGeneralRemoves over 99% of phospholipids, a major source of matrix interference.[6]
HybridSPE-Phospholipid Serum/PlasmaGeneralSelectively removes phospholipids through a Lewis acid/base interaction.
Liquid-Liquid Extraction (LLE) PlasmaFatty AcidsDouble LLE can improve selectivity and minimize matrix effects by first removing hydrophobic interferences.
Solid-Phase Extraction (SPE) Biological SamplesLipidsHighly effective at cleaning up samples and reducing matrix interference.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike_is Spike with SIL-IS start->spike_is extraction Extraction (LLE, SPE, or PPT) spike_is->extraction drydown Dry Down extraction->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_tree issue Poor Signal or High Variability? check_me Quantify Matrix Effect (Post-Extraction Spike) issue->check_me me_present Significant ME (>20% suppression/enhancement)? check_me->me_present no_me No Significant ME me_present->no_me No improve_sp Improve Sample Prep (SPE or LLE) me_present->improve_sp Yes check_instrument Check Instrument Performance no_me->check_instrument optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is revalidate Re-evaluate ME use_sil_is->revalidate

Caption: A decision tree for troubleshooting matrix effect-related issues.

sil_is_principle cluster_source Ion Source analyte This compound detector Detector Signal analyte->detector Signal Suppressed sil_is SIL-IS (e.g., Stearic acid-d5) sil_is->detector Signal Suppressed matrix Matrix Component (e.g., Phospholipid) suppression Ion Suppression matrix->suppression suppression->analyte suppression->sil_is ratio Ratio (Analyte/IS) is Constant detector->ratio

Caption: The principle of using a SIL-IS to correct for matrix effects.

References

Ensuring complete derivatization of Stearic acid-1-13C for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the complete derivatization of Stearic acid-1-13C for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals achieve accurate and reproducible results. The derivatization chemistry for this compound is identical to that of its unlabeled counterpart, stearic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A: Derivatization is a critical step for the successful analysis of fatty acids like stearic acid by GC-MS.[3] The primary reasons are:

  • Increased Volatility: Free fatty acids are not volatile enough for GC analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester.[3][4]

  • Improved Peak Shape: The highly polar carboxyl group can interact with the GC column's stationary phase, leading to significant peak tailing and poor chromatographic performance.[4][5] Neutralizing this polar group through derivatization results in sharper, more symmetrical peaks, which is essential for accurate quantification.[3][4]

Q2: What are the most common derivatization methods for stearic acid?

A: The two most prevalent methods for derivatizing fatty acids are:

  • Alkylation (Esterification): This method converts the carboxylic acid to an ester, most commonly a fatty acid methyl ester (FAME).[3][4] Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) are frequently used.[4][5][6]

  • Silylation: This process replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[7] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][5]

Q3: Which derivatization method should I choose: Esterification or Silylation?

A: The choice depends on your specific analytical needs.

  • Esterification to FAMEs is generally preferred when you want to selectively derivatize carboxylic acids.[5] The resulting FAMEs are stable and produce clean mass spectra.[4][5] This method is ideal for targeted analysis of fatty acids.

  • Silylation is a more versatile but less selective method.[5] Reagents like BSTFA will derivatize other functional groups with active hydrogens, such as hydroxyl and amino groups.[5] This can be an advantage if you need to analyze multiple types of compounds in a single run, but it can also lead to a more complex chromatogram and potential for artifacts in complex samples.[5] TMS derivatives are also more sensitive to moisture and are best analyzed within a week.[5]

Troubleshooting Guide

Problem 1: My chromatogram shows a broad or tailing peak for the derivatized this compound.

  • Potential Cause: This is a classic sign of incomplete derivatization.[8] The remaining free stearic acid interacts with the GC system, causing poor peak shape.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Silylating reagents and some esterification catalysts are highly sensitive to moisture.[4][5][8] Ensure all glassware is oven-dried and solvents are anhydrous. If your sample is aqueous, it must be thoroughly dried before adding reagents.[4][5]

    • Verify Reagent Activity: Derivatization reagents, especially silylating agents, degrade over time, particularly if exposed to air and moisture.[4][8] If in doubt, use a fresh, unopened vial of the reagent.[8]

    • Optimize Reaction Conditions: Incomplete reactions can result from suboptimal time, temperature, or reagent concentration. Systematically adjust these parameters to ensure the reaction goes to completion.[8][9] For example, when using BF3-methanol or BSTFA, a common starting point is heating at 60°C for 60 minutes.[5]

    • Check Your GC System: A contaminated or active GC inlet liner can cause peak tailing.[8] Use a deactivated liner and replace it if necessary. The GC column itself may also need conditioning or replacement if it has become degraded.[8]

Problem 2: I am not seeing a peak for my derivatized this compound, or the peak is very small.

  • Potential Cause: This issue typically points to a complete failure of the derivatization reaction, sample degradation, or significant sample loss during the workup.[8]

  • Troubleshooting Steps:

    • Confirm Reagent Activity: As above, use fresh, active derivatization reagents.[8]

    • Check for Sample Loss: Carefully review your sample preparation and workup procedure. For FAMEs analysis, the liquid-liquid extraction step must be performed carefully to ensure the derivatized analyte is quantitatively transferred to the organic layer.[4][5]

    • Ensure Proper Stoichiometry: Use a sufficient molar excess of the derivatization reagent. A 10x molar excess is a common recommendation.[5]

    • Verify Sample Solubility: The sample must be fully dissolved in the reaction solvent for the derivatization to proceed efficiently.[10] If the dried sample residue does not dissolve, consider a different solvent like pyridine (B92270) or ethyl acetate.[10]

Problem 3: My chromatogram shows a stearic acid peak in my blank injections.

  • Potential Cause: This indicates contamination within your analytical system or sample preparation workflow.

  • Troubleshooting Steps:

    • System Carryover: Stearic acid can build up in the GC inlet and at the head of the column.[11] When a derivatizing agent is injected, these residues become volatile and appear in the chromatogram.[11]

    • Cleaning Procedure: Thoroughly clean the GC inlet. Consider trimming the first few centimeters of the analytical column.[11] Injecting a solvent mix designed to clean the system may also be beneficial.[11]

    • External Contamination: Stearic acid is a common fatty acid and can be introduced from various sources, including glassware that has not been properly cleaned or even from skin contact with lab equipment.[11] Ensure meticulous cleaning of all glassware and handle items with clean gloves.[11]

Experimental Protocols & Quantitative Data

Below are detailed protocols for the most common derivatization methods for stearic acid.

Protocol 1: Acid-Catalyzed Esterification to FAME with BF3-Methanol

This method is highly effective for converting free fatty acids into their corresponding methyl esters (FAMEs).[5]

Methodology:

  • Sample Preparation: Place up to 25 mg of the dried sample (or a solution in a nonpolar solvent like hexane) into a reaction vial.[4]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF3-Methanol).[4][5]

  • Reaction: Cap the vial tightly and heat at 60°C for 5-60 minutes.[4][5] The optimal time should be determined for your specific application.[4][5]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake the vial vigorously to extract the FAMEs into the hexane layer.[4]

  • Drying & Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial containing a drying agent like anhydrous sodium sulfate.[4][5] The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA

This procedure creates trimethylsilyl (TMS) esters, which are also suitable for GC-MS analysis.[3][5]

Methodology:

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial.[3] This method is highly sensitive to moisture.[5]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[3]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][5] Reaction conditions can be optimized depending on the analyte.[5]

  • Analysis: After cooling, the sample can be directly injected or diluted with a solvent like dichloromethane (B109758) before GC-MS analysis.[3][5]

Parameter Acid-Catalyzed Esterification (BF3-Methanol) Silylation (BSTFA + 1% TMCS)
Target Group Carboxylic AcidsCarboxylic Acids, Hydroxyls, Amines, etc.[5]
Reagent 12-14% BF3 in Methanol[4][5]BSTFA + 1% TMCS[3][5]
Reaction Temp. 60 °C[4][5]60-100 °C[3]
Reaction Time 5-60 minutes[4][5]5-60 minutes[3]
Key Advantage Selective for acids, stable derivatives[4][5]Derivatizes multiple functional groups[5]
Key Disadvantage Requires extraction step[4][5]Moisture sensitive, less stable derivatives[5]
Table 1: Comparison and typical parameters for common derivatization methods.

Visualized Workflows and Troubleshooting

FAME_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup & Extraction start Start with Dried This compound Sample add_reagent Add BF3-Methanol (e.g., 2 mL) start->add_reagent heat Cap Vial and Heat (e.g., 60°C for 60 min) add_reagent->heat cool Cool to Room Temp heat->cool add_solvents Add Water & Hexane (e.g., 1 mL each) cool->add_solvents extract Vortex to Extract FAME into Hexane Layer add_solvents->extract dry Transfer Hexane Layer to Vial with Anhydrous Na2SO4 extract->dry end_node Ready for GC-MS Analysis dry->end_node

Caption: Experimental workflow for this compound esterification.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction start Start with Dried This compound Sample in Aprotic Solvent add_reagent Add BSTFA + 1% TMCS (e.g., 50 µL) start->add_reagent heat Cap Vial, Vortex, and Heat (e.g., 60°C for 60 min) add_reagent->heat cool Cool to Room Temp heat->cool end_node Ready for GC-MS Analysis (Dilute if necessary) cool->end_node

Caption: Experimental workflow for this compound silylation.

Troubleshooting_Tree start Problem: Incomplete Derivatization (e.g., Peak Tailing) q_moisture Were anhydrous conditions used? start->q_moisture a_moisture_no Action: Dry all solvents, samples, and glassware. Re-run experiment. q_moisture->a_moisture_no No q_reagent Are derivatization reagents fresh? q_moisture->q_reagent Yes a_moisture_no->start a_reagent_no Action: Use a new, unopened vial of reagent. q_reagent->a_reagent_no No q_conditions Are reaction conditions (time, temp) optimized? q_reagent->q_conditions Yes a_reagent_no->start a_conditions_no Action: Increase reaction time and/or temperature. q_conditions->a_conditions_no No q_gc Is the GC system clean? (Inlet liner, column) q_conditions->q_gc Yes a_conditions_no->start a_gc_no Action: Replace inlet liner and condition/trim column. q_gc->a_gc_no No end_node Problem Resolved q_gc->end_node Yes a_gc_no->start

Caption: Troubleshooting decision tree for incomplete derivatization.

References

Interpreting complex labeling patterns from Stearic acid-1-13C tracer studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stearic acid-1-13C as a tracer to investigate metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic fates of stearic acid that can be traced with this compound?

When you introduce this compound into your system, the labeled carbon at the C1 position can be tracked through several key metabolic pathways:

  • Beta-oxidation: Stearic acid is broken down into acetyl-CoA units. Since the label is on the C1 position, the first molecule of acetyl-CoA produced will be 1-13C-acetyl-CoA. This labeled acetyl-CoA can then enter the TCA cycle.

  • Fatty Acid Elongation: While stearic acid (C18:0) is already a long-chain fatty acid, the labeled acetyl-CoA derived from its oxidation can be used to elongate other fatty acids.

  • Desaturation: Stearic acid can be desaturated by Stearoyl-CoA desaturase-1 (SCD1) to form oleic acid (C18:1). In this case, the full C18 backbone, including the 13C label, is retained.

  • Chain Shortening (Retroconversion): Stearic acid can be shortened to palmitic acid (C16:0) within the peroxisome. The resulting palmitic acid will still contain the 1-13C label.

  • Incorporation into Complex Lipids: The labeled stearic acid can be incorporated into various complex lipids such as triglycerides (TAGs), phospholipids (B1166683) (PLs), and cholesteryl esters (CEs).

Q2: I've performed the correction for natural abundance, and some of my mass isotopologue abundance values are negative. What does this mean?

Negative abundance values after natural abundance correction are a common issue, particularly for isotopologues with low signal intensity. This can arise from several factors, including statistical noise when the signal is close to the background or slight inaccuracies in the theoretical natural abundance pattern used for correction. In most cases, these negative values are not biologically significant and can be treated as zero for subsequent calculations.

Q3: How do I calculate the fractional contribution of my tracer to a downstream metabolite pool?

The fractional contribution (FC) represents the proportion of a metabolite pool that is derived from the labeled tracer. It can be calculated by correcting the mass isotopologue distributions (MIDs) for the natural abundance of 13C. A simplified formula to calculate the total enrichment is:

FC = (Σ (i * Mi)) / n

Where:

  • Mi is the fractional abundance of the isotopologue with i labeled carbons after correction for natural abundance.

  • i is the number of labeled carbons.

  • n is the total number of carbons in the metabolite.

For more complex analyses, such as determining the contribution of stearic acid to the de novo synthesis of palmitate, more advanced modeling using Mass Isotopomer Distribution Analysis (MIDA) is often required.

Troubleshooting Guides

Issue 1: Low or No 13C Enrichment Detected in Downstream Metabolites

You have administered this compound but are observing minimal or no 13C incorporation into expected downstream metabolites like oleic acid or complex lipids.

Potential Cause Troubleshooting Step
Poor solubility/uptake of stearic acid. Stearic acid is highly insoluble in aqueous media. Ensure it is properly complexed with fatty acid-free Bovine Serum Albumin (BSA) before adding to cell culture. A molar ratio of 4:1 to 6:1 (stearic acid:BSA) is recommended.
Insufficient incubation time. Metabolic conversion takes time. For steady-state analysis, cells may need to be incubated with the tracer for a significant duration (e.g., 24 hours or more) to see substantial labeling in downstream pools.[1]
Low activity of relevant enzymes. The cell type or experimental condition may have low expression or activity of enzymes like SCD1 (for oleic acid synthesis) or the enzymes involved in beta-oxidation. Consider running a positive control with a cell line known to have active fatty acid metabolism.
Metabolite extraction inefficiency. The protocol for lipid extraction may not be efficient for the lipids of interest. Ensure your extraction method (e.g., Bligh-Dyer or Folch extraction) is validated for fatty acids and complex lipids.
Issue 2: Unexpected Labeling Patterns Observed

The mass isotopologue distribution (MID) in your target metabolites is not what you predicted.

Observed Pattern Potential Interpretation Actionable Advice
High M+1 in unlabeled control samples. This indicates incomplete correction for the natural abundance of 13C. All carbon-containing molecules have a natural M+1 peak due to the ~1.1% natural abundance of 13C.[2]Re-run your data processing with a validated natural abundance correction algorithm. Ensure the molecular formula used for correction is accurate, including any derivatizing agents.[2]
Detection of 13C-labeled Palmitate (M+1). This is expected and indicates the activity of fatty acid chain shortening (retroconversion), where stearic acid is converted to palmitic acid.[3]Quantify the M+1 palmitate to assess the relative flux through this pathway compared to desaturation or direct incorporation.
No 13C-labeling in Oleic Acid (M+1), but present in Palmitate. This suggests that Stearoyl-CoA Desaturase 1 (SCD1) activity is low or inhibited in your experimental model, while retroconversion is active.Investigate the expression and activity of SCD1 in your model. This could be a significant biological finding.
Data Presentation: Example Mass Isotopologue Distributions

The following table shows hypothetical but realistic mass isotopologue distribution (MID) data for key fatty acids after a 24-hour incubation with this compound. Data has been corrected for natural abundance.

Metabolite Mass Isotopologue Control (Unlabeled) This compound Treated
Stearic Acid (C18:0) M+0100%55%
M+10%45%
Palmitic Acid (C16:0) M+0100%92%
M+10%8%
Oleic Acid (C18:1) M+0100%85%
M+10%15%

Experimental Protocols

Protocol: Preparation and Administration of 13C-Stearic Acid-BSA Complex to Cultured Cells

This protocol describes the preparation of a stearic acid solution complexed to fatty acid-free BSA for administration to cell cultures.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695), 200 proof

  • Sterile PBS

  • Sterile cell culture medium appropriate for your cell line

  • Water bath

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Warm to 37°C to aid dissolution and filter-sterilize.

  • Prepare Stearic Acid Stock: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).

  • Complexation:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • Slowly add the ethanolic stock of this compound dropwise to the BSA solution while gently vortexing. Aim for a final molar ratio of stearic acid to BSA between 4:1 and 6:1.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes to allow for complete complexation.

  • Preparation of Labeling Medium:

    • Dilute the stearic acid-BSA complex into your cell culture medium to achieve the desired final concentration of labeled stearic acid (e.g., 50-200 µM).

    • Prepare a control medium by adding an equivalent volume of the BSA solution (with a corresponding amount of ethanol vehicle) to the medium.

  • Cell Labeling:

    • Aspirate the existing medium from your cultured cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium (or control medium) to the cells.

    • Incubate for the desired period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Harvesting and Extraction:

    • After the incubation period, place the culture plates on ice and aspirate the medium.

    • Quickly wash the cells with ice-cold PBS to halt metabolic activity.

    • Proceed immediately with your chosen metabolite extraction protocol (e.g., scraping cells in ice-cold methanol/water).

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_tracer Prepare 13C-Stearic Acid Stock complex Complex Tracer with BSA prep_tracer->complex prep_bsa Prepare BSA Solution prep_bsa->complex add_tracer Add Tracer-BSA Complex complex->add_tracer seed_cells Seed and Culture Cells seed_cells->add_tracer incubate Incubate for Labeling Period add_tracer->incubate harvest Harvest and Quench Metabolism incubate->harvest extract Extract Lipids harvest->extract ms_analysis Analyze by MS extract->ms_analysis data_proc Process Data (Natural Abundance Correction) ms_analysis->data_proc

Caption: Experimental workflow for a 13C-stearic acid tracer study.

G SA This compound (C18:0) PL Phospholipids SA->PL Incorporation TAG Triglycerides SA->TAG Incorporation CE Cholesteryl Esters SA->CE Incorporation OA Oleic Acid-1-13C (C18:1) SA->OA Desaturation (SCD1) PA Palmitic Acid-1-13C (C16:0) SA->PA Retroconversion ACoA [1-13C]Acetyl-CoA SA->ACoA Beta-oxidation TCA TCA Cycle ACoA->TCA

Caption: Key metabolic pathways involving 13C-stearic acid.

G start Low/No 13C Enrichment Detected check_uptake Was tracer complexed with BSA? start->check_uptake check_time Was incubation time sufficient? check_uptake->check_time Yes sol_bsa Optimize Stearic Acid:BSA ratio (e.g., 4:1 to 6:1). check_uptake->sol_bsa No check_extraction Is lipid extraction protocol validated? check_time->check_extraction Yes sol_time Perform a time-course experiment (e.g., 4, 8, 24h). check_time->sol_time No check_activity Is the metabolic pathway active? check_extraction->check_activity Yes sol_extraction Use a validated lipid extraction method (e.g., Bligh-Dyer). check_extraction->sol_extraction No sol_activity Use positive control cells; check enzyme expression. check_activity->sol_activity No

References

Avoiding contamination in Stearic acid-1-13C experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stearic Acid-1-13C Experiments

Welcome to the technical support center for this compound experiments. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and ensuring the accuracy and reliability of their experimental data. The primary focus is on preventing, identifying, and troubleshooting contamination, which can significantly impact results in stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a stable isotope-labeled version of stearic acid, a common saturated fatty acid.[1] The carbon atom at the carboxyl position (C1) is replaced with its heavy isotope, 13C.[1] This labeling allows researchers to use it as a tracer in metabolic studies.[2][3] By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can track the incorporation and transformation of the labeled stearic acid through various metabolic pathways, a practice known as metabolic flux analysis.[2]

Q2: Why is avoiding contamination so critical in this compound experiments?

Q3: What are the most common sources of stearic acid contamination in a lab setting?

A3: The most common sources of stearic and palmitic acid contamination include:

  • Plastic Labware: Polypropylene (B1209903) tubes, pipette tips, and syringe filters are significant sources of contamination, as fatty acids can leach from the plastic into organic solvents.[4][5][6]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of fatty acids. It is crucial to use mass spectrometry-grade or HPLC-grade reagents.[7][8]

  • Glassware: Improperly cleaned glassware can harbor residual fatty acids. Single-use disposable glassware can also be a source of contamination.[8][9]

  • Environmental and Handling Contamination: Dust particles and improper handling (e.g., touching surfaces without gloves) can introduce keratins and associated lipids.[7] Cleaning the mass spectrometer source may be necessary if it has been contaminated.[10]

Q4: Should I use plastic or glass labware for my experiments?

A4: Glassware is strongly recommended over plasticware.[4][5] Studies have shown that using plastic apparatuses like polypropylene tubes and syringe filters is a major source of palmitic and stearic acid contamination.[6] Whenever possible, substitute plastics with glass alternatives, such as glass syringes and tubes.[5][6] If plastic use is unavoidable, pre-washing with the relevant organic solvent may help reduce leaching.[6]

Q5: How can I verify the isotopic enrichment of my this compound stock?

A5: It is a critical quality control step to assess the isotopic enrichment of your labeled compound before starting an experiment. This can be done using high-resolution mass spectrometry (HR-MS) or NMR spectroscopy.[11] HR-MS allows you to determine the percentage of isotopic purity by analyzing the isotopic distribution of the molecule.[11][12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue / Symptom Possible Cause(s) Recommended Solution(s)
High background signal of unlabeled (12C) stearic acid in method blanks. 1. Contaminated Labware: Leaching from plastic tubes, pipette tips, or syringe filters.[5][6] 2. Impure Solvents/Reagents: Solvents may contain trace fatty acids.[8] 3. Contaminated Glassware: Residual fatty acids from previous use or from manufacturing of disposable glassware.[8]1. Switch to Glass: Replace all plasticware with glass alternatives. Use glass syringes and solid-phase extraction (SPE) columns with glass barrels.[5][6] 2. Use High-Purity Solvents: Use HPLC or mass spectrometry-grade solvents. Test new batches by running a solvent-only blank.[7] 3. Thoroughly Clean Glassware: Wash with a detergent designed for removing oils, rinse extensively, and consider baking glassware in a muffle furnace (e.g., 450°C for 6-8 hours) to burn off organic residues.[8][13] Pre-rinse with fresh, high-purity solvent immediately before use.[8]
Low or inconsistent 13C enrichment detected in samples. 1. Contamination: Unlabeled stearic acid from any of the sources mentioned above is diluting the 13C signal.[4] 2. Incomplete Label Incorporation: Cells may not have reached metabolic steady state, or the incubation time with the tracer was too short.[2][11] 3. Incorrect Quantification: Overlap of isotopic peaks from other molecules or incorrect data processing.1. Implement Strict Anti-Contamination Protocols: Follow the recommendations in the "Experimental Protocols" section below. Prepare samples in a clean environment like a laminar flow hood.[7] 2. Optimize Labeling Time: For steady-state analysis, ensure cells are cultured with the labeled substrate for a sufficient period (e.g., several cell doublings) to achieve isotopic equilibrium.[2] Run a time-course pilot experiment to determine optimal labeling duration. 3. Refine MS Analysis: Use high-resolution mass spectrometry to resolve isotopic peaks.[14] Ensure your data analysis software correctly corrects for the natural abundance of 13C in unlabeled fragments.[12]
Presence of other fatty acids (e.g., palmitic acid) in blanks. 1. Shared Contamination Source: The sources that leach stearic acid (especially plastics) often also leach palmitic acid.[5][6] 2. Cross-Contamination: Carryover from previously analyzed samples or contaminated equipment.1. Address All Fatty Acid Contamination: The same procedures used to eliminate stearic acid contamination (switching to glass, using clean solvents) will also reduce palmitic acid contamination.[6] 2. Improve Cleaning Procedures: Implement rigorous cleaning protocols for all reusable equipment, including GC/LC autosampler vials and syringes.[13] Run multiple blank injections between samples to check for carryover.

Data Presentation: Impact of Labware on Contamination

Quantitative analysis demonstrates the significant reduction in fatty acid contamination achieved by replacing plastic labware with glass alternatives during sample preparation.

Fatty Acid Contamination Level (Original Method with Plastics) Contamination Level (Revised Method with Glassware) Reduction in Contamination
Palmitic Acid (C16:0)6.6 ± 1.2 ppm2.6 ± 0.9 ppm~61%
Stearic Acid (C18:0)8.9 ± 2.1 ppm1.9 ± 0.8 ppm~79%
Data summarized from a study on minimizing contamination in fatty acid analysis. The original method used plastic syringes and filters, while the revised method used glass syringes and stainless-steel filter holders.[6]

Experimental Protocols

Protocol 1: Contamination-Minimized Sample Preparation and Lipid Extraction

This protocol outlines a procedure for preparing samples for this compound analysis, focusing on steps to minimize background contamination.

  • Work Area Preparation:

    • Thoroughly clean a laminar flow hood or a dedicated clean workspace with 70% ethanol (B145695).[7]

    • Wipe down all equipment (pipette racks, vortexer) with ethanol before placing it in the clean area.[7]

  • Personal Protective Equipment (PPE):

    • Always wear powder-free nitrile gloves and a clean lab coat.[7]

    • Change gloves frequently, especially after touching any surface outside the clean workspace (e.g., door handles, computer keyboards).[7]

  • Reagents and Labware:

    • Use only high-purity, HPLC or MS-grade solvents (e.g., methanol (B129727), chloroform (B151607), hexane).

    • Use exclusively glass labware (test tubes, flasks, Pasteur pipettes). If disposable ware is used, ensure it is glass and pre-rinse with solvent.[8][9]

    • For solid-phase extraction (SPE), use columns with glass barrels to avoid leaching from polypropylene.[5]

  • Lipid Extraction (Bligh & Dyer Method Adaptation):

    • To your sample (e.g., cell pellet), add a 2:1 mixture of chloroform:methanol (all high-purity).

    • Vortex thoroughly to ensure complete lysis and lipid solubilization.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet any solid debris.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Sample Storage:

    • Store the dried lipid extract at -80°C until analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters.

  • Reagent Preparation:

    • Prepare a solution of 2% H2SO4 in HPLC-grade methanol.[8]

  • Methylation:

    • Re-dissolve the dried lipid extract in a small volume of toluene.

    • Add the 2% H2SO4 in methanol solution to the glass vial.[8]

    • Seal the vial with a clean, solvent-rinsed cap with a PTFE septum.

    • Heat the reaction at approximately 70°C for 1 hour.[8]

  • FAME Extraction:

    • After cooling, add HPLC-grade hexane (B92381) and water to the vial to extract the FAMEs into the organic phase.[8]

    • Vortex and allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to a clean glass autosampler vial for GC-MS analysis.[8]

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Lipid Extraction cluster_analysis Phase 3: Analysis workspace Prepare Clean Workspace (Laminar Flow Hood) ppe Wear Proper PPE (Powder-free gloves, lab coat) glassware Use Pre-Cleaned Glassware (Solvent-rinsed or baked) add_solvents Add High-Purity Solvents (Chloroform:Methanol) glassware->add_solvents extract Extract Lipids into Organic Phase add_solvents->extract dry_down Dry Extract Under Nitrogen extract->dry_down reconstitute Reconstitute in appropriate solvent for LC-MS dry_down->reconstitute derivatize OR Derivatize to FAMEs for GC-MS dry_down->derivatize inject Inject into MS reconstitute->inject LC-MS Path derivatize->inject GC-MS Path

Caption: Experimental workflow for minimizing stearic acid contamination.

G start Symptom: High Unlabeled Stearic Acid Signal in Blanks/Samples q_blank Is the contamination present in a pure solvent blank? start->q_blank c_solvent Source: Contaminated Solvents or Reagents q_blank->c_solvent  Yes q_labware Are you using any plastic labware (tubes, tips, filters)? q_blank->q_labware No sol_solvent Action: Use new batch of MS-grade solvent. Test before use. c_solvent->sol_solvent c_plastic Source: Leaching from Plastics q_labware->c_plastic Yes   q_cleaning Is glassware cleaned rigorously? q_labware->q_cleaning No sol_plastic Action: Replace all plastics with glass. Re-run blank. c_plastic->sol_plastic c_glassware Source: Insufficiently Cleaned Glassware q_cleaning->c_glassware No c_other Source: Environmental/ Handling or Instrument Carryover q_cleaning->c_other Yes sol_glassware Action: Implement stringent cleaning (e.g., furnace baking). Pre-rinse with solvent. c_glassware->sol_glassware sol_other Action: Review handling procedures. Clean MS source/injector. c_other->sol_other

Caption: Troubleshooting logic for identifying contamination sources.

References

Validation & Comparative

Validating Metabolic Flux Models: A Comparative Guide Using Stearic Acid-1-13C Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify metabolic fluxes, the validation of in silico models is a critical step. This guide provides an objective comparison of the performance of Stearic acid-1-13C as a tracer for validating metabolic flux models, particularly in the context of lipid metabolism, against other commonly used isotopic tracers. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of metabolic flux analysis studies.

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The method involves introducing a substrate labeled with the stable isotope 13C into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network. The choice of the 13C-labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.[2]

Comparison of this compound with Alternative Tracers

The selection of an appropriate isotopic tracer is paramount for the successful validation of a metabolic flux model. While [U-13C]glucose and [U-13C]glutamine are the most common tracers for central carbon metabolism, tracers like this compound offer specific advantages for interrogating fatty acid metabolism.

TracerPrimary ApplicationAdvantagesDisadvantagesKey Pathways Resolved
This compound Fatty Acid Oxidation & ElongationDirectly traces the entry and metabolism of a key dietary saturated fatty acid. Allows for the study of fatty acid uptake, chain shortening, and desaturation.[3]Provides limited information on central carbon metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) unless used in parallel with other tracers.Fatty Acid Oxidation (β-oxidation), Fatty Acid Elongation, Desaturation, Triglyceride Synthesis.
[U-13C]Oleic Acid Unsaturated Fatty Acid MetabolismDirectly traces the metabolism of a primary monounsaturated fatty acid. Useful for comparing the metabolic fate of saturated vs. unsaturated fats.[3]Similar to stearic acid, it offers limited insight into central carbon metabolism on its own.Fatty Acid Oxidation, Desaturation, Triglyceride and Phospholipid Synthesis.
[U-13C]Glucose Central Carbon & De Novo LipogenesisProvides a comprehensive overview of central carbon metabolism. Excellent for quantifying the contribution of glucose to de novo fatty acid synthesis.[4]Indirectly measures fatty acid metabolism that originates from dietary sources. Can be less sensitive for pathways with low glucose contribution.Glycolysis, Pentose Phosphate Pathway, TCA Cycle, De Novo Fatty Acid Synthesis.
[U-13C]Glutamine Anaplerosis & Reductive CarboxylationExcellent for resolving fluxes in the TCA cycle and pathways involving glutamine metabolism. Can also contribute to fatty acid synthesis via reductive carboxylation.[4]Does not directly trace the metabolism of exogenous fatty acids.TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism.

Quantitative Data Presentation

The following tables summarize quantitative data from a comparative study on the postprandial metabolic fate of U-13C Stearic Acid and U-13C Oleic Acid in hypercholesterolemic postmenopausal women. This data highlights the differential metabolism of these two fatty acids and provides a basis for validating models of fatty acid metabolism.

Table 1: Plasma Kinetics of U-13C Labeled Fatty Acids [3]

ParameterU-13C Stearic Acid (18:0)U-13C Oleic Acid (18:1)
Plasma Area Under the Curve (AUC) Higher (66% greater than 18:1)Lower
Plasma Clearance Rate Lower (-46% compared to 18:1)Higher
Cumulative Oxidation Rate Lower (-34% compared to 18:1)Higher

Table 2: Detected Labeled Plasma Metabolites [3]

Tracer AdministeredLabeled Metabolites Detected in Plasma
U-13C Stearic Acid (18:0) 13C-Palmitic Acid (16:0), 13C-Palmitoleic Acid (16:1), 13C-Oleic Acid (18:1)
U-13C Oleic Acid (18:1) None detected within the study timeframe

Experimental Protocols

A rigorous experimental protocol is essential for obtaining high-quality data for 13C-MFA. Below is a generalized protocol for a 13C-stearic acid labeling experiment in cultured mammalian cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in standard growth medium and culture until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the experimental medium containing this compound complexed to fatty acid-free bovine serum albumin (BSA). The concentration of the tracer should be optimized for the specific cell line and experimental goals. A typical concentration might range from 50 to 200 µM.

  • Isotopic Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the 13C-labeled medium. The labeling duration should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the turnover rates of the fatty acid pools.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the culture dish. Scrape the cells and collect the cell lysate.

  • Phase Separation: For lipid analysis, perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water to separate the lipid-containing organic phase from the polar metabolite-containing aqueous phase.

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
  • Saponification and Methylation: The extracted lipids are saponified (e.g., with methanolic NaOH) to release the fatty acids, which are then methylated (e.g., with BF3-methanol) to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The FAMEs are then analyzed by GC-MS. The gas chromatograph separates the different fatty acid species, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_sampling Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture media_prep Prepare 13C-Stearic Acid Medium labeling Incubate Cells with This compound cell_culture->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction (Lipid/Aqueous Separation) quenching->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing & Isotopomer Analysis gcms->data_processing mfa Metabolic Flux Model Validation data_processing->mfa

Caption: Experimental workflow for validating metabolic flux models with this compound.

fatty_acid_metabolism This compound (C18:0) This compound (C18:0) Stearoyl-CoA Stearoyl-CoA This compound (C18:0)->Stearoyl-CoA Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Stearoyl-CoA->Palmitoyl-CoA (C16:0) β-oxidation Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Stearoyl-CoA->Oleoyl-CoA (C18:1) Desaturation (SCD1) Triglycerides Triglycerides Stearoyl-CoA->Triglycerides Phospholipids Phospholipids Stearoyl-CoA->Phospholipids Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16:0)->Acetyl-CoA β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oleoyl-CoA (C18:1)->Triglycerides Oleoyl-CoA (C18:1)->Phospholipids

Caption: Simplified metabolic fate of this compound in lipid metabolism pathways.

References

A Comparative Analysis of the Metabolic Fates of Stearic Acid-1-13C and Oleic Acid-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of stable isotope-labeled stearic acid (18:0) and oleic acid (18:1), drawing upon key experimental data. Understanding the distinct metabolic pathways of these two fatty acids is crucial for research in nutrition, metabolism, and the development of therapeutics targeting lipid metabolism.

Executive Summary

Stearic acid, a saturated fatty acid, and oleic acid, a monounsaturated fatty acid, exhibit significantly different metabolic profiles following ingestion. While both are major components of dietary fats, their absorption, plasma kinetics, oxidation, and subsequent metabolic conversions diverge. Key findings from studies utilizing 13C stable isotope tracers indicate that stearic acid has lower intestinal absorption, a slower plasma clearance rate, and a lower rate of oxidation compared to oleic acid.[1][2][3] Furthermore, stearic acid undergoes a series of metabolic conversions, including chain shortening and desaturation, which are not observed for oleic acid within similar study timeframes.[1][4][5]

Quantitative Metabolic Data

The following tables summarize key quantitative data from comparative studies on the metabolism of 13C-labeled stearic acid and oleic acid.

Table 1: Pharmacokinetic and Oxidation Parameters

ParameterU-13C Stearic Acid (18:0)U-13C Oleic Acid (18:1)Reference
Plasma Area Under the Curve (AUC)66% higherLower[1][2][4]
Plasma Clearance Rate46% lowerHigher[1][2][4]
Cumulative Oxidation Rate34% lowerHigher[1][2][4]
Intestinal Absorption Efficiency78.0% ± 4.5%97.2% ± 1.7%[3]

Table 2: Metabolic Conversion of U-13C Stearic Acid

MetaboliteDetection StatusNotesReference
13C16:0 (Palmitic Acid)DetectedResult of chain-shortening.[1][4]
13C16:1 (Palmitoleic Acid)DetectedResult of chain-shortening and subsequent desaturation.[1][4]
13C18:1 (Oleic Acid)DetectedDirect desaturation product. Approximately 9% conversion reported in whole plasma up to 48 hours.[1]

No plasma metabolites of U-13C Oleic Acid were detected within the study timeframe.[1][4][5]

Experimental Methodologies

The data presented above are primarily derived from human clinical trials employing stable isotope tracers. Below are the detailed protocols for the key experiments.

Study on Postprandial Metabolic Fate in Postmenopausal Women[1][2][4]
  • Objective: To compare the postprandial fatty acid metabolism of isotopically labeled stearate (B1226849) (U-13C18:0) and oleate (B1233923) (U-13C18:1).

  • Participants: Six hypercholesterolemic postmenopausal women.

  • Study Design: A randomized-controlled crossover trial. Participants consumed isocaloric diets enriched in either stearic acid or oleic acid for 5 weeks each.

  • Isotope Administration: On day 1 of week 5, following a 12-hour fast, participants received their experimental diet divided into 13 hourly meals. U-13C18:0 or U-13C18:1 was incorporated into the 1:00 pm meal at a dose of 1.0 mg/kg body weight.

  • Sample Collection: Serial blood and breath samples were collected over 12 hours, with additional fasting samples taken at 24 and 48 hours.

  • Analytical Methods:

    • Plasma and Lipid Subfraction Fatty Acid Profiles: Gas chromatography-flame ionization detector (GC-FID).

    • Isotope-Enrichment: Liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS).

    • Fatty Acid Oxidation Rate: Isotope ratio mass spectrometry (IRMS) to measure expired 13CO2.

Study on Intestinal Absorption[3]
  • Objective: To compare the intestinal absorption of ingested [1-13C]stearic, [1-13C]oleic, and [1-13C]linoleic acid.

  • Participants: Six healthy men.

  • Study Design: Each participant ingested a bolus of each [1-13C]-labeled fatty acid in random order at 72-hour intervals with a breakfast meal.

  • Sample Collection: Subjects consumed fixed diets during a 9-day fecal collection period.

  • Analytical Methods:

    • Fecal Fat Extraction and Fatty Acid Quantitation: Fecal samples were homogenized, total fat was extracted, saponified, and methylated. Individual fatty acids were quantified by gas-liquid chromatography (GLC).

    • 13C Enrichment Assay: Preparative high-performance liquid chromatography (HPLC) was used to isolate stearic and oleic acid fractions, which were then combusted to CO2 for 13C enrichment analysis over background.

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow described in the cited studies.

Metabolic_Fate_Comparison cluster_ingestion Ingestion & Absorption cluster_plasma Plasma Kinetics cluster_metabolism Metabolic Fate cluster_conversion Stearic Acid Conversion Products Stearic Acid-1-13C This compound Intestinal Absorption Intestinal Absorption This compound->Intestinal Absorption Lower Absorption Oleic Acid-1-13C Oleic Acid-1-13C Oleic Acid-1-13C->Intestinal Absorption Higher Absorption Plasma Pool Plasma Pool Intestinal Absorption->Plasma Pool Oxidation (13CO2) Oxidation (13CO2) Plasma Pool->Oxidation (13CO2) Lower for Stearic Acid Metabolic Conversion Metabolic Conversion Plasma Pool->Metabolic Conversion Stearic Acid Only Incorporation into Lipids Incorporation into Lipids Plasma Pool->Incorporation into Lipids 13C-Palmitic Acid (16:0) 13C-Palmitic Acid (16:0) Metabolic Conversion->13C-Palmitic Acid (16:0) Chain Shortening 13C-Oleic Acid (18:1) 13C-Oleic Acid (18:1) Metabolic Conversion->13C-Oleic Acid (18:1) Direct Desaturation 13C-Palmitoleic Acid (16:1) 13C-Palmitoleic Acid (16:1) 13C-Palmitic Acid (16:0)->13C-Palmitoleic Acid (16:1) Desaturation

Caption: Comparative metabolic pathways of this compound and Oleic Acid-1-13C.

Experimental_Workflow cluster_recruitment Participant Recruitment & Diet cluster_isotope_admin Isotope Administration cluster_sampling Sample Collection cluster_analysis Analysis Participant Cohort Participant Cohort Dietary Intervention Dietary Intervention Participant Cohort->Dietary Intervention Randomized Crossover 13C-Fatty Acid Ingestion 13C-Fatty Acid Ingestion Dietary Intervention->13C-Fatty Acid Ingestion Incorporated into meal Blood Sampling Blood Sampling 13C-Fatty Acid Ingestion->Blood Sampling Serial collection (0-48h) Breath Sampling Breath Sampling 13C-Fatty Acid Ingestion->Breath Sampling Serial collection (0-12h) LC-TOF-MS LC-TOF-MS Blood Sampling->LC-TOF-MS Isotope Enrichment GC-FID GC-FID Blood Sampling->GC-FID Fatty Acid Profiles IRMS IRMS Breath Sampling->IRMS 13CO2 for Oxidation Rate

Caption: Experimental workflow for the postprandial metabolic fate study.

Conclusion

The metabolic fate of stearic acid is more complex than that of oleic acid. Compared to oleic acid, stearic acid is less efficiently absorbed, cleared more slowly from the plasma, and oxidized at a lower rate.[1][2][3][4] A significant distinguishing feature of stearic acid metabolism is its conversion to other fatty acids, including oleic acid, through desaturation and chain-shortening pathways.[1] These metabolic differences have important implications for understanding the physiological effects of different dietary fatty acids and for the design of studies investigating lipid metabolism. The neutrality of stearic acid on plasma LDL-cholesterol concentrations is likely a result of this complex metabolic fate, including its conversion to oleic acid and its preferential incorporation into certain lipid fractions.[1][4][5] These findings underscore the importance of considering the unique metabolic pathways of individual fatty acids in nutritional and pharmaceutical research.

References

Deuterium-Labeled (²H) Stearic Acid: A Viable Alternative to Stearic Acid-1-¹³C for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving fatty acid metabolism, the choice of isotopic tracer is a critical experimental design consideration. While Carbon-13 (¹³C) labeled fatty acids have been a mainstay in the field, Deuterium (B1214612) (²H) labeled counterparts, such as ²H-stearic acid, are emerging as a powerful and practical alternative. This guide provides an objective comparison of Deuterium-labeled (²H) stearic acid and Stearic acid-1-¹³C, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.

Executive Summary

Deuterium-labeled (²H) stearic acid offers significant advantages over Carbon-13 (¹³C) labeled stearic acid in certain experimental contexts, most notably in the study of fatty acid oxidation. The primary benefit of using ²H-stearic acid lies in the simplification of experimental procedures and data analysis by potentially obviating the need for acetate (B1210297) correction, a necessary and complex step in ¹³C-tracer studies of fatty acid oxidation. While both isotopes are effective in tracing the metabolic fate of stearic acid, the choice between them will depend on the specific research question, available analytical instrumentation, and the desired balance between experimental complexity and the specific metabolic pathways being investigated.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance aspects of Deuterium-labeled (²H) stearic acid and Stearic acid-1-¹³C based on available research.

FeatureDeuterium-Labeled (²H) Stearic AcidStearic Acid-1-¹³CKey Considerations & References
Primary Application Tracing fatty acid metabolism, particularly advantageous for in vivo oxidation studies.Tracing fatty acid metabolism, including oxidation, esterification, and incorporation into complex lipids.Both are effective tracers for a wide range of metabolic studies.[1][2][3][4]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), HPLC-ESI-MS.Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Ratio Mass Spectrometry (IRMS) for ¹³CO₂ analysis.The choice of analytical method depends on the specific tracer and the biological matrix being analyzed.[1][5][6][7]
In Vivo Oxidation Measurement Potentially simpler, as it may not require acetate correction for whole-body fatty acid oxidation studies. The end product of oxidation (²H₂O) is measured in urine or plasma.Requires measurement of ¹³CO₂ in expired breath and often necessitates a separate acetate correction study to account for the sequestration of the ¹³C label in the bicarbonate pool.This is a major practical advantage of using ²H-labeled fatty acids for oxidation studies, reducing participant burden and experimental complexity.[8]
Metabolic Fate Tracing Effective for tracing the stearic acid backbone into various lipid pools.Effective for tracing the carbon skeleton of stearic acid into different metabolic pathways and lipid species.Both isotopes allow for the detailed investigation of metabolic pathways.[2][9][10]
Potential Isotope Effects Generally considered to have minimal kinetic isotope effects in most biological systems, though this should be considered in sensitive assays.Minimal kinetic isotope effects are expected for ¹³C at the carboxyl position.For most metabolic studies, isotope effects are not a significant concern for either label.
Commercial Availability Readily available from various suppliers of stable isotope-labeled compounds.Widely available from numerous chemical and research supply companies.Both labeled forms of stearic acid are accessible for research purposes.
Cost Cost can be comparable to or, in some cases, lower than ¹³C-labeled counterparts, depending on the specific labeling pattern and supplier.Prices vary depending on the position and extent of labeling (e.g., 1-¹³C vs. uniformly labeled).A cost-benefit analysis should be performed based on the specific experimental needs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are generalized protocols for in vivo studies using both ²H- and ¹³C-labeled stearic acid.

Protocol 1: In Vivo Fatty Acid Oxidation Study using Deuterium-Labeled (²H) Stearic Acid

Objective: To quantify the whole-body oxidation of stearic acid.

Materials:

  • Deuterium-labeled stearic acid (e.g., d35-Stearic acid)

  • Carrier oil (e.g., olive oil or a standardized liquid meal)

  • Study participants (human or animal models)

  • Urine and/or plasma collection supplies

  • Gas Chromatography-Mass Spectrometry (GC-MS) for ²H₂O enrichment analysis

Procedure:

  • Baseline Sample Collection: Collect baseline urine and/or blood samples from participants after an overnight fast.

  • Tracer Administration: Administer a precisely weighed oral dose of deuterium-labeled stearic acid mixed with a carrier oil or as part of a standardized liquid meal.

  • Sample Collection: Collect urine and/or blood samples at timed intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Sample Preparation:

    • Urine: Aliquot urine samples for direct analysis of ²H₂O enrichment.

    • Plasma: Separate plasma from blood samples. Water can be isolated from plasma for ²H₂O analysis.

  • GC-MS Analysis:

    • Determine the enrichment of ²H in body water (from urine or plasma) using an appropriate GC-MS method. This typically involves the conversion of water to a volatile derivative.

  • Data Analysis: Calculate the cumulative recovery of the deuterium label in body water over the collection period. This value, corrected for the total body water volume, provides a measure of the amount of stearic acid oxidized.

Protocol 2: In Vivo Stearic Acid Metabolism Study using Stearic Acid-1-¹³C

Objective: To measure the oxidation and incorporation of stearic acid into plasma lipids.

Materials:

  • Stearic acid-1-¹³C

  • Carrier oil or standardized liquid meal

  • Study participants

  • Breath collection bags or a metabolic cart

  • Blood collection tubes

  • Isotope Ratio Mass Spectrometry (IRMS) for ¹³CO₂ analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) for ¹³C-stearic acid enrichment in plasma lipids

Procedure:

  • Baseline Sample Collection: Collect baseline breath and blood samples after an overnight fast.

  • Tracer Administration: Administer a precise oral dose of Stearic acid-1-¹³C mixed with a carrier or as part of a meal.

  • Sample Collection:

    • Breath: Collect expired breath samples at regular intervals (e.g., every 30-60 minutes) for several hours.

    • Blood: Collect blood samples at timed intervals (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Sample Preparation:

    • Breath: Analyze the ¹³CO₂ enrichment in expired air using IRMS.

    • Plasma: Separate plasma and extract total lipids. The lipid extract can be further fractionated into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE). Fatty acids from each fraction are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Analysis:

    • IRMS: Determine the rate of ¹³CO₂ appearance in breath.

    • GC-MS: Measure the enrichment of ¹³C-stearic acid and its metabolites in different plasma lipid fractions.

  • Data Analysis:

    • Calculate the rate of stearic acid oxidation from the ¹³CO₂ excretion data. This may require an acetate correction factor determined from a separate experiment.

    • Determine the rate of incorporation of ¹³C-stearic acid into various lipid pools from the plasma enrichment data.

Mandatory Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central metabolic pathway for the breakdown of fatty acids, including stearic acid. Both ²H- and ¹³C-labeled stearic acid will traverse this pathway, with the label being traced into the resulting acetyl-CoA and, in the case of ¹³C, ultimately into CO₂.

Fatty_Acid_Beta_Oxidation cluster_cycle One round of β-Oxidation Fatty_Acyl_CoA Stearoyl-CoA (C18:0) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase H2O ²H₂O (from ²H) Fatty_Acyl_CoA->H2O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Palmitoyl-CoA (C16:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2 CO₂ (from ¹³C) TCA_Cycle->CO2 Oxidation

Caption: Simplified pathway of fatty acid beta-oxidation for stearoyl-CoA.

Experimental Workflow for a Stable Isotope Tracer Study

This diagram outlines the general workflow for conducting a metabolic study using either ²H- or ¹³C-labeled stearic acid.

Experimental_Workflow Study_Design Study Design & Protocol Development Participant_Recruitment Participant Recruitment & Screening Study_Design->Participant_Recruitment Baseline_Sampling Baseline Sample Collection (Blood, Urine, Breath) Participant_Recruitment->Baseline_Sampling Tracer_Administration Oral Administration of Labeled Stearic Acid Baseline_Sampling->Tracer_Administration Timed_Sampling Timed Sample Collection Tracer_Administration->Timed_Sampling Sample_Processing Sample Processing & Lipid Extraction Timed_Sampling->Sample_Processing Mass_Spec_Analysis Mass Spectrometry Analysis (GC-MS / IRMS) Sample_Processing->Mass_Spec_Analysis Data_Analysis Data Analysis & Kinetic Modeling Mass_Spec_Analysis->Data_Analysis Results_Interpretation Results Interpretation Data_Analysis->Results_Interpretation

Caption: General workflow for a clinical stable isotope tracer study.

Conclusion

Deuterium-labeled (²H) stearic acid presents a compelling alternative to Stearic acid-1-¹³C for metabolic research, particularly for studies focused on fatty acid oxidation. Its primary advantage lies in the potential to simplify experimental protocols and data interpretation by avoiding the need for acetate correction. While both tracers are highly effective for tracking the metabolic fate of stearic acid, researchers should carefully consider the specific aims of their study, the analytical capabilities of their laboratory, and the overall experimental burden when selecting the most appropriate isotopic label. The information and protocols provided in this guide offer a foundation for making an informed decision to advance research in fatty acid metabolism and its role in health and disease.

References

Cross-Validation of Stearic Acid-1-13C Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds such as Stearic acid-1-13C is paramount for robust and reliable study outcomes. This guide provides a comprehensive cross-validation of common analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering a comparative analysis of their performance based on available experimental data.

This document delves into the quantitative data derived from method validation studies, presents detailed experimental protocols for each technique, and visualizes a key signaling pathway involving stearic acid to provide a holistic understanding for analytical method selection and validation.

Data Presentation: A Comparative Overview

The selection of an analytical method for the quantification of this compound hinges on a variety of factors including sensitivity, precision, and the complexity of the sample matrix. Below is a summary of quantitative performance data for GC-MS, LC-MS/MS, and an estimation for NMR spectroscopy based on typical performance characteristics for quantitative analysis of fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) 0.4 µg/g[1]~0.001 - 1 ng/mLHigher than MS-based methods; typically in the µM to mM range.
Limit of Quantification (LOQ) 0.5 µg/g[1]~0.003 - 15 ng/mL[2]Higher than MS-based methods; typically in the µM to mM range.
**Linearity (R²) **> 0.99[1]> 0.99[3]> 0.99
Precision (RSD%) Intra-day: < 2.7%, Inter-day: < 6.1%[1]Intra-day: < 12%, Inter-day: < 20%[3]Typically < 5%
Accuracy/Recovery (%) Not explicitly stated for stearic acid, but generally high for GC-MS.92% - 120%[3]Typically > 95%

Note: Data for LC-MS/MS and NMR are based on the analysis of similar long-chain fatty acids or general quantitative performance and may vary for this compound specifically. The sensitivity of NMR is inherently lower than that of mass spectrometry-based methods.

Experimental Protocols: Methodologies for Quantification

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. The following sections outline the methodologies for the analysis of this compound by GC-MS, LC-MS/MS, and Quantitative NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acids, typically requiring derivatization to increase volatility.

Sample Preparation (Derivatization):

  • To a dried sample containing this compound, add an internal standard solution (e.g., heptadecanoic acid).

  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) in a suitable solvent (e.g., isooctane).[1]

  • Incubate the mixture at a specific temperature and time to ensure complete derivatization (e.g., 60°C for 30 minutes for HMDS).[1]

GC-MS Conditions:

  • GC System: Agilent 6890N Gas Chromatograph or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Injection Mode: Splitless at 280°C.[1]

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[1]

  • Carrier Gas: Helium.

  • MS System: Agilent 5973 Mass Selective Detector or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan (e.g., m/z 50-700) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the specific ions for derivatized this compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol).

  • Incorporate an appropriate internal standard (e.g., a deuterated analog of stearic acid).

  • The extracted sample can be directly injected or may undergo a simple concentration and reconstitution step.

LC-MS/MS Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column such as a C8 or C18 (e.g., ACQUITY UPLC BEH C8).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[2]

  • Flow Rate: A typical flow rate for UHPLC columns (e.g., 0.3-0.5 mL/min).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for fatty acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Quantitative Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Quantitative NMR (qNMR) provides a direct and primary method of quantification without the need for identical calibration standards, relying on the principle that the signal intensity is directly proportional to the number of nuclei.

Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard with a distinct ¹³C signal if not using an absolute quantification method.

¹³C NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer.

  • Pulse Sequence: A single-pulse experiment with proton decoupling. To ensure accurate quantification, the nuclear Overhauser effect (NOE) should be suppressed, for example, by using inverse-gated decoupling.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) must be used to ensure full relaxation of the nuclei between scans. This is critical for accurate integration.

  • Flip Angle: A 90° pulse angle is often used to maximize signal in a single scan, but a smaller flip angle (e.g., 30°) combined with a shorter delay can be used if T₁ values are very long.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio for the ¹³C-labeled carbon signal.

Signaling Pathway Visualization

Stearic acid is not merely a metabolic substrate but also an important signaling molecule implicated in various cellular processes. One such pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK.

G Stearic Acid-Induced MAPK Signaling Pathway cluster_membrane Cell Membrane Stearic acid Stearic acid Receptor Receptor Stearic acid->Receptor binds Cell Membrane Cell Membrane Upstream Kinases Upstream Kinases Receptor->Upstream Kinases activates MKK3/6 MKK3/6 Upstream Kinases->MKK3/6 activates MEK1/2 MEK1/2 Upstream Kinases->MEK1/2 activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates ERK1/2 ERK1/2 p38 MAPK->ERK1/2 can inhibit Cellular Response Cellular Response p38 MAPK->Cellular Response MEK1/2->ERK1/2 phosphorylates ERK1/2->Cellular Response Apoptosis Apoptosis Cellular Response->Apoptosis Proliferation Proliferation Cellular Response->Proliferation

Caption: Stearic acid can modulate cellular responses through the MAPK signaling cascades.

Studies have shown that stearic acid can induce the activation of the p38 MAPK pathway and inhibit the ERK signaling pathway, leading to cellular responses such as apoptosis.[4][5][6][7] The precise mechanisms of how stearic acid interacts with upstream components of these pathways are an area of active research.

References

A Comparative Guide to Quantifying Fatty Acid Synthesis: Accuracy and Precision of Stearic Acid-1-13C and Alternative Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is crucial for understanding metabolic diseases and developing effective therapeutics. This guide provides an objective comparison of the use of Stearic acid-1-13C and other common stable isotope tracers in quantifying fatty acid synthesis, with a focus on accuracy and precision, supported by experimental data and detailed methodologies.

Stable isotope tracers are invaluable tools for dynamically measuring the rate of fatty acid synthesis. By introducing a labeled precursor into a biological system, researchers can track its incorporation into newly synthesized fatty acids. The choice of tracer and the analytical method employed significantly impact the accuracy and precision of these measurements. This guide will delve into the specifics of using this compound and compare its performance with other widely used tracers such as deuterated water (²H₂O) and [1-¹³C]acetate.

Comparative Performance of Stable Isotope Tracers

The selection of a stable isotope tracer for quantifying fatty acid synthesis depends on various factors, including the specific fatty acid of interest, the experimental model, and the analytical instrumentation available. The following table summarizes the performance of different tracers based on reported experimental data.

TracerAnalyte(s)Analytical MethodKey Performance CharacteristicsReference(s)
This compound Stearic acid (18:0) and its elongation/desaturation productsGC-MS, LC-MSAllows for tracing the direct elongation and desaturation pathways of stearic acid. Precision is highly dependent on the analytical method and the use of appropriate internal standards.[1]
Deuterated Water (²H₂O) Palmitate, Stearate, CholesterolGC-MS, Isotope Ratio MSMeasures the fractional synthesis of multiple fatty acids and cholesterol simultaneously. The number of deuterium (B1214612) atoms incorporated needs to be determined for accurate quantification.[2][3] Accuracy is dependent on the stability of body water enrichment.[2][3][4][5][6]
[1-¹³C]Acetate Acetate (B1210297), Propionate (B1217596), various fatty acidsGC-MS, LC-MSDirectly traces the incorporation of the primary building block for fatty acid synthesis. Can be used to measure production rates of short-chain fatty acids in the gut.[7] Provides insights into the acetyl-CoA pool contributing to lipogenesis.[7][8]
[U-¹³C]Glucose Palmitate, StearateLC-MSTraces the contribution of glucose to de novo fatty acid synthesis. Allows for the determination of fractional synthesis from a key carbohydrate precursor.[2][3][9]

Table 1: Comparison of Common Stable Isotope Tracers for Fatty Acid Synthesis Quantification. This table provides a summary of different tracers, the fatty acids they are used to measure, the analytical techniques employed, and key aspects of their performance.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate results. Below are methodologies for quantifying fatty acid synthesis using different stable isotope tracers.

1. Quantification of Fatty Acid Synthesis using Deuterated Water (²H₂O)

  • Tracer Administration: Subjects are given drinking water enriched with a known percentage of deuterated water (e.g., 7-10%) to achieve a stable enrichment in body water.[5]

  • Sample Collection: Plasma or tissue samples are collected at specific time points.[6]

  • Sample Preparation:

    • Lipids are extracted from the biological sample using methods like the Folch or Bligh-Dyer extraction.

    • The extracted lipids are saponified to release free fatty acids.

    • The fatty acids are then derivatized, often to fatty acid methyl esters (FAMEs), to improve their volatility for gas chromatography.[10]

  • Analytical Method (GC-MS):

    • The FAMEs are separated and analyzed using a gas chromatograph coupled to a mass spectrometer.[6]

    • The mass spectrometer is used to determine the mass isotopomer distribution of the fatty acids, which reveals the extent of deuterium incorporation.[2][3]

  • Data Analysis: The fractional synthesis rate is calculated based on the enrichment of deuterium in body water and the number of deuterium atoms incorporated into the newly synthesized fatty acid molecules.[2][3]

2. Quantification of Fatty Acid Synthesis using [1-¹³C]Acetate

  • Tracer Administration: A single injection or continuous infusion of [1-¹³C]acetate is administered to the subject.[7]

  • Sample Collection: Blood or tissue samples are collected over a time course.

  • Sample Preparation:

    • Lipid extraction and saponification are performed as described above.

    • Derivatization to FAMEs is a common step for GC-MS analysis.[10]

  • Analytical Method (GC-MS or LC-MS):

    • The isotopic enrichment of the fatty acids is determined by measuring the ratio of the ¹³C-labeled fatty acid to the unlabeled fatty acid.[8]

  • Data Analysis: The rate of fatty acid synthesis is calculated from the isotopic enrichment of the precursor (acetyl-CoA, inferred from acetate enrichment) and the product (the fatty acid of interest).

3. General Protocol for Stable Isotope Tracer Analysis using Mass Spectrometry

For accurate quantification, the use of an internal standard is crucial to correct for analyte loss during sample preparation and variations in instrument response.[11] Stable isotope-labeled compounds that are chemically identical to the analyte but have a different mass are considered the gold standard for internal standards.[11]

  • Internal Standard Addition: A known amount of a deuterated or ¹³C-labeled fatty acid internal standard (e.g., Undecanoic-11,11,11-d3 Acid) is added to the sample at the beginning of the extraction process.[11][12]

  • Extraction and Derivatization: The sample is processed as described in the protocols above.

  • Mass Spectrometric Analysis: The mass spectrometer is set to monitor the ion signals for both the analyte and the internal standard.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve generated with known concentrations of the analyte and a constant concentration of the internal standard.[11]

Visualizing Metabolic Pathways and Experimental Workflows

Understanding the underlying biochemical pathways and the experimental process is facilitated by clear visualizations.

fatty_acid_synthesis_pathway cluster_cytosol Cytosol cluster_tracer Tracer Incorporation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto via Citrate Shuttle MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN MalonylCoA->FASN Palmitate Palmitate (16:0) FASN->Palmitate De Novo Synthesis Stearate Stearate (18:0) Palmitate->Stearate Elongation ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) Palmitate->ComplexLipids Oleate Oleate (18:1) Stearate->Oleate Desaturation Stearate->ComplexLipids Oleate->ComplexLipids Stearic_acid_1_13C This compound Stearic_acid_1_13C->Stearate Acetate_1_13C [1-13C]Acetate Acetate_1_13C->AcetylCoA_cyto

Caption: De Novo Fatty Acid Synthesis Pathway and Tracer Incorporation.

experimental_workflow Tracer Stable Isotope Tracer Administration (e.g., this compound, ²H₂O) Sample Biological Sample Collection (Plasma, Tissue) Tracer->Sample Extraction Lipid Extraction & Saponification (with Internal Standard) Sample->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General Experimental Workflow for Fatty Acid Synthesis Quantification.

References

A Researcher's Guide to Inter-laboratory Insights on Stearic Acid-1-13C Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of stearic acid is crucial. Stable isotope tracers, particularly stearic acid-1-13C, have emerged as a powerful tool in elucidating its absorption, conversion, and oxidation within the human body. This guide provides a comparative overview of key findings and methodologies from various tracer studies, offering a valuable resource for designing and interpreting future experiments.

While a formal inter-laboratory proficiency testing program for this compound analysis is not publicly available, a comparative analysis of published research provides significant insights into the consistency and variability of results across different experimental setups. This guide synthesizes quantitative data, details common experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in this compound tracer studies.

Quantitative Comparison of this compound Metabolism

The metabolic journey of stearic acid has been quantified in several human studies using 1-13C labeled tracers. The following tables summarize key metabolic parameters, offering a snapshot of the current understanding of its fate.

Parameter Study/Author Value Notes
Absorption Efficiency Jones et al.78.0% ± 4.5%Measured in healthy men after ingestion of a single bolus of [1-13C]stearic acid with a breakfast meal. Fecal excretion was monitored over a 9-day period.[1]
Baer et al.94.1% ± 0.2%Determined in healthy men consuming mixed diets containing various fats over a 14-day adaptation period followed by a 7-day fecal collection.[2]
Desaturation to Oleic Acid (18:1) Emken et al. (as reviewed by Matthan et al.)~9%Measured in whole plasma over 48 hours in men who ingested a 3g dose of deuterated stearic acid.[3]
Rhee et al. (as reviewed by Matthan et al.)14%Observed in whole plasma and lipoprotein fractions over 6 days in men and women after an oral emulsion of U-13C18:0.[3]
Emken (as reviewed by Emken)9.2%Percent desaturation of 18:0 to 9-cis 18:1.[4]
Chain Shortening to Palmitic Acid (16:0) Rhee et al. (as reviewed by Matthan et al.)1.3%Measured in plasma over 6 days.[3]
Emken et al. (as reviewed by Matthan et al.)7%
Cumulative Oxidation Rate DeLany et al. (as reviewed by Matthan et al.)13%Measured in men after a 10 mg/kg body weight dose of 13C labeled stearic acid.[3]
Jones et al. (as reviewed by Matthan et al.)3%Measured in men after a 10-20 mg/kg body weight dose in a capsule.[3]

Key Experimental Protocols in Detail

The methodologies employed in this compound tracer studies are critical for the interpretation of the results. Below are detailed protocols for the key experimental phases.

Tracer Administration
  • Oral Bolus with a Meal: In this common approach, a precisely weighed amount of this compound is dissolved in a carrier, such as warmed safflower oil, and incorporated into a standardized meal, often breakfast.[1] This method mimics the natural route of dietary fat ingestion.

  • Oral Emulsion: For studies focusing on lipoprotein metabolism, the tracer can be administered in an emulsion to facilitate absorption and incorporation into chylomicrons.[5]

  • Capsule Form: In some studies, the tracer has been administered in a capsule.[3]

Sample Collection and Preparation
  • Fecal Collection: To determine absorption efficiency, complete fecal collection is conducted over a defined period (e.g., 7-9 days) following tracer ingestion.[1] Fecal samples are typically pooled, homogenized, and lipids are extracted for analysis.

  • Blood Sampling: Serial blood samples are collected at various time points (e.g., over 12 hours, with fasting samples at 24 and 48 hours) to track the appearance of the tracer and its metabolites in plasma and different lipoprotein fractions.[3]

  • Breath Collection: For measuring oxidation rates, breath samples are collected at regular intervals. The enrichment of 13CO2 in expired air is measured to quantify the rate at which the labeled stearic acid is being metabolized for energy.[1][6]

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of fatty acids. After extraction and derivatization (e.g., to fatty acid methyl esters - FAMEs), GC-MS is used to separate and quantify the different fatty acids and to measure the isotopic enrichment of 13C in stearic acid and its metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for analyzing fatty acid metabolism. It can be used to analyze intact lipids, providing information on how the labeled stearic acid is incorporated into more complex lipid molecules like triglycerides and phospholipids.

  • Isotope Ratio Mass Spectrometry (IRMS): This technique is specifically used for high-precision measurement of isotope ratios. In the context of these studies, GC-combustion-IRMS is used to analyze the 13C enrichment in specific fatty acids isolated from biological samples, and gas IRMS is used to measure the 13CO2 enrichment in breath samples.[3]

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the metabolic fate of stearic acid, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_outcome Metabolic Outcomes Tracer This compound Administration (Oral Bolus/Emulsion) Collection Sample Collection Tracer->Collection Ingestion Feces Fecal Collection (7-9 days) Collection->Feces Blood Blood Sampling (Serial time points) Collection->Blood Breath Breath Collection (Regular intervals) Collection->Breath Lipid_Extraction Lipid Extraction & Derivatization Feces->Lipid_Extraction Blood->Lipid_Extraction IRMS IRMS Analysis Breath->IRMS 13CO2 Measurement GCMS_LCMS GC-MS / LC-MS Analysis Lipid_Extraction->GCMS_LCMS Absorption Absorption Efficiency GCMS_LCMS->Absorption Metabolism Metabolic Conversion (Desaturation, Elongation) GCMS_LCMS->Metabolism Oxidation Oxidation Rate IRMS->Oxidation

Caption: Experimental workflow for this compound tracer studies.

Metabolic_Fate cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Pathways cluster_products Metabolic Products SA_13C Dietary this compound Absorption Intestinal Absorption SA_13C->Absorption Plasma_SA_13C Plasma [1-13C]Stearic Acid Absorption->Plasma_SA_13C Desaturation Δ9-Desaturase Plasma_SA_13C->Desaturation Elongation Elongase Plasma_SA_13C->Elongation Beta_Oxidation β-Oxidation Plasma_SA_13C->Beta_Oxidation Oleic_Acid_13C [1-13C]Oleic Acid Desaturation->Oleic_Acid_13C Longer_SFA_13C Longer Chain Saturated Fatty Acids (e.g., 20:0) Elongation->Longer_SFA_13C AcetylCoA_13C [1-13C]Acetyl-CoA Beta_Oxidation->AcetylCoA_13C CO2_13C Expired 13CO2 AcetylCoA_13C->CO2_13C TCA Cycle

References

The Critical Role of Certified Reference Materials in Stearic Acid-1-¹³C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Stearic acid-1-¹³C is paramount for reliable study outcomes. The use of Certified Reference Materials (CRMs) is the cornerstone of analytical accuracy, ensuring traceability and comparability of data across different laboratories and methodologies. This guide provides an objective comparison of available CRMs and analytical approaches for Stearic acid-1-¹³C analysis, supported by experimental data and detailed protocols.

Stearic acid-1-¹³C, a stable isotope-labeled form of the saturated fatty acid, serves as a vital tracer in metabolic research and drug development.[1] Its applications range from studying fatty acid absorption and metabolism to acting as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] The accuracy of these studies hinges on the quality of the reference material used.

Comparison of Certified Reference Materials

Certified Reference Materials (CRMs) are produced and certified in accordance with stringent standards such as ISO/IEC 17025 and ISO 17034, ensuring their traceability to primary materials from national metrology institutes like NIST.[3] Several suppliers offer Stearic acid-1-¹³C CRMs, each with specified isotopic and chemical purities.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityNotes
Sigma-Aldrich Stearic acid-1-¹³C85541-42-099 atom % ¹³C[4]99% (CP)[4]Available as a solid.[4]
MedChemExpress Stearic acid-1-¹³C85541-42-0Not specifiedNot specifiedMarketed as a tracer for metabolic flux analysis.[1]
Santa Cruz Biotechnology Stearic Acid-1-¹³C85541-42-0Not specified≥99%[5]Biochemical for proteomics research.[5]
BroadPharm Stearic acid-¹³C85541-42-0Not specifiedNot specifiedDesigned as a benchmark for GC- or LC-MS measurements.[6]
Cambridge Isotope Laboratories Stearic acid, sodium salt (U-¹³C₁₈, 98%)2482467-25-298%97%Uniformly labeled, available as a sodium salt.[7]

Analytical Methodologies and Performance

The choice of analytical method is crucial for obtaining reliable quantitative data. The most common techniques for the analysis of Stearic acid-1-¹³C are chromatography-based methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for fatty acid analysis. For the analysis of ¹³C-labeled stearic acid, samples are typically derivatized to form fatty acid methyl esters (FAMEs) before injection into the GC system.

A study on the intestinal absorption of ¹³C-labeled fatty acids utilized GC for the quantification of individual fatty acids after extraction and methylation.[8] Isotope enrichment was then measured by combustion to CO₂ and subsequent assay of ¹³C enrichment.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing fatty acids without the need for derivatization. A study comparing the metabolic fate of U-¹³C Stearic Acid and U-¹³C Oleic Acid employed liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) to determine isotope enrichment in plasma samples.[9]

Another established method is High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). While this method was used for unlabeled stearic acid, it demonstrates a robust approach for separation and quantification.[10][11]

Performance Data Comparison

The following table summarizes performance data from a comparative study on the metabolism of U-¹³C Stearic Acid (18:0) and U-¹³C Oleic Acid (18:1).[9]

ParameterU-¹³C Stearic Acid (18:0)U-¹³C Oleic Acid (18:1)
Plasma Area Under the Curve (AUC) 66% higherLower
Plasma Clearance Rate 46% lowerHigher
Cumulative Oxidation Rate 34% lowerHigher
Absorption Efficiency 78.0% +/- 4.5%[8]97.2% +/- 1.7% (for Oleic Acid)[8]

Experimental Protocols

Protocol 1: Analysis of ¹³C-Labeled Fatty Acid Absorption

This protocol is adapted from a study on the intestinal absorption of ingested [1-¹³C]-labeled fatty acids.[8]

  • Sample Collection: Collect fecal samples over a 9-day period from subjects who have ingested a bolus of [1-¹³C]stearic acid.

  • Lipid Extraction: Homogenize pooled fecal samples and extract total fat.

  • Saponification and Methylation: Saponify the fat extracts and then methylate the fatty acids to form FAMEs.

  • Quantification by GC: Quantify individual fatty acids by gas-liquid chromatography.

  • Isotope Enrichment Analysis: Use preparative high-performance liquid chromatography to isolate the stearic acid fraction. Combust the fraction to CO₂ and measure the ¹³C enrichment over background using isotope ratio mass spectrometry.

Protocol 2: Kinetic Analysis of U-¹³C Stearic Acid in Plasma

This protocol is based on a study comparing the postprandial metabolic fate of U-¹³C Stearic Acid and U-¹³C Oleic Acid.[9]

  • Tracer Administration: Incorporate U-¹³C Stearic Acid (1.0 mg/kg body weight) into a meal.

  • Sample Collection: Collect serial blood and breath samples over 12 hours, with fasting samples at 24 and 48 hours.

  • Plasma and Lipid Subfraction Analysis: Assess fatty acid profiles in plasma and lipid subfractions using gas chromatography-flame ionization detector (GC-FID).

  • Isotope Enrichment Analysis: Determine isotope enrichment by liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS).

  • Fatty Acid Oxidation Rate: Measure the expired ¹³CO₂ using isotope ratio mass spectrometry.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental processes and the metabolic fate of Stearic acid-1-¹³C, the following diagrams illustrate the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output Ingestion Ingestion of Stearic acid-1-13C Collection Blood/Fecal Sample Collection Ingestion->Collection Extraction Lipid Extraction Collection->Extraction IRMS IRMS Collection->IRMS Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization LCMS LC-MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification Enrichment Isotopic Enrichment LCMS->Enrichment Metabolism Metabolic Fate IRMS->Metabolism metabolic_pathway SA Stearic Acid (18:0) OA Oleic Acid (18:1) SA->OA Desaturation (SCD1) PA Palmitic Acid (16:0) SA->PA Chain Shortening ComplexLipids Triglycerides, Other Complex Lipids SA->ComplexLipids OA->ComplexLipids POA Palmitoleic Acid (16:1) PA->POA Desaturation PA->ComplexLipids

References

Assessing the Biological Equivalence of 13C-Labeled Versus Unlabeled Stearic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13C-labeled and unlabeled stearic acid, focusing on their biological equivalence for research and drug development purposes. The core principle of isotopic labeling is that the labeled compound acts as a tracer, mirroring the metabolic fate of its unlabeled counterpart without altering the biological system under investigation. This assumption is foundational to the interpretation of data from tracer studies.

Core Concept: The Principle of Isotopic Tracers

Stable isotope-labeled compounds, such as 13C-stearic acid, are powerful tools in metabolic research. The key assumption is that the introduction of a stable isotope like Carbon-13 does not significantly alter the molecule's chemical properties or biological activity. This principle allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of stearic acid in vivo and in vitro. The slightly higher mass of 13C compared to 12C is generally considered to have a negligible effect on reaction kinetics and metabolic pathways.

Comparative Metabolic Profile

Extensive research utilizing 13C-labeled stearic acid has elucidated its metabolic journey. When introduced into a biological system, 13C-stearic acid is presumed to follow the same metabolic pathways as endogenous, unlabeled stearic acid.

Table 1: Comparative Metabolic Parameters of Stearic Acid and Oleic Acid

Parameter13C-Stearic Acid (18:0)13C-Oleic Acid (18:1)Reference
Plasma Area Under the Curve (AUC) Higher (66% greater)Lower[1][2][3][4]
Plasma Clearance Rate Lower (-46%)Higher[1][2][3][4]
Cumulative Oxidation Rate Lower (-34%)Higher[1][2][3][4]
Intestinal Absorption Efficiency ~78.0% ± 4.5%~97.2% ± 1.7%[5]

Metabolic Conversion:

Studies have demonstrated that stearic acid undergoes several metabolic transformations. A significant pathway is its conversion to oleic acid (18:1) through the action of stearoyl-CoA desaturase-1 (SCD1). Additionally, it can be chain-shortened to palmitic acid (16:0).

Table 2: In Vivo Conversion of 13C-Stearic Acid

MetaboliteConversion PathwayEnzyme
13C-Oleic Acid (18:1) DesaturationStearoyl-CoA Desaturase (SCD)
13C-Palmitic Acid (16:0) Chain Shortening (β-oxidation)Various β-oxidation enzymes

Experimental Protocols

The assessment of stearic acid metabolism using 13C-labeled tracers involves well-defined experimental protocols.

Human Metabolic Study Protocol:

A common approach in human studies involves the oral administration of 13C-labeled stearic acid followed by the collection of blood, breath, and fecal samples over a defined period.

  • Administration: A known amount of 13C-stearic acid (e.g., 1.0 mg/kg body weight) is incorporated into a meal.[1]

  • Sample Collection: Serial blood and breath samples are collected over several hours to days. Fecal samples may be collected to assess absorption.[1][5]

  • Analysis:

    • Isotope Enrichment: Measured in plasma and lipid subfractions using techniques like liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS).[1][4]

    • Fatty Acid Profiles: Assessed by gas chromatography-flame ionization detector (GC-FID).[1][4]

    • Oxidation Rate: Determined by measuring the enrichment of 13CO2 in expired breath using isotope ratio mass spectrometry (IRMS).[1][4]

In Vitro Cell Culture Protocol:

Tracer studies in cell cultures allow for the detailed investigation of intracellular metabolic pathways.

  • Cell Preparation and Incubation: Cultured cells are incubated with a medium containing 13C-labeled stearic acid.

  • Cell Lysis and Extraction: Cells are harvested, and lipids are extracted.

  • Analysis: The incorporation of 13C into various cellular lipids and metabolites is analyzed by mass spectrometry.

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of Stearic Acid:

The following diagram illustrates the primary metabolic pathways of stearic acid within a cell.

Unlabeled Stearic Acid Unlabeled Stearic Acid Cellular Pool of Stearic Acid Cellular Pool of Stearic Acid Unlabeled Stearic Acid->Cellular Pool of Stearic Acid 13C-Labeled Stearic Acid 13C-Labeled Stearic Acid 13C-Labeled Stearic Acid->Cellular Pool of Stearic Acid Activation to Stearoyl-CoA Activation to Stearoyl-CoA Cellular Pool of Stearic Acid->Activation to Stearoyl-CoA Desaturation Desaturation Activation to Stearoyl-CoA->Desaturation Chain Shortening (β-oxidation) Chain Shortening (β-oxidation) Activation to Stearoyl-CoA->Chain Shortening (β-oxidation) Incorporation into Complex Lipids Incorporation into Complex Lipids Activation to Stearoyl-CoA->Incorporation into Complex Lipids Oxidation Oxidation Activation to Stearoyl-CoA->Oxidation Oleic Acid (18:1) Oleic Acid (18:1) Desaturation->Oleic Acid (18:1) Palmitic Acid (16:0) Palmitic Acid (16:0) Chain Shortening (β-oxidation)->Palmitic Acid (16:0) Triglycerides, Phospholipids, etc. Triglycerides, Phospholipids, etc. Incorporation into Complex Lipids->Triglycerides, Phospholipids, etc. CO2 + H2O CO2 + H2O Oxidation->CO2 + H2O

Caption: Metabolic pathways of stearic acid.

Experimental Workflow for a Human Tracer Study:

This diagram outlines the typical workflow for a clinical study investigating the metabolism of 13C-stearic acid.

cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_outcome Data Interpretation Subject Recruitment Subject Recruitment Dietary Control Dietary Control Subject Recruitment->Dietary Control Administration of 13C-Stearic Acid Administration of 13C-Stearic Acid Dietary Control->Administration of 13C-Stearic Acid Sample Collection (Blood, Breath) Sample Collection (Blood, Breath) Administration of 13C-Stearic Acid->Sample Collection (Blood, Breath) Sample Preparation Sample Preparation Sample Collection (Blood, Breath)->Sample Preparation Mass Spectrometry Analysis (LC-MS, IRMS) Mass Spectrometry Analysis (LC-MS, IRMS) Sample Preparation->Mass Spectrometry Analysis (LC-MS, IRMS) Data Processing Data Processing Mass Spectrometry Analysis (LC-MS, IRMS)->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Metabolic Flux Analysis Metabolic Flux Analysis Pharmacokinetic Modeling->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

References

Safety Operating Guide

Proper Disposal of Stearic Acid-1-13C: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Stearic acid-1-13C, a non-radioactive, isotopically labeled fatty acid. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety Considerations

This compound is generally considered a non-hazardous solid; however, some safety data sheets (SDS) indicate it may cause skin irritation.[1][2] The isotopic label, Carbon-13, is a stable, non-radioactive isotope, and therefore requires no special precautions for radioactivity during handling or disposal.[3]

Key Safety and Disposal Data Summary

ParameterInformationSource(s)
Hazard Classification Non-hazardous solid. Some sources indicate potential for skin irritation (H315) and slight hazard for water.[1][4][1][4]
Isotope Type Carbon-13 (¹³C)Stable, non-radioactive
Personal Protective Equipment (PPE) Safety glasses, protective gloves, and a lab coat.[1][5][6]
Primary Disposal Route Licensed professional waste disposal service or institutional Environmental Health & Safety (EHS) department.[2][6]
Prohibited Disposal Routes Do not dispose of in laboratory trash cans handled by custodial staff. Do not empty into drains or sewer systems.[7][8][7][8]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, put on appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ensure the work area is clean and uncluttered.

2. Waste Identification and Segregation:

  • Properly identify the waste as "this compound".

  • Do not mix this compound with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. Keeping waste streams separate is crucial for proper disposal.[9]

3. Containerization:

  • Place the solid this compound waste into a suitable, sealable, and clearly labeled container.

  • The container label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.

4. Disposal Pathway Selection:

  • Recommended Method: The safest and most compliant method is to dispose of the container through your institution's designated hazardous or chemical waste program, managed by the EHS department or a licensed professional waste disposal service.[2][6]

  • Alternative for Non-Hazardous Solids (If Permitted): Some institutions allow for the disposal of non-hazardous solids in a sanitary landfill.[7] If your EHS department confirms this is acceptable, the sealed and labeled container should be taken directly to the designated dumpster.[7] Never place chemical waste in common laboratory trash bins. [7]

5. Documentation and Record-Keeping:

  • Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_characterize Characterization cluster_action Action & Disposal start Start: Have Stearic acid-1-13C for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe isotope Isotope Check: Is it Radioactive? ppe->isotope hazard Hazard Check: Is it Hazardous? isotope->hazard No (¹³C is stable) container Place in a Labeled, Sealed Container hazard->container No (Generally Non-Hazardous, but treat as chemical waste) consult Consult Institutional EHS Guidelines container->consult dispose Dispose via Licensed Waste Contractor / EHS consult->dispose Recommended Path landfill Permitted Alternative: Dispose in Sanitary Landfill (Designated Dumpster) consult->landfill If explicitly allowed end End: Disposal Complete & Documented dispose->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Stearic acid-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Stearic acid-1-13C, a stable isotope-labeled compound. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Immediate Safety Information: Understanding the Hazards

This compound is a non-radioactive, stable isotope-labeled version of stearic acid.[1] The primary hazards associated with this compound are dictated by the chemical properties of the stearic acid molecule itself, not the isotopic label.[1] Stearic acid is classified as a skin irritant and may cause eye, skin, and respiratory tract irritation.[2][3] It is a combustible solid, and fine dust dispersed in air may form an explosive mixture.[3][4]

Key Safety Data at a Glance

For quick reference, the following tables summarize the essential physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Name This compoundLGC Standards
Synonyms Octadecanoic-1-13C acid, C18:0-13CCayman Chemical[2]
CAS Number 85541-42-0Cayman Chemical[2]
Molecular Formula ¹³CC₁₇H₃₆O₂LGC Standards
Molecular Weight 285.47 g/mol LGC Standards
Appearance White solidUSCG, 1999[5]
Melting Point 67 - 69 °C / 152.6 - 156.2 °FFisher Scientific[4]
Boiling Point 361 °C / 681.8 °F @ 760 mmHgFisher Scientific[4]
Flash Point 196 °C / 384.8 °FFisher Scientific[4]
Solubility Practically insoluble in water; soluble in alcohol, ether, chloroform.[5][6]Multiple Sources
Storage Store in a cool, dry, well-ventilated area.[3]Fisher Scientific

Table 2: Occupational Exposure Limits for Stearic Acid

OrganizationLimitNotes
ACGIH TLV 10 mg/m³ (TWA)For stearates, as total dust. Does not include stearates of toxic metals.[7]
NIOSH REL 10 mg/m³ (TWA)For total dust.
OSHA PEL 15 mg/m³ (TWA)For total dust.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for safety and maintaining sample integrity.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Storage : Store the container in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, open flames, and strong oxidizing agents.[3][8]

Handling and Use
  • Engineering Controls :

    • Fume Hood : When weighing or transferring powdered this compound, perform these actions in a certified chemical fume hood or a balance enclosure to minimize dust formation and inhalation risk.[1]

    • Ventilation : Ensure adequate general laboratory ventilation.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[5]

    • Hand Protection : Wear nitrile gloves, as they provide a good barrier for handling fatty or oily substances.[9] Avoid latex gloves.[9]

    • Skin and Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[3]

    • Respiratory Protection : If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.[3][4]

  • Hygiene Practices :

    • Wash hands thoroughly after handling the compound.[2]

    • Do not eat, drink, or smoke in the laboratory.

G cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal Inspect Inspect Container Label Verify Label Inspect->Label Store Store Appropriately Label->Store Prep Prepare in Fume Hood Store->Prep Weigh Weigh Compound Prep->Weigh Use Use in Experiment Weigh->Use Segregate Segregate Waste Use->Segregate Containerize Place in Labeled Container Segregate->Containerize Dispose Dispose per Protocol Containerize->Dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Waste Safely and Responsibly

As this compound is not considered a hazardous waste, its disposal should follow institutional and local regulations for non-hazardous chemical waste.

Step-by-Step Disposal Procedure
  • Segregation :

    • Solid Waste : Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled waste container.

    • Liquid Waste : If dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. If the solvent is non-hazardous and permissible for drain disposal by local regulations, it may be poured down the sink with copious amounts of water. Otherwise, it must be collected as hazardous chemical waste.

    • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a puncture-resistant sharps container.

  • Containerization :

    • Use a sturdy, leak-proof container for solid waste.

    • Label the container clearly as "Non-hazardous Waste: this compound". Include the date and the name of the researcher.

  • Final Disposal :

    • Solid Waste : Dispose of the sealed container in the regular laboratory trash destined for a sanitary landfill, in accordance with institutional guidelines. Do not leave chemical waste in laboratory trash cans that are handled by custodial staff; take it directly to the designated dumpster.[1]

    • Empty Containers : The original product container should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean and dry, deface the label and dispose of the container in the regular trash or recycling.

Hierarchy of Safety Controls

To ensure maximum protection, a hierarchical approach to safety is recommended, prioritizing engineering controls over personal protective equipment.

G cluster_controls Hierarchy of Controls Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Safety Controls for Chemical Handling.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before working with any chemical.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.